molecular formula C50H55ClN9O8+ B12432681 MC-Val-Cit-PAB-indibulin

MC-Val-Cit-PAB-indibulin

カタログ番号: B12432681
分子量: 945.5 g/mol
InChIキー: QLPCKALAMKCOEG-FQDNZFBXSA-O
注意: 研究専用です。人間または獣医用ではありません。
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説明

MC-Val-Cit-PAB-indibulin is a useful research compound. Its molecular formula is C50H55ClN9O8+ and its molecular weight is 945.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C50H55ClN9O8+

分子量

945.5 g/mol

IUPAC名

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1

InChIキー

QLPCKALAMKCOEG-FQDNZFBXSA-O

異性体SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

正規SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to MC-Val-Cit-PAB-Indibulin: A Potent Drug-Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Val-Cit-PAB-indibulin is a sophisticated drug-linker conjugate engineered for the development of targeted cancer therapies in the form of Antibody-Drug Conjugates (ADCs). This system leverages the high potency of indibulin (B1671871), a microtubule-destabilizing agent, with a clinically validated, enzyme-cleavable linker system to ensure targeted delivery and controlled release of the cytotoxic payload within cancer cells. This technical guide provides a comprehensive overview of the individual components, the mechanism of action, representative experimental protocols, and available quantitative data for the payload. The information herein is intended to serve as a foundational resource for researchers engaged in the design and evaluation of novel ADCs incorporating this promising cytotoxic agent.

Core Components and Strategic Roles

The this compound conjugate is a modular system, with each component playing a critical role in the overall efficacy and safety of a potential ADC.[1]

  • Indibulin (Payload): A potent synthetic small molecule that inhibits tubulin assembly, leading to the disruption of microtubule dynamics.[2] This interference with the cellular cytoskeleton induces mitotic arrest and subsequently triggers apoptosis in rapidly dividing cancer cells.[3] A key advantage of indibulin is its demonstrated efficacy in multidrug-resistant cell lines and a favorable neurotoxicity profile in preclinical studies compared to other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids.[4]

  • MC-Val-Cit-PAB (Linker): This linker is a well-established system in ADC development, designed for stability in systemic circulation and specific cleavage within the target cell.[5]

    • MC (Maleimidocaproyl): This component serves as the conjugation handle, reacting with free thiol groups (e.g., from reduced cysteine residues) on a monoclonal antibody to form a stable covalent bond.

    • Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[4] This enzymatic cleavage is the primary mechanism for payload release.

    • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of indibulin in its active, unmodified form.

Mechanism of Action

The therapeutic strategy of an ADC based on this compound follows a multi-step, targeted process designed to maximize efficacy while minimizing off-target toxicity.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker protects the cytotoxic indibulin from premature release. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit bond of the linker.

  • Payload Release: This cleavage triggers the self-immolation of the PAB spacer, releasing the active indibulin payload into the cytoplasm.

  • Cytotoxicity: The released indibulin disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[6]

Quantitative Data: Indibulin Payload

While specific quantitative data for an ADC armed with this compound is not publicly available, the following tables summarize the known in vitro activity of the indibulin payload on microtubule dynamics and cell proliferation in the MCF-7 human breast adenocarcinoma cell line.[1] This data provides a baseline for the payload's potency.

Table 1: Effect of Indibulin on Microtubule Dynamics in MCF-7 Cells

ParameterControl75 nM Indibulin150 nM Indibulin
Growth Rate (µm/min)8.9 ± 1.26.7 ± 1.15.6 ± 0.9
Shortening Rate (µm/min)13.4 ± 2.18.5 ± 1.56.3 ± 1.1
Time in Growth (%)35.2 ± 5.424.1 ± 4.315.3 ± 3.2
Time in Shortening (%)26.5 ± 4.119.0 ± 3.813.7 ± 2.9
Time in Pause (%)38.3 ± 6.556.9 ± 7.471.0 ± 8.7

Data adapted from Kapoor et al., 2018.[1]

Table 2: Effect of Indibulin on Tubulin Polymerization in MCF-7 Cells

TreatmentPolymeric:Soluble Tubulin Ratio
Control (Vehicle)2.3 ± 0.6
150 nM Indibulin1.6 ± 0.4
450 nM Indibulin1.1 ± 0.2
900 nM Indibulin0.9 ± 0.2
25 nM Vinblastine (B1199706)~0.8

Data adapted from Kapoor et al., 2018.[1] The study reported a ~3-fold decrease for vinblastine.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments required to synthesize and evaluate an this compound ADC.

Synthesis of this compound

This protocol outlines a potential synthetic route for the drug-linker conjugate.

  • Synthesis of Fmoc-Val-Cit-PAB-OH:

    • Dissolve Fmoc-Val-Cit-OH in a 2:1 mixture of dichloromethane (B109758) and methanol.

    • Add 4-aminobenzyl alcohol (2.0 equivalents) and EEDQ (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature in the dark overnight.

    • Concentrate the solvent under reduced pressure.

    • Wash the resulting residue with diisopropyl ether, filter, and dry to obtain Fmoc-Val-Cit-PAB-OH.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-Val-Cit-PAB-OH in dimethylformamide (DMF).

    • Add pyridine (B92270) (e.g., 20% v/v) and stir at room temperature for approximately 30 minutes, monitoring by TLC for the disappearance of the starting material.

    • Concentrate the solution under high vacuum to yield H₂N-Val-Cit-PAB-OH.

  • Coupling with Maleimidocaproic Acid (MC):

    • Dissolve the H₂N-Val-Cit-PAB-OH in NMP.

    • Add MC-OSu (N-succinimidyl 6-maleimidohexanoate) (1.1 equivalents).

    • Stir the reaction for 18 hours at room temperature.

    • Evaporate the solvent under reduced pressure and triturate the residue with diethyl ether to yield MC-Val-Cit-PAB-OH.

  • Conjugation of Indibulin:

    • Activate the carboxylic acid of a suitable indibulin derivative (with a linker attachment point) using a coupling agent such as HATU in the presence of a base like DIPEA in DMF.

    • Add the MC-Val-Cit-PAB-OH to the activated indibulin derivative.

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Purify the final product, this compound, by preparative HPLC.

ADC Conjugation and Purification

This protocol describes the conjugation of the drug-linker to a monoclonal antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a molar excess (e.g., 2.5 equivalents per interchain disulfide bond) to partially reduce the antibody's disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Dissolve the this compound drug-linker in an organic co-solvent like DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution in a slight molar excess (e.g., 1.5 equivalents per available thiol group).

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other reaction components using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF).

    • The final ADC should be in a formulation buffer suitable for storage and in vitro/in vivo use.

In Vitro Cytotoxicity Assay

This protocol is for evaluating the potency of the ADC on cancer cell lines.

  • Cell Seeding:

    • Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and free indibulin in cell culture medium.

    • Remove the old medium from the cells and add the diluted compounds to the wells.

    • Incubate for 72-96 hours.

  • Viability Assessment:

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

    • Measure luminescence or absorbance using a plate reader.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (Antibody-Linker-Indibulin) Antigen Tumor Antigen ADC->Antigen 1. Targeting Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 3. Trafficking Release Indibulin Release Lysosome->Release 4. Linker Cleavage Tubulin Microtubule Disruption Release->Tubulin 5. Cytotoxicity Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: General mechanism of action for an this compound ADC.

Linker_Cleavage_Mechanism start Antibody-S-MC-Val-Cit-PAB-Indibulin cathepsin Cathepsin B (in Lysosome) start->cathepsin cleaved Antibody-S-MC-Val-Cit-NH₂ HO-PAB-Indibulin cathepsin->cleaved:f0 elimination 1,6-Self Immolation cleaved:f1->elimination released Free Indibulin p-aminobenzyl quinone methide elimination->released:f0 target Tubulin Polymerization Inhibition released:f0->target

Caption: Linker cleavage and self-immolation process releasing active indibulin.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_analysis Analysis & Characterization cluster_evaluation Functional Evaluation A Synthesize This compound C Conjugate Drug-Linker to mAb A->C B Reduce mAb (e.g., with TCEP) B->C D Purify ADC (e.g., TFF) C->D E Determine DAR (HIC/LC-MS) D->E F Assess Purity (SEC) D->F G Confirm Identity (Mass Spec) D->G H In Vitro Cytotoxicity (IC50 Determination) D->H I In Vivo Efficacy (Xenograft Model) H->I J Toxicology Studies I->J

Caption: Workflow for the synthesis, analysis, and evaluation of an ADC.

References

An In-depth Technical Guide to Val-Cit-PAB Linker: Chemistry, Properties, and Applications in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PAB) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We delve into the core chemistry, physicochemical properties, and mechanism of action of this linker system. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental workflows to support researchers in the development of next-generation targeted therapeutics.

Introduction to Val-Cit-PAB Linker Chemistry

The Val-Cit-PAB linker is a protease-cleavable linker system designed for the targeted delivery and controlled release of cytotoxic payloads within cancer cells. It is a cornerstone of ADC technology, utilized in several clinically approved and investigational ADCs. The linker's design leverages the unique enzymatic environment of the lysosome to ensure stability in systemic circulation and efficient drug release at the site of action.

The core structure of the Val-Cit-PAB linker consists of three key components:

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition motif for cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells.[1] The amide bond between citrulline and the PAB group is the primary site of enzymatic cleavage.

  • p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic drug.[] Upon cleavage of the Val-Cit dipeptide by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction.[3]

  • Payload Attachment Site: The cytotoxic drug is typically attached to the PABC spacer via a carbamate (B1207046) bond. The self-immolative nature of the PABC spacer ensures the release of the unmodified, active form of the drug.

Mechanism of Action: From Systemic Circulation to Payload Release

The efficacy of an ADC utilizing a Val-Cit-PAB linker is predicated on a multi-step process that ensures targeted drug delivery and minimizes off-target toxicity.

Val_Cit_PAB_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking Payload_Released Released Cytotoxic Payload Lysosome->Payload_Released 4. Cathepsin B Cleavage of Val-Cit Linker & PABC Self-Immolation Apoptosis Apoptosis Payload_Released->Apoptosis 5. Induction of Cell Death

Figure 1: Mechanism of Action of a Val-Cit-PAB ADC.
  • Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.

  • Trafficking: The endosome matures and fuses with a lysosome.

  • Cleavage and Release: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the linker.[3] This enzymatic cleavage triggers the spontaneous self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm.[3]

  • Induction of Cell Death: The released cytotoxic drug can then bind to its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and ultimately apoptosis.[]

Quantitative Data

This section summarizes key quantitative data related to the properties and performance of Val-Cit-PAB linkers and ADCs.

Plasma Stability

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.

Linker TypeSpeciesMatrixHalf-life (t½)NotesReference(s)
Val-CitHumanPlasmaStable (>28 days)Generally stable in human plasma.[4]
Val-CitMousePlasmaUnstableSusceptible to cleavage by carboxylesterase 1c (Ces1c).[5][6][5][6]
Glu-Val-CitMousePlasma~12 daysAddition of a glutamic acid residue enhances stability in mouse plasma.[6][6]
Cathepsin B Cleavage Kinetics

The efficiency of payload release is dependent on the kinetics of cathepsin B-mediated cleavage. While direct kinetic parameters for the cleavage of full ADCs are not widely published, studies on model substrates provide valuable insights.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference(s)
Z-Phe-Arg-AMC251.976,000pH 6.0, 37°C[7] (representative data)
Z-Arg-Arg-AMC2302.510,900pH 6.0, 37°C[7] (representative data)
Abz-GIVRAK(Dnp)-OH150.8456,000pH 4.6[4][8]

Note: Data for Val-Cit specific substrates are limited in publicly available literature. The provided data for other dipeptide substrates illustrate the range of cathepsin B activity. One study noted no significant difference in KM or kcat values for vc-MMAE ADCs with different conjugation sites, suggesting the antibody carrier does not impede enzymatic cleavage.[9]

In Vitro Cytotoxicity of Val-Cit-PAB ADCs

The potency of ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

ADC (Target)PayloadCell LineIC50 (nM)Reference(s)
Trastuzumab-vc-MMAE (HER2)MMAESK-BR-30.03 - 0.07[10]
Trastuzumab-vc-MMAE (HER2)MMAEBT-4740.02 - 0.1[10]
Anti-Trop-2-vc-MMAEMMAECFPAC-1Sub-nanomolar[11]
Anti-Trop-2-vc-SN-38SN-38CFPAC-1Sub-nanomolar[11]
Anti-HER2-vc-MMAFMMAFKPL-4~0.1[4]
Anti-HER2-vc-MMAFMMAFNCI-N87~0.1[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, conjugation, and characterization of Val-Cit-PAB ADCs.

Synthesis of Mc-Val-Cit-PAB-Payload

This protocol describes a general procedure for the synthesis of a maleimido-caproyl-Val-Cit-PAB-payload construct, ready for conjugation to a reduced antibody.

Synthesis_Workflow Fmoc_Cit Fmoc-Cit-OH Fmoc_Cit_PAB Fmoc-Cit-PAB-OH Fmoc_Cit->Fmoc_Cit_PAB 1. Couple with PABOH H_Cit_PAB H-Cit-PAB-OH Fmoc_Cit_PAB->H_Cit_PAB 2. Fmoc deprotection Fmoc_Val_Cit_PAB Fmoc-Val-Cit-PAB-OH H_Cit_PAB->Fmoc_Val_Cit_PAB 3. Couple with Fmoc-Val-OSu H_Val_Cit_PAB H-Val-Cit-PAB-OH Fmoc_Val_Cit_PAB->H_Val_Cit_PAB 4. Fmoc deprotection Mc_Val_Cit_PAB Mc-Val-Cit-PAB-OH H_Val_Cit_PAB->Mc_Val_Cit_PAB 5. Couple with Mc-OSu Mc_Val_Cit_PAB_Payload Mc-Val-Cit-PAB-Payload Mc_Val_Cit_PAB->Mc_Val_Cit_PAB_Payload 6. Couple with Payload PABOH p-aminobenzyl alcohol PABOH->Fmoc_Cit_PAB Piperidine (B6355638) Piperidine/DMF Piperidine->H_Cit_PAB Piperidine->H_Val_Cit_PAB Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PAB Mc_OSu Mc-OSu Mc_OSu->Mc_Val_Cit_PAB Payload Payload Payload->Mc_Val_Cit_PAB_Payload

Figure 2: General synthetic workflow for Mc-Val-Cit-PAB-Payload.

Materials:

  • Fmoc-Cit-OH

  • p-Aminobenzyl alcohol (PABOH)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Piperidine in dimethylformamide (DMF)

  • Fmoc-Val-OSu (N-hydroxysuccinimide ester)

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)

  • Cytotoxic payload with a suitable functional group for conjugation

  • Appropriate solvents (DMF, dichloromethane (B109758) (DCM), diethyl ether) and purification reagents (e.g., for HPLC)

Protocol:

  • Synthesis of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-OH and PABOH in DMF. Add a coupling agent (e.g., DIC) and HOBt. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Purify the product.[1]

  • Fmoc Deprotection: Dissolve the purified Fmoc-Cit-PAB-OH in a solution of 20% piperidine in DMF. Stir for 30 minutes at room temperature. Remove the solvent under reduced pressure to obtain H-Cit-PAB-OH.[1]

  • Synthesis of Fmoc-Val-Cit-PAB-OH: Dissolve H-Cit-PAB-OH in DMF and add Fmoc-Val-OSu. Stir at room temperature overnight. Purify the product by flash chromatography or preparative HPLC.[1][8]

  • Fmoc Deprotection: Repeat step 2 with Fmoc-Val-Cit-PAB-OH to obtain H-Val-Cit-PAB-OH.

  • Synthesis of Mc-Val-Cit-PAB-OH: Dissolve H-Val-Cit-PAB-OH in DMF and add Mc-OSu. Stir at room temperature for several hours. Purify the product.[10]

  • Payload Conjugation: Couple the cytotoxic payload to the hydroxyl group of the PAB moiety in Mc-Val-Cit-PAB-OH. The specific coupling chemistry will depend on the payload. For payloads with a primary or secondary amine, a common method is to first activate the PAB-OH with p-nitrophenyl chloroformate to form a carbonate, which then reacts with the amine on the payload. Purify the final Mc-Val-Cit-PAB-Payload construct by HPLC.

Antibody Conjugation

This protocol outlines the conjugation of the synthesized Mc-Val-Cit-PAB-Payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Mc-Val-Cit-PAB-Payload dissolved in an organic co-solvent (e.g., DMSO)

  • N-acetylcysteine or cysteine to quench the reaction

  • Size-exclusion chromatography (SEC) column for purification

Protocol:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by adding a controlled molar excess of a reducing agent like TCEP or DTT. Incubate at 37°C for 1-2 hours.[12]

  • Purification of Reduced Antibody: Remove the excess reducing agent by passing the antibody solution through a desalting column equilibrated with a suitable buffer.

  • Conjugation: Add the Mc-Val-Cit-PAB-Payload solution to the reduced antibody. The maleimide (B117702) group on the linker will react with the free thiol groups on the antibody. Incubate the reaction for 1-2 hours at room temperature or 4°C.[12]

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine or cysteine to react with any unreacted maleimide groups.

  • Purification of ADC: Purify the resulting ADC from unconjugated payload and other small molecules using a size-exclusion chromatography (SEC) column.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the IC50 of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data against the logarithm of the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.

ADC Characterization Workflow

The characterization of ADCs is crucial to ensure their quality, consistency, and efficacy. A typical workflow involves a series of analytical techniques to assess various critical quality attributes.

ADC_Characterization_Workflow Start Purified ADC HIC_HPLC Hydrophobic Interaction Chromatography (HIC-HPLC) Start->HIC_HPLC SEC_HPLC Size-Exclusion Chromatography (SEC-HPLC) Start->SEC_HPLC RP_HPLC Reversed-Phase Chromatography (RP-HPLC) Start->RP_HPLC Mass_Spec Mass Spectrometry (MS) Start->Mass_Spec End_Point1 Drug-to-Antibody Ratio (DAR) and Drug Load Distribution HIC_HPLC->End_Point1 End_Point2 Aggregation and Fragmentation Analysis SEC_HPLC->End_Point2 End_Point3 Free Drug Analysis RP_HPLC->End_Point3 End_Point4 Confirmation of Conjugation and Intact Mass Mass_Spec->End_Point4

Figure 3: Typical workflow for the characterization of ADCs.
  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[7]

  • Size-Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates or fragments.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to determine the amount of free, unconjugated payload in the ADC preparation.[7]

  • Mass Spectrometry (MS): MS is a powerful tool for confirming the identity of the ADC, determining the intact mass of the different drug-loaded species, and confirming the site of conjugation.

Conclusion

The Val-Cit-PAB linker represents a highly successful and widely adopted platform in the field of antibody-drug conjugates. Its design, which combines a protease-sensitive dipeptide with a self-immolative spacer, allows for stable systemic circulation and efficient, targeted release of cytotoxic payloads within cancer cells. This in-depth guide has provided a comprehensive overview of the chemistry, properties, and applications of the Val-Cit-PAB linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. A thorough understanding of this linker technology is essential for researchers and drug development professionals seeking to design and optimize the next generation of effective and safe ADC therapeutics.

References

A Technical Deep Dive into the Cathepsin B-Mediated Cleavage of the Val-Cit Linker: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of antibody-drug conjugates (ADCs), facilitating targeted drug delivery and conditional payload release. This technical guide provides a comprehensive examination of the mechanism, kinetics, and experimental protocols associated with the Cathepsin B-mediated cleavage of the Val-Cit linker. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details robust experimental methodologies, and visualizes complex biological and experimental workflows to serve as an essential resource in the advancement of ADC technology.

Introduction: The Critical Role of Cleavable Linkers in ADCs

Antibody-drug conjugates represent a powerful class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Protease-cleavable linkers, such as the Val-Cit dipeptide, are designed to be stable in the systemic circulation and to undergo specific enzymatic hydrolysis within the tumor microenvironment or inside cancer cells, where protease activity is often upregulated.[1]

Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in a variety of tumor types.[] Its elevated activity within the acidic environment of the lysosome makes it an ideal enzymatic trigger for the site-specific release of cytotoxic drugs from ADCs. The Val-Cit linker has been extensively utilized in both clinically approved and investigational ADCs due to its high sensitivity to Cathepsin B-mediated cleavage.[1]

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

The targeted release of a cytotoxic payload via the Val-Cit linker is a multi-step process involving the specific recognition and catalytic activity of Cathepsin B on the linker, often in conjunction with a self-immolative spacer.

Cathepsin B: This lysosomal cysteine protease plays a crucial role in intracellular protein degradation. In the context of cancer, its expression and activity are often significantly increased, contributing to tumor progression and metastasis.[] The acidic milieu of the lysosome (pH 4.5-5.5) provides the optimal environment for Cathepsin B activity.[1]

The Val-Cit-PABC Linker: This linker system is comprised of three key components:

  • Valine (Val): An amino acid that is recognized by the S2 subsite of the Cathepsin B active site.

  • Citrulline (Cit): A non-proteinogenic amino acid that binds to the S1 subsite of Cathepsin B. The Val-Cit dipeptide sequence provides a specific recognition motif for the enzyme.

  • p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative spacer is positioned between the dipeptide and the cytotoxic drug. Its inclusion is critical for efficient and traceless drug release.[3]

Mechanism of Action: A Stepwise Release of the Cytotoxic Payload

The liberation of the active drug from an ADC utilizing a Val-Cit-PABC linker is a precisely orchestrated event that occurs following internalization of the ADC by the target cancer cell.

ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking and Fusion Payload Active Cytotoxic Payload Lysosome->Payload 4. Cleavage & Release CathepsinB Cathepsin B CathepsinB->Lysosome

Figure 1: ADC internalization and payload release pathway.

Once inside the lysosome, Cathepsin B encounters the Val-Cit linker of the ADC. The enzyme specifically hydrolyzes the amide bond between the C-terminus of the citrulline residue and the PABC spacer. This cleavage event initiates a cascade of spontaneous electronic rearrangements within the PABC spacer, a process known as self-immolation. This results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and a remnant of the spacer.

Mechanism of Val-Cit-PABC Linker Cleavage cluster_0 ADC within Lysosome cluster_1 Cleavage Event cluster_2 Self-Immolation ADC_Linker Antibody-Val-Cit-PABC-Drug Cleaved_Complex Antibody-Val-Cit + PABC-Drug ADC_Linker->Cleaved_Complex Cathepsin B Cleavage CathepsinB Cathepsin B CathepsinB->ADC_Linker Unstable_Intermediate Unstable Intermediate Cleaved_Complex->Unstable_Intermediate Spontaneous 1,6-Elimination Released_Payload Active Drug Unstable_Intermediate->Released_Payload Byproducts CO2 + Spacer Remnant Unstable_Intermediate->Byproducts

Figure 2: Mechanism of Val-Cit-PABC linker cleavage.

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to this process. This enzymatic redundancy may be advantageous in overcoming potential resistance mechanisms in tumors.[4]

Quantitative Data on Linker Cleavage

The kinetics of linker cleavage are a critical determinant of an ADC's therapeutic index. While precise Michaelis-Menten constants (Km and kcat) for the cleavage of full ADC constructs are not extensively published and can vary based on the specific antibody, payload, and conjugation site, comparative data provides valuable insights into the efficiency of different dipeptide linkers. One study on vcMMAE-based ADCs found no significant difference in KM or kcat values across different antibody carriers, suggesting the cleavage rate is largely independent of the antibody sequence.[5][6]

Linker VariantRelative Cleavage Rate (Cathepsin B)Half-Life in Human PlasmaHalf-Life in Mouse PlasmaKey Characteristics
Val-Cit Standard~230 days~80 hoursThe gold standard for Cathepsin B-cleavable linkers, but shows instability in murine plasma due to carboxylesterase activity.[7]
Val-Ala ~50% of Val-CitHighUnstableExhibits lower hydrophobicity, which can be beneficial for achieving higher drug-to-antibody ratios (DARs) with less aggregation.[7][]
Phe-Lys Faster than Val-Cit~30 days~12.5 hoursDemonstrates faster cleavage by Cathepsin B but has lower plasma stability compared to Val-Cit.[7]
Glu-Val-Cit Half-life of 2.8 h>28 daysSignificantly more stableThe addition of glutamic acid enhances stability in mouse plasma while maintaining sensitivity to Cathepsin B.

Experimental Protocols

The quantitative assessment of Cathepsin B-mediated cleavage is essential for the preclinical evaluation of ADCs. Two common methods for this analysis are High-Performance Liquid Chromatography (HPLC) and fluorogenic substrate assays.

HPLC-Based In Vitro Cathepsin B Cleavage Assay

This method allows for the direct quantification of the released payload from the ADC over time.

Objective: To determine the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer with 5 mM DTT)

  • Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC system with a suitable column and detector

Protocol:

  • Enzyme Activation: Prepare a stock solution of recombinant Cathepsin B in the Activation Buffer and incubate at 37°C for 15 minutes.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar range for the ADC.[1] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to the Quenching Solution. This will precipitate the protein components.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. The released drug is separated from the ADC and other components and quantified by measuring its peak area relative to the internal standard.

  • Data Analysis: Plot the concentration of the released drug over time to determine the cleavage rate.

Workflow for HPLC-Based Cleavage Assay Start Start Activate_Enzyme Activate Cathepsin B (37°C, 15 min) Start->Activate_Enzyme Initiate_Reaction Add Activated Enzyme to ADC Activate_Enzyme->Initiate_Reaction Setup_Reaction Prepare ADC in Assay Buffer Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Take_Aliquots Withdraw Aliquots at Time Points Incubate->Take_Aliquots Quench Quench Reaction Take_Aliquots->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Analyze Analyze Data (Cleavage Rate) HPLC->Analyze End End Analyze->End

Figure 3: Workflow for HPLC-based cleavage assay.
Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker sequences and inhibitors of Cathepsin B.

Objective: To measure the activity of Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of the fluorogenic substrate and Cathepsin B in the Assay Buffer.

  • Reaction Setup: Add the substrate solution to the wells of the 96-well microplate.

  • Initiate Reaction: Add the Cathepsin B solution to the wells to start the reaction. Include control wells with substrate only (no enzyme) for background fluorescence measurement.

  • Incubation and Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.[3]

  • Data Analysis: Subtract the background fluorescence from the sample readings. The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

Workflow for Fluorogenic Substrate Assay Start Start Prepare_Reagents Prepare Substrate and Enzyme Solutions Start->Prepare_Reagents Add_Substrate Add Substrate to 96-Well Plate Prepare_Reagents->Add_Substrate Add_Enzyme Add Enzyme to Initiate Reaction Add_Substrate->Add_Enzyme Measure_Fluorescence Measure Fluorescence Over Time at 37°C Add_Enzyme->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Reaction Rate) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for fluorogenic substrate assay.

Conclusion

The Cathepsin B-cleavable Val-Cit linker is a critical and highly effective component in the design of modern antibody-drug conjugates. Its high sensitivity to the tumor-associated protease Cathepsin B, coupled with its stability in systemic circulation, allows for the targeted release of cytotoxic payloads, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. A thorough understanding of the cleavage mechanism, kinetics, and appropriate experimental validation is paramount for the successful development of next-generation ADCs. This guide provides a foundational resource for researchers and developers in the field, offering a consolidated overview of the essential technical aspects of the Cathepsin B-Val-Cit linker system.

References

An In-Depth Technical Guide to MC-Val-Cit-PAB-Indibulin for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-indibulin, for its application in cancer research. This document details its mechanism of action, provides representative preclinical data from analogous compounds, and outlines detailed experimental protocols for its evaluation.

Core Concepts and Mechanism of Action

This compound is a highly potent cytotoxic payload designed for targeted delivery to cancer cells via an antibody-drug conjugate. It comprises three key components:

  • Indibulin (B1671871): A synthetic, orally active anti-mitotic agent that functions as a tubulin polymerization inhibitor. It binds to a distinct site on tubulin, destabilizing microtubules and arresting tumor cell growth in the G2/M phase of the cell cycle.[1][2] A key advantage of indibulin is its reduced neurotoxicity compared to other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids, as it does not significantly interact with acetylated tubulin found in neurons.[1][3]

  • Val-Cit-PAB Linker: A cleavable linker system designed for selective release of the cytotoxic payload within the tumor cell. The dipeptide, valine-citrulline (Val-Cit), is specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[4][5][6] Following cleavage of the Val-Cit moiety, the para-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a self-immolative 1,6-elimination to release the active indibulin.[5][]

  • Maleimidocaproyl (MC) Spacer: A component that facilitates the conjugation of the linker-payload to the monoclonal antibody, typically via cysteine residues.

The targeted delivery and controlled release mechanism of an ADC utilizing this compound is designed to maximize efficacy against tumor cells while minimizing systemic toxicity.

Signaling Pathway and Mechanism of Action

References

The Preclinical Landscape of Indibulin-Based Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies. The strategic selection of the cytotoxic payload is critical to the success of an ADC. Indibulin (B1671871), a synthetic microtubule inhibitor, has emerged as a promising payload candidate due to its potent anti-tumor activity and a potentially favorable safety profile, particularly its reduced neurotoxicity compared to other tubulin-targeting agents. This technical guide provides a comprehensive overview of the preclinical data relevant to the development of indibulin-based ADCs. While direct preclinical studies on ADCs utilizing indibulin are not extensively reported in publicly available literature, this document synthesizes the known preclinical data for indibulin and outlines the established experimental workflows and methodologies for the preclinical development of a hypothetical indibulin-based ADC.

Indibulin as a Novel ADC Payload

Indibulin is a small molecule that inhibits tubulin polymerization, a critical process for cell division. Its mechanism of action leads to mitotic arrest and apoptosis in cancer cells. Preclinical studies have highlighted indibulin's ability to discriminate between neuronal and non-neuronal tubulin, suggesting a lower potential for neurotoxicity, a common dose-limiting side effect of other microtubule inhibitors.[1]

Mechanism of Action: Microtubule Destabilization

Indibulin exerts its cytotoxic effects by binding to tubulin and disrupting the dynamics of microtubule assembly and disassembly. This interference with microtubule function prevents the formation of a proper mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[2][3]

Indibulin_Mechanism_of_Action Indibulin Indibulin Tubulin α/β-Tubulin Dimers Indibulin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inihibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Mitosis Cell Division (Mitosis) Spindle->Mitosis Blocks Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: Indibulin's mechanism of action leading to apoptosis.

In Vitro Cytotoxicity of Indibulin

The intrinsic potency of indibulin against various cancer cell lines underscores its potential as an ADC payload. The following table summarizes key in vitro cytotoxicity data for indibulin and its analogs from preclinical studies.

CompoundTarget Cell LineCancer TypeIC50 (nM)Reference
IndibulinMCF-7Breast Cancer150[3]
Indibulin Analog (4b)MCF-7Breast Cancer7,500[4]
Indibulin Analog (4e)MDA-MB-231Breast Cancer10,550[4]

Preclinical Development Workflow for an Indibulin-Based ADC

The preclinical evaluation of a novel ADC is a rigorous, multi-stage process designed to establish its therapeutic potential and safety profile.[5][6] The following outlines a standard experimental workflow for a hypothetical indibulin-based ADC.

ADC_Preclinical_Workflow cluster_synthesis 1. ADC Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Synthesis Antibody-Linker-Indibulin Conjugation Characterization DAR & Purity Analysis Synthesis->Characterization Binding Antigen Binding Affinity Characterization->Binding Internalization Cellular Internalization Binding->Internalization Cytotoxicity Cytotoxicity Assays Internalization->Cytotoxicity PK Pharmacokinetics (PK) Cytotoxicity->PK Efficacy Xenograft Tumor Models PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A streamlined workflow for preclinical ADC development.

Experimental Protocols: Core Methodologies
  • Objective: To create a stable and well-defined indibulin-based ADC.

  • Methodology:

    • Antibody Selection: A monoclonal antibody (mAb) with high specificity for a tumor-associated antigen is chosen.

    • Linker Chemistry: A suitable linker (cleavable or non-cleavable) is selected to connect indibulin to the mAb. The linker's stability in circulation and its ability to release the payload at the target site are critical.[7][8][9]

    • Conjugation: Indibulin, functionalized with a reactive moiety, is conjugated to the mAb, typically through surface-exposed lysine (B10760008) or cysteine residues. Site-specific conjugation methods are often preferred to generate a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[7]

    • Purification and Analysis: The ADC is purified using chromatography techniques (e.g., size-exclusion, hydrophobic interaction). The final product is characterized for DAR, purity, and aggregation using methods like mass spectrometry and HPLC.

  • Objective: To determine the potency and target-specificity of the indibulin-based ADC.

  • Methodology:

    • Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression is used.

    • Treatment: Cells are incubated with serial dilutions of the indibulin-ADC, a non-targeting control ADC, free indibulin, and the unconjugated antibody.

    • Viability Assessment: After a defined incubation period (typically 72-120 hours), cell viability is measured using assays such as MTT or CellTiter-Glo.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the ADC's potency.

  • Objective: To evaluate the anti-tumor activity of the indibulin-based ADC in a living organism.

  • Methodology:

    • Animal Models: Immunocompromised mice bearing xenograft tumors derived from human cancer cell lines are commonly used.

    • Dosing and Monitoring: Animals are treated with the indibulin-ADC, and tumor growth is monitored over time. Animal body weight is also tracked as a measure of toxicity.

    • Endpoint Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC compared to control groups.

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the indibulin-based ADC.

  • Methodology:

    • Sample Collection: Blood samples are collected from treated animals at various time points.

    • Bioanalysis: The concentrations of total antibody, conjugated ADC, and free indibulin in the plasma are quantified using techniques such as ELISA and LC-MS/MS.

    • PK Modeling: Key pharmacokinetic parameters, including clearance, half-life, and volume of distribution, are determined.

Logical Framework for Indibulin-Based ADC Action

The therapeutic effect of an indibulin-based ADC is contingent on a sequence of events, from systemic circulation to the induction of apoptosis in the target cancer cell.

ADC_Logical_Framework Start IV Administration Circulation ADC in Systemic Circulation Start->Circulation Targeting Binding to Tumor Antigen Circulation->Targeting Internalization Receptor-Mediated Endocytosis Targeting->Internalization Release Intracellular Release of Indibulin Payload Internalization->Release Action Microtubule Disruption Release->Action End Tumor Cell Apoptosis Action->End

Caption: The sequential steps of an ADC's therapeutic action.

Conclusion and Future Directions

Indibulin presents a compelling profile as a payload for the next generation of ADCs, primarily due to its potent cytotoxic mechanism and potential for a wider therapeutic window. While direct preclinical data on indibulin-based ADCs are sparse, the established principles of ADC design and preclinical evaluation provide a clear and robust framework for their development. Future research should focus on the synthesis and rigorous preclinical testing of indibulin-based ADCs to validate their therapeutic potential in various cancer models. Key areas for investigation will include optimizing the linker chemistry for efficient payload delivery and further characterizing the in vivo efficacy and safety of these novel constructs.

References

Navigating the Plasma Proteome: An In-depth Technical Guide to MC-Val-Cit-PAB Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides a comprehensive technical overview of the stability of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker in plasma, a crucial factor for successful ADC development.

The MC-Val-Cit-PAB linker is a cornerstone of ADC technology, designed for selective cleavage by lysosomal proteases, primarily cathepsin B, within the target cancer cell. However, its journey through the systemic circulation presents a significant challenge: maintaining stability to prevent premature payload release and associated off-target toxicities. This guide delves into the nuances of MC-Val-Cit-PAB linker stability, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

I. Quantitative Assessment of Linker Stability in Plasma

The stability of the MC-Val-Cit-PAB linker is highly species-dependent. While it generally exhibits high stability in human plasma, it is notably unstable in rodent plasma, a critical consideration for preclinical studies.[1][2][3][4][5] This instability is primarily attributed to the activity of carboxylesterase 1c (Ces1c) in mice and rats, which can cleave the linker.[5] To address this, linker variants, such as the glutamic acid-valine-citrulline (EVCit) linker, have been developed to enhance stability in murine models.[2]

The following tables summarize the quantitative data on the stability of MC-Val-Cit-PAB and related linkers in plasma from various species.

Linker TypeSpeciesIncubation TimeTemperature (°C)% Intact ADC / Remaining Conjugated PayloadAnalytical MethodReference
MC-Val-Cit-PABHuman28 days37No significant degradationELISA[1][3]
MC-Val-Cit-PABHuman6 days37>99%LC-MS[6]
MC-Val-Cit-PABCynomolgus Monkey6 days37>99%LC-MS[6]
MC-Val-Cit-PABMouse (BALB/c)14 days37< 5%ELISA[1][3]
MC-Val-Cit-PABMouse (CD1)6 days37~75% released payloadLC-MS[6]
MC-Val-Cit-PABRat (Sprague Dawley)6 days37~2.5% released payloadLC-MS[6]
SVCit-PABCMouse (BALB/c)14 days37~30%ELISA[1][3]
EVCit-PABCHuman28 days37No significant degradationELISA[1][3]
EVCit-PABCMouse (BALB/c)14 days37Almost no linker cleavageELISA[1][3]
Linker TypeSpeciesHalf-life (t½)Analytical MethodReference
MC-Val-Cit-PABMouse~2 daysELISA[2]
EVCit-PABCMouse~12 daysELISA[2]

II. Enzymatic Cleavage Pathways

The intended and unintended cleavage of the MC-Val-Cit-PAB linker is mediated by specific proteases. Understanding these pathways is crucial for interpreting stability data and designing more robust linkers.

G MC-Val-Cit-PAB Linker Cleavage Pathways cluster_circulation Systemic Circulation (Plasma) cluster_tumor Tumor Microenvironment -> Lysosome ADC_circ Intact ADC (MC-Val-Cit-PAB) Ces1c Carboxylesterase 1c (Mouse/Rat Plasma) ADC_circ->Ces1c Cleavage NeutrophilElastase Neutrophil Elastase (Human Plasma) ADC_circ->NeutrophilElastase Cleavage ADC_tumor Internalized ADC ADC_circ->ADC_tumor Tumor Targeting & Internalization ReleasedPayload_circ Prematurely Released Payload Ces1c->ReleasedPayload_circ NeutrophilElastase->ReleasedPayload_circ CathepsinB Cathepsin B ADC_tumor->CathepsinB Intended Cleavage ReleasedPayload_tumor Active Payload (Intracellular) CathepsinB->ReleasedPayload_tumor

Figure 1. Enzymatic cleavage pathways of the MC-Val-Cit-PAB linker.

III. Experimental Protocols for Stability Assessment

Accurate assessment of linker stability relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments.

A. In Vitro Plasma Stability Assay

This assay is the primary method for evaluating the stability of an ADC in the circulatory system.

G Workflow for In Vitro Plasma Stability Assay cluster_processing Sample Processing Options cluster_analysis Analytical Methods start Start prep Prepare ADC solution (e.g., 100 µg/mL in PBS) start->prep incubate Incubate ADC in plasma (Human, Mouse, etc.) at 37°C prep->incubate timepoint Collect aliquots at designated time points (e.g., 0, 6, 24, 48, 72, 168h) incubate->timepoint stop Stop reaction (e.g., freeze at -80°C or protein precipitation) timepoint->stop process Sample Processing stop->process immunocapture Immunocapture of ADC (e.g., Protein A beads) process->immunocapture precipitation Protein Precipitation (e.g., Acetonitrile) process->precipitation analysis Analysis lcms LC-MS/MS (Quantify released payload or DAR) analysis->lcms hic HIC-UPLC (Determine average DAR) analysis->hic elisa ELISA (Quantify intact ADC) analysis->elisa end End immunocapture->analysis precipitation->analysis lcms->end hic->end elisa->end

Figure 2. General workflow for an in vitro plasma stability assay.

Detailed Methodology:

  • Preparation: The test ADC is diluted to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma (e.g., human, mouse, rat) and a control buffer (e.g., PBS).

  • Incubation: Samples are incubated at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Reaction Quenching: The reaction is immediately stopped by freezing at -80°C or by adding a protein precipitation solution.

  • Sample Processing:

    • For Released Payload Analysis: Plasma proteins are precipitated using an organic solvent like acetonitrile (B52724). After centrifugation, the supernatant containing the free payload is analyzed.[4]

    • For DAR Analysis: The ADC is isolated from plasma using immunocapture techniques, such as Protein A magnetic beads.[7]

  • Analysis: The processed samples are analyzed using one of the methods described below.

B. Analytical Methods

LC-MS is a powerful technique for both quantifying the released payload and determining the drug-to-antibody ratio (DAR).

Protocol for Released Payload Quantification:

  • Chromatography: Reversed-phase HPLC (e.g., C18 column).[6][8]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[6][8]

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode.[8][9]

Protocol for DAR Analysis (after immunocapture):

  • Sample Preparation: The captured ADC is typically reduced to separate the light and heavy chains.

  • Chromatography: Reversed-phase HPLC.

  • Mass Spectrometry: High-resolution mass spectrometry to determine the mass of the light and heavy chains, from which the DAR can be calculated.[10]

HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker moieties. It is a standard method for determining the average DAR.[11][12]

Protocol for HIC-UPLC:

  • Column: A column with a hydrophobic stationary phase (e.g., butyl or phenyl).[11]

  • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7.0).[12]

  • Mobile Phase B: A low salt buffer (e.g., sodium phosphate buffer, pH 7.0), often containing an organic modifier like isopropanol.[13]

  • Gradient: A descending salt gradient is used to elute the ADC species, with higher DAR species eluting later.

  • Detection: UV absorbance at 280 nm.

  • DAR Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species.[11]

IV. Conclusion

The stability of the MC-Val-Cit-PAB linker in plasma is a multifaceted issue that requires careful consideration and rigorous experimental evaluation. While generally stable in human plasma, its susceptibility to cleavage in rodent plasma necessitates the use of modified linkers or careful interpretation of preclinical data. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to design and execute robust stability studies, ultimately contributing to the development of safer and more effective antibody-drug conjugates.

References

Indibulin: A Technical Guide to a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indibulin is a synthetic, orally active small molecule that acts as a potent inhibitor of tubulin polymerization, a critical process for cell division.[1] Its unique mechanism of action, distinct from other major classes of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, makes it a promising candidate for cancer chemotherapy, particularly in cases of multi-drug resistance.[2] This technical guide provides a comprehensive overview of Indibulin, detailing its mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways it modulates.

Introduction to Indibulin

Indibulin, also known as ZIO-301 or D-24851, is an antimitotic agent that destabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] A key characteristic of Indibulin is its ability to circumvent common mechanisms of drug resistance. It has demonstrated efficacy in cell lines that are resistant to both taxanes and other multi-drug resistant (MDR) phenotypes.[1] Furthermore, preclinical studies have suggested a favorable safety profile, with a notable lack of neurotoxicity often associated with other tubulin inhibitors.[2][4] This is attributed to its selective action on non-neuronal tubulin, which is less post-translationally modified than the tubulin found in mature neurons.[4]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C22H16ClN3O2[1]
Molecular Weight 389.8 g/mol [1]
IUPAC Name 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide[1]
Synonyms ZIO-301, D-24851, Indibulina, Indibuline[1]
CAS Number 204205-90-3[1]
Solubility Soluble in DMSO (up to 40 mg/mL)[3]

Mechanism of Action

Indibulin exerts its anticancer effects by directly interfering with microtubule dynamics.

Inhibition of Tubulin Polymerization

Indibulin binds to β-tubulin, a subunit of the tubulin heterodimer, and inhibits its polymerization into microtubules.[2] This disruption of microtubule formation is central to its cytotoxic activity. Unlike many other tubulin inhibitors, Indibulin binds to the colchicine-binding site on tubulin.[5] This was determined through molecular docking studies and competitive binding assays, which showed that Indibulin competes with colchicine (B1669291) for binding to tubulin but does not affect the binding of vinblastine (B1199706) or taxol.[5]

The binding of Indibulin to tubulin has been quantified, with a reported dissociation constant (Kd) of approximately 26 ± 3 μM.[6] In vitro tubulin polymerization assays consistently demonstrate Indibulin's inhibitory effect, with a reported IC50 value of 0.3 μM for blocking tubulin polymerization.[7]

Disruption of Microtubule Dynamics

In living cells, Indibulin treatment leads to a significant dampening of microtubule dynamic instability.[8] This includes a reduction in both the growth and shortening rates of microtubules.[8] For instance, in MCF-7 breast cancer cells, treatment with 150 nM Indibulin resulted in a significant decrease in the rate and extent of microtubule growth and shortening.[9] This disruption of the delicate balance of microtubule dynamics is catastrophic for dividing cells.

Indibulin_Mechanism_of_Action Indibulin Indibulin Tubulin α/β-Tubulin Dimers Indibulin->Tubulin Binds to Colchicine Site Inhibition Inhibition of Polymerization Tubulin->Inhibition Microtubule Microtubule Polymer Disruption Disruption of Dynamic Instability Microtubule->Disruption Inhibition->Microtubule

Cellular Effects and Signaling Pathways

The disruption of microtubule function by Indibulin triggers a cascade of cellular events, culminating in cell death.

Cell Cycle Arrest at G2/M Phase

By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, Indibulin causes cells to arrest in the G2/M phase of the cell cycle.[2][9] This mitotic arrest is a direct consequence of the activation of the spindle assembly checkpoint (SAC).

Activation of the Spindle Assembly Checkpoint

The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation. When microtubules are not properly attached to the kinetochores of chromosomes, the SAC is activated, preventing the cell from proceeding into anaphase. Indibulin treatment leads to the activation of key SAC proteins, including Mad2 and BubR1.[8][10] This activation prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins for degradation, thus halting the cell cycle.

Spindle_Assembly_Checkpoint_Activation Indibulin Indibulin Microtubule_Disruption Microtubule Disruption Indibulin->Microtubule_Disruption Improper_Attachment Improper Kinetochore- Microtubule Attachment Microtubule_Disruption->Improper_Attachment SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Improper_Attachment->SAC_Activation Mad2_BubR1 ↑ Mad2 & BubR1 SAC_Activation->Mad2_BubR1 APC_Inhibition APC/C Inhibition Mad2_BubR1->APC_Inhibition G2M_Arrest G2/M Arrest APC_Inhibition->G2M_Arrest

Induction of Apoptosis

Prolonged mitotic arrest induced by Indibulin ultimately leads to programmed cell death, or apoptosis.[3][8] The apoptotic pathway is initiated following the sustained activation of the SAC. While the precise downstream signaling is complex and may be cell-type dependent, it often involves the modulation of the NF-κB pathway and the expression of apoptosis-related genes.[11]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative activity of Indibulin has been evaluated in a wide range of cancer cell lines.

Table 1: In Vitro IC50 Values of Indibulin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.036 - 0.285[7]
K562Chronic Myelogenous Leukemia0.8[10]
K562RImatinib-resistant CML0.7[10]
MDA-MB-231Triple-Negative Breast Cancer11.82[12]
T47-DBreast Cancer<100 (less potent)[12]
Various Human Cancer Cell LinesVarious0.036 - 0.285[7]

Table 2: Quantitative Data on Tubulin Interaction

ParameterValueMethodReference
IC50 (Tubulin Polymerization) 0.3 µMIn vitro polymerization assay[7]
Dissociation Constant (Kd) 26 ± 3 µMFluorescence spectroscopy[6]
Binding Stoichiometry 1 site per tubulin dimerFluorescence spectroscopy[6]
Binding Energy (Docking) -10.71 kcal/molMolecular Docking[5]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Indibulin stock solution (in DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[13]

  • Prepare serial dilutions of Indibulin in General Tubulin Buffer.

  • Pipette 10 µL of the compound dilutions (or vehicle control) into the wells of a pre-warmed (37°C) 96-well plate.[14]

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.[13][14]

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Mix Prepare Tubulin Polymerization Mix on Ice Start->Prepare_Mix Prepare_Compound Prepare Indibulin Serial Dilutions Start->Prepare_Compound Initiate_Reaction Add Tubulin Mix to Initiate Polymerization Prepare_Mix->Initiate_Reaction Add_Compound Add Compound/Vehicle to Pre-warmed Plate Prepare_Compound->Add_Compound Add_Compound->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (37°C, 60 min) Initiate_Reaction->Measure_Absorbance Analyze_Data Analyze Polymerization Curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Indibulin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16][17]

  • 96-well tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]

  • Treat the cells with various concentrations of Indibulin (and a vehicle control) for the desired time period (e.g., 72 hours).[17]

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[16][18]

  • Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[16][17]

  • Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][18]

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of Indibulin. In a Yoshida AH13 rat sarcoma model, Indibulin induced complete tumor remission.[7] It has also shown efficacy in human tumor xenograft models, including those with multidrug-resistant tumors.[2]

Clinical Development

Indibulin has undergone Phase I and Phase II clinical trials for the treatment of various solid tumors.[1][20] These trials have aimed to determine the maximum tolerated dose, safety profile, and preliminary efficacy in cancer patients.[21]

Conclusion

Indibulin is a novel tubulin polymerization inhibitor with a distinct mechanism of action that sets it apart from existing microtubule-targeting agents. Its ability to overcome multi-drug resistance and its favorable preclinical safety profile, particularly the lack of neurotoxicity, make it an attractive candidate for further development in cancer therapy. The detailed information provided in this guide on its mechanism, efficacy, and associated experimental protocols is intended to support ongoing and future research into this promising anticancer agent.

References

An In-depth Technical Guide to the Discovery and Synthesis of Indibulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indibulin (B1671871) (N-[pyridin-4-yl]-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylic acid amide), also known as D-24851 and ZIO-301, is a synthetic small molecule that has garnered significant interest as a potent microtubule-destabilizing agent.[1] Identified through cell-based screening, indibulin exhibits broad antimitotic activity against a variety of cancer cell lines, including those resistant to established chemotherapeutic agents like taxanes and vinca (B1221190) alkaloids. A key distinguishing feature of indibulin is its reduced neurotoxicity in preclinical models, a common dose-limiting side effect of other microtubule inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of indibulin, intended for professionals in the field of drug development and cancer research.

Discovery and Initial Characterization

Indibulin was not isolated from a natural source but was identified through a cell-based screening assay designed to discover novel cytotoxic compounds.[2] Its chemical structure, N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylic acid amide, was established through synthetic chemistry and spectroscopic analysis. Early investigations revealed that indibulin induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2] A pivotal finding from initial studies was its ability to circumvent multidrug resistance mechanisms, showing efficacy in cell lines overexpressing P-glycoprotein.[2]

Chemical Synthesis of Indibulin

The synthesis of indibulin involves a multi-step process. While various synthetic routes for indibulin and its analogs have been reported, a general and optimized pathway is described below.

Experimental Protocol: Synthesis of Indibulin

Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-indole

To a solution of indole (B1671886) in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. Subsequently, 4-chlorobenzyl chloride is added, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-(4-chlorobenzyl)-1H-indole.

Step 2: Acylation of 1-(4-chlorobenzyl)-1H-indole

The product from Step 1 is dissolved in an anhydrous solvent like dichloromethane. The solution is cooled to 0°C, and oxalyl chloride is added dropwise, followed by the addition of a Lewis acid catalyst such as aluminum chloride. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to give the crude indol-3-yl-glyoxylic acid chloride derivative.

Step 3: Amide Coupling to form Indibulin

The crude product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and added to a solution of 4-aminopyridine (B3432731) in the presence of a base like triethylamine (B128534) or pyridine. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with water and brine, dried, and the solvent is evaporated. The resulting crude indibulin is purified by recrystallization or column chromatography to afford the final product as a solid.

Characterization: The structure and purity of the synthesized indibulin are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

Indibulin exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

Indibulin inhibits the polymerization of tubulin into microtubules.[2] This destabilizing effect is central to its cytotoxic activity. The experimental protocol to assess this activity is outlined below.

This assay measures the change in turbidity as tubulin polymerizes into microtubules.

  • Reagents and Preparation:

    • Purified tubulin protein (e.g., from bovine brain)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP (guanosine triphosphate) solution

    • Indibulin stock solution (in DMSO)

    • Control compounds (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer)

  • Assay Procedure:

    • A reaction mixture containing tubulin in General Tubulin Buffer and GTP is prepared on ice.

    • Indibulin or control compounds at various concentrations are added to the wells of a 96-well plate.

    • The tubulin polymerization is initiated by adding the cold tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

    • The absorbance at 340 nm is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • The change in absorbance over time is plotted to generate polymerization curves.

    • The rate and extent of polymerization in the presence of indibulin are compared to the vehicle control.

    • The IC₅₀ value, the concentration of indibulin that inhibits tubulin polymerization by 50%, is calculated.

Binding to the Colchicine Site

Biochemical and computational studies have demonstrated that indibulin binds to the colchicine-binding site on β-tubulin. This binding sterically hinders the formation of longitudinal contacts between tubulin dimers, thereby preventing microtubule elongation.

Induction of Mitotic Arrest and Apoptosis

By disrupting microtubule dynamics, indibulin activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This leads to the activation of mitotic checkpoint proteins such as Mad2 and BubR1, which halt the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.

Indibulin_Apoptosis_Pathway Indibulin Indibulin Tubulin Tubulin Polymerization Indibulin->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule SAC Spindle Assembly Checkpoint Activation Microtubule->SAC Mad2_BubR1 Mad2/BubR1 Activation SAC->Mad2_BubR1 G2M_Arrest G2/M Phase Arrest Mad2_BubR1->G2M_Arrest Bcl2_family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Preclinical Efficacy

Indibulin has demonstrated significant antitumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

Indibulin exhibits potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the nanomolar to low micromolar range.

Cell LineCancer TypeIC₅₀ (µM)Reference
SKOV3Ovarian Cancer0.04[2]
U87Glioblastoma0.05[2]
ASPC-1Pancreatic Cancer0.06[2]
HT-29Colon Cancer6.9[4]
Caco-2Colon Cancer7.0[4]
MCF-7Breast Cancer0.15[3]
A549Lung Cancer0.036-0.285[5]
A375Melanoma0.036-0.285[5]

Table 1: In Vitro Cytotoxicity of Indibulin in Various Cancer Cell Lines.

In Vivo Antitumor Activity

Oral administration of indibulin has shown remarkable efficacy in animal models, including complete tumor regression in some cases.

Xenograft ModelCancer TypeDosing ScheduleOutcomeReference
Yoshida AH13 Sarcoma (Rat)SarcomaOral, daily for 2 weeksComplete tumor regression[2]
MX-1Breast Carcinoma12 to 28.7 mg/kg/dayLinear dose-efficacy relationship[6]

Table 2: In Vivo Efficacy of Indibulin in Xenograft Models.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Indibulin (e.g., oral gavage) Randomization->Treatment Control Vehicle Control Treatment Randomization->Control Measurement Tumor Volume and Body Weight Measurement Treatment->Measurement Control->Measurement Endpoint Endpoint Analysis (e.g., tumor growth inhibition) Measurement->Endpoint

Clinical Evaluation

Indibulin has progressed into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase I Clinical Trial (NCT00591136)

A Phase I dose-escalation study of orally administered indibulin was conducted in patients with advanced solid tumors.[1][7]

ParameterDetailsReference
Study Design Open-label, dose-escalation[1]
Patient Population Advanced solid tumors[1]
Dose Levels Evaluated 20, 40, and 80 mg (as a drinking solution)[1]
Recommended Phase II Dose 60 mg daily for 14 days (as capsules)[7]
Pharmacokinetics High interpatient variability. Cmax ratio (fed/fasted) of 0.89. AUC(0-72) ratio (fed/fasted) of 1.24.[1]
Dose-Limiting Toxicities Nausea and vomiting (related to the lactic acid solvent in the drinking solution)[7]
Adverse Events Generally well-tolerated, with no significant neurotoxicity reported.[3]

Table 3: Summary of Phase I Clinical Trial of Indibulin.

Conclusion

Indibulin is a promising synthetic microtubule-destabilizing agent with a distinct profile from other drugs in its class. Its potent antitumor activity, efficacy against multidrug-resistant cancers, and favorable safety profile, particularly the lack of significant neurotoxicity in preclinical and early clinical studies, make it a compelling candidate for further development. The data presented in this technical guide underscore the potential of indibulin as a valuable addition to the armamentarium of anticancer therapies. Further clinical investigations are warranted to fully elucidate its therapeutic potential in various cancer types.

References

An In-depth Technical Guide to MC-Val-Cit-PAB-indibulin for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The MC-Val-Cit-PAB-indibulin is an advanced drug-linker system designed for the development of next-generation ADCs.[1][2] This system comprises the potent microtubule-destabilizing agent, indibulin (B1671871), tethered via a clinically validated, protease-cleavable linker system. This guide provides a detailed technical overview of its mechanism of action, the rationale for its target indications, and key experimental protocols for its evaluation.

Deconstruction of the ADC System

The this compound conjugate is a modular system where each component serves a distinct and critical function:

  • MC (Maleimidocaproyl): This component serves as the conjugation linker.[3] Its maleimide (B117702) group reacts with thiol (-SH) groups on the cysteine residues of a monoclonal antibody, forming a stable covalent thioether bond. This ensures the secure attachment of the drug-linker payload to the antibody carrier.

  • Val-Cit (Valine-Citrulline): This dipeptide is a protease-sensitive linker designed for selective cleavage within the target cell.[] It is a well-established substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[3][] While designed for Cathepsin B, studies have shown other cysteine cathepsins can also cleave this linker.

  • PAB (p-aminobenzyl carbamate): This acts as a "self-immolative" spacer. Once the Val-Cit dipeptide is cleaved by cathepsins, the PAB linker undergoes a spontaneous 1,6-elimination reaction, ensuring the rapid and traceless release of the unmodified active drug, indibulin.[3]

  • Indibulin: This is the cytotoxic payload, a synthetic small molecule that functions as a potent microtubule inhibitor.[5][6] It destabilizes tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic strategy of an ADC utilizing the this compound system is a multi-step, targeted process.

  • Targeting & Binding: The ADC is administered systemically. The monoclonal antibody component selectively binds to a specific tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle rich in proteases and characterized by a low pH environment.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit linker.

  • Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the active indibulin payload into the cytoplasm.

  • Cytotoxicity: Free indibulin binds to β-tubulin at a site distinct from taxanes and vinca (B1221190) alkaloids, disrupting microtubule dynamics.[5] This interference with the mitotic spindle activates the spindle assembly checkpoint, arrests the cell cycle at the G2/M phase, and ultimately induces programmed cell death (apoptosis).[7][8]

ADC_Mechanism_of_Action cluster_0 Extracellular Extracellular Space Intracellular Intracellular Space ADC ADC (Antibody + Linker + Indibulin) Receptor Tumor Antigen (on Cancer Cell) ADC->Receptor Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Cleavage + PAB Self-Immolation Lysosome->Cleavage 4. Enzymatic Action Indibulin Free Indibulin Cleavage->Indibulin 5. Payload Release Tubulin Tubulin Polymerization Disruption Indibulin->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Fig 1. Mechanism of action of an this compound ADC.

Target Indications and Therapeutic Rationale

The specific cancer indication for an ADC built with this system is determined by the monoclonal antibody selected. The ideal target antigen should be highly expressed on the surface of tumor cells with minimal expression on healthy tissues to ensure a wide therapeutic window.

The payload, indibulin, has demonstrated broad anti-tumor activity in preclinical studies and has been investigated in Phase I/II clinical trials for solid tumors.[5][9] A key advantage of indibulin is its ability to discriminate between highly post-translationally modified tubulin in mature neurons and the less-modified tubulin in non-neuronal or rapidly dividing cells.[10] This selectivity suggests a potentially lower risk of peripheral neuropathy, a common and dose-limiting side effect of other microtubule inhibitors like taxanes and vinca alkaloids.[7][10]

Therefore, the this compound system is particularly promising for developing ADCs against various solid tumors, including but not limited to:

  • Breast Cancer[8]

  • Non-Small Cell Lung Cancer

  • Gastric Cancer

  • Head and Neck Tumors[8]

Quantitative Data

Specific preclinical data for an ADC utilizing the complete this compound conjugate is not extensively available in public literature. However, the cytotoxic activity of the indibulin payload itself has been characterized.

Table 1: Representative In Vitro Cytotoxicity of Indibulin (Note: This data is for the free payload, Indibulin. The potency of the final ADC will be influenced by antigen expression, internalization rate, and linker cleavage efficiency.)

Cell LineCancer TypeReported IC50Reference
K562Chronic Myelogenous Leukemia0.8 µM[8]
K562RCML (Imatinib-Resistant)0.7 µM[8]
MCF-7Breast CancerNot specified, but active at nM concentrations[8]

Table 2: Template for In Vivo Xenograft Study Data Presentation (This table illustrates how Tumor Growth Inhibition (TGI) data from a preclinical animal model would be structured.)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day XTGI (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control-Q7D x 31500 ± 250--
Non-binding ADC5Q7D x 31450 ± 2203.3%> 0.05
[Target]-ADC1Q7D x 31100 ± 18026.7%< 0.05
[Target]-ADC5Q7D x 3450 ± 9070.0%< 0.001

Key Experimental Protocols

The preclinical evaluation of an ADC based on this compound involves a series of standardized in vitro and in vivo assays to determine its efficacy, mechanism of action, and safety profile.

In Vitro Cytotoxicity Assay (MTS Protocol)

This assay measures cell viability by assessing the metabolic activity of cells.[11][12]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the ADC on target-positive and target-negative cell lines.

Methodology:

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ADC, a non-binding control ADC, and free indibulin. Treat cells with these compounds for 72-96 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[12]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[12][13]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[12]

  • Analysis: Normalize the absorbance values to untreated controls to calculate the percentage of cell viability. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14][15]

Objective: To confirm that the ADC induces G2/M cell cycle arrest, consistent with the mechanism of tubulin inhibitors.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with the ADC at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]

  • Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.[16]

  • Staining: Wash the fixed cells with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[15][17]

  • Data Acquisition: Analyze the samples on a flow cytometer, recording the fluorescence signal from at least 10,000 single-cell events per sample.[14]

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8]

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[18][19]

Objective: To verify that the released indibulin payload inhibits tubulin polymerization.

Methodology:

  • Reagent Preparation: Prepare a reaction mix on ice containing purified bovine tubulin (e.g., 3 mg/mL), GTP (a required cofactor for polymerization), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[19]

  • Assay Setup: In a pre-warmed 96-well plate, add various concentrations of free indibulin, a positive control (e.g., nocodazole), and a negative control (vehicle).

  • Initiation & Measurement: Initiate the polymerization reaction by adding the cold tubulin mix to the wells and immediately placing the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes. The light scattering caused by microtubule formation is proportional to the polymer mass.[18][19]

  • Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of the ADC in a living animal model.[20][21]

Objective: To assess the dose-dependent anti-tumor activity and overall tolerability of the ADC in vivo.

Methodology:

  • Model Establishment: Subcutaneously implant human cancer cells (expressing the target antigen) into the flank of immunocompromised mice (e.g., NOD-SCID or Nude).[22]

  • Tumor Growth & Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, non-binding ADC, and various dose levels of the therapeutic ADC).

  • ADC Administration: Administer the ADCs, typically via intravenous (i.v.) injection, according to a predetermined dosing schedule (e.g., once weekly).

  • Monitoring: Monitor tumor volume (measured with calipers), body weight (as a measure of toxicity), and overall animal health two to three times per week.[20]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are often excised and weighed at the end of the study.[22]

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Analyze the statistical significance of the differences between groups.

Visualized Workflows and Pathways

Indibulin Cellular Pathway

Indibulin_Pathway Indibulin Indibulin Tubulin β-Tubulin Binding Indibulin->Tubulin Polymerization Microtubule Polymerization Inhibited Tubulin->Polymerization Dynamics Microtubule Dynamics Dampened Polymerization->Dynamics Spindle Mitotic Spindle Disrupted Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activated (e.g., Mad2, BubR1) Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Fig 2. Cellular signaling pathway of Indibulin leading to apoptosis.
General Preclinical Evaluation Workflow

ADC_Evaluation_Workflow Start Start: Synthesize & Purify ADC InVitro In Vitro Characterization Start->InVitro Cytotoxicity Cytotoxicity Assays (IC50 Determination) InVitro->Cytotoxicity CellCycle Cell Cycle Analysis InVitro->CellCycle Biochem Biochemical Assays (e.g., Tubulin Polymerization) InVitro->Biochem InVivo In Vivo Efficacy Studies InVitro->InVivo If potent & on-target Xenograft Xenograft Model (Tumor Growth Inhibition) InVivo->Xenograft Tox Toxicity Assessment (Body Weight, Clinical Signs) InVivo->Tox End Decision Point: Advance to IND-enabling studies InVivo->End If effective & tolerable

Fig 3. A logical workflow for the preclinical evaluation of an ADC.

References

Methodological & Application

Application Notes and Protocols for Indibulin-Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indibulin (B1671871) is a novel synthetic, orally active anti-mitotic agent that acts as a tubulin polymerization inhibitor.[1] It has demonstrated potent antitumor activity in preclinical models and is effective against multidrug-resistant tumor cell lines.[1][2] A key advantage of indibulin is its distinct binding site on tubulin, different from taxanes, colchicine, and vinca (B1221190) alkaloids, and its reduced neurotoxicity, as it does not significantly affect acetylated (neuronal) tubulins.[1][3] These properties make indibulin an attractive candidate for targeted delivery to cancer cells via antibody-drug conjugates (ADCs).

This document provides a detailed, proposed protocol for the conjugation of a modified indibulin derivative to a monoclonal antibody (mAb). As no specific protocol for indibulin conjugation has been published, this guide is based on established methods for ADC development, including antibody modification, linker chemistry, and conjugate characterization.[4][5][6]

Principle of the Protocol

The conjugation strategy involves three main stages:

  • Antibody Modification: Partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.[4][6]

  • Drug-Linker Synthesis: Synthesis of an indibulin derivative featuring a linker with a thiol-reactive group (e.g., maleimide).

  • Conjugation and Purification: Reaction of the modified antibody with the drug-linker construct, followed by purification of the resulting ADC.

This protocol aims to produce a heterogeneous mixture of ADCs with an average drug-to-antibody ratio (DAR) of 2 to 4, which is a common range for effective ADCs.[7]

Materials and Reagents

ReagentSupplierCatalog No.
Monoclonal Antibody (e.g., anti-HER2)In-house/CommercialN/A
IndibulinCommercial SourceN/A
Maleimide-PEG4-NHS EsterBroadPharmBP-22333
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706
N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)Thermo Fisher22360
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Borate (B1201080) Buffer (50 mM, pH 8.0)In-house preparationN/A
Diethylenetriaminepentaacetic acid (DTPA)Sigma-AldrichD6518
L-CysteineSigma-AldrichC7352
G25 Desalting ColumnsCytiva28-9180-07
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Hydrochloric Acid (HCl)Sigma-Aldrich320331
Sodium BicarbonateSigma-AldrichS6014
High-Performance Liquid Chromatography (HPLC) systemWaters/AgilentN/A
Mass Spectrometer (Q-TOF)Waters/AgilentN/A

Experimental Protocols

Synthesis of Maleimide-Activated Indibulin

This protocol assumes a derivative of indibulin with a primary amine is used for linker attachment. A plausible modification would be the introduction of an amino group on the pyridinyl ring of indibulin.

  • Reaction Setup: Dissolve 10 mg of the amino-indibulin derivative in 1 mL of anhydrous DMF.

  • Linker Addition: Add a 1.2 molar equivalent of SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to the indibulin solution.

  • Incubation: Stir the reaction mixture at room temperature for 4 hours, protected from light.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the maleimide-activated indibulin by preparative HPLC.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.

Antibody Partial Reduction

This procedure aims to reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

  • Buffer Preparation: Prepare a solution of the antibody at 10 mg/mL in PBS containing 1 mM DTPA.

  • pH Adjustment: Adjust the pH of the antibody solution to 8.0 using 50 mM borate buffer.

  • Reducing Agent Addition: To achieve a target DAR of 4, add approximately 4.2 equivalents of TCEP (tris(2-carboxyethyl)phosphine). For a DAR of 2, use about 1.8 equivalents.[4]

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Purification: Immediately purify the partially reduced antibody using a G25 desalting column equilibrated with PBS containing 1 mM DTPA at 4°C to remove excess TCEP.[4]

  • Thiol Quantification: Determine the concentration of free thiols using Ellman's reagent (DTNB) assay to calculate the number of available thiol groups per antibody.

Conjugation of Maleimide-Activated Indibulin to Reduced Antibody
  • Molar Ratio: Add the maleimide-activated indibulin to the partially reduced antibody at a molar ratio of 1.2 times the number of available thiol groups per antibody. For a target DAR of 4, use approximately 4.8 molar equivalents of the drug-linker.[4]

  • Incubation: Incubate the reaction on ice for 1 hour with gentle stirring.[4]

  • Quenching: Quench the reaction by adding a 20-fold molar excess of L-cysteine relative to the maleimide-activated indibulin. Incubate for an additional 15 minutes on ice.

  • Purification: Purify the resulting indibulin-antibody conjugate using a G25 desalting column equilibrated with PBS (pH 7.4) at 4°C.

  • Concentration and Storage: Concentrate the purified ADC to approximately 3 mg/mL, sterile filter, and store at -80°C.

Characterization of the Indibulin-Antibody Conjugate

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLCA distribution of species with an average DAR of 3.5-4.0.
UV-Vis Spectroscopy (A280 and drug-specific wavelength)Calculation of average DAR.
Mass Spectrometry (LC-MS)Confirmation of drug loading on light and heavy chains.
Purity and Aggregation Size Exclusion Chromatography (SEC)-HPLC>95% monomeric ADC.
In Vitro Cytotoxicity Cell-based assay (e.g., MTT or CellTiter-Glo®) on target-expressing cancer cellsDose-dependent cell killing with an IC50 in the nanomolar range.
Antigen Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR)Binding affinity of the ADC should be comparable to the unconjugated antibody.

Data Presentation

Table 1: Hypothetical Drug-to-Antibody Ratio (DAR) Analysis

Conjugation BatchTarget DARTCEP EquivalentsAverage DAR (HIC-HPLC)Monomer Purity (SEC-HPLC)
IND-Ab-0121.81.9>98%
IND-Ab-0244.23.8>95%
IND-Ab-0388.57.5>90%

Table 2: Hypothetical In Vitro Cytotoxicity of Indibulin-ADC

Cell LineTarget ExpressionCompoundIC50 (nM)
SK-BR-3HER2+++Unconjugated Antibody>1000
Free Indibulin50
Indibulin-ADC (DAR 4)5
MCF-7HER2+Unconjugated Antibody>1000
Free Indibulin60
Indibulin-ADC (DAR 4)80

Visualizations

Indibulin_Signaling_Pathway Indibulin's Mechanism of Action Indibulin Indibulin Tubulin Tubulin Dimers Indibulin->Tubulin Binds to a unique site Microtubule Microtubule Polymerization Indibulin->Microtubule Inhibits Tubulin->Microtubule Polymerizes into microtubules G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of Indibulin leading to apoptosis.

ADC_Conjugation_Workflow Indibulin-Antibody Conjugation Workflow cluster_0 Antibody Preparation cluster_1 Drug-Linker Synthesis cluster_2 Conjugation and Purification Antibody Monoclonal Antibody Reduction Partial Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with -SH groups) Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation Indibulin Amino-Indibulin Activated_Indibulin Maleimide-Activated Indibulin Indibulin->Activated_Indibulin SMCC_Linker SMCC Linker SMCC_Linker->Activated_Indibulin Activated_Indibulin->Conjugation Quenching Quenching (L-Cysteine) Conjugation->Quenching Purification Purification (G25 Column) Quenching->Purification ADC Indibulin-Antibody Conjugate (ADC) Purification->ADC

Caption: Workflow for the conjugation of indibulin to an antibody.

Conclusion

This document outlines a comprehensive, albeit proposed, protocol for the successful conjugation of indibulin to a monoclonal antibody. The success of this procedure relies on careful control of the antibody reduction step to manage the final DAR and rigorous purification and characterization of the resulting ADC. The provided tables of hypothetical data serve as a guide for expected outcomes. Researchers should optimize these protocols for their specific antibody and indibulin derivative to achieve the desired therapeutic candidate.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of MC-Val-Cit-PAB-indibulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-indibulin is an antibody-drug conjugate (ADC) payload that combines the potent microtubule inhibitor, indibulin (B1671871), with a cleavable linker system. This system is designed for targeted delivery to cancer cells. Indibulin itself is a novel synthetic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its unique binding site on tubulin distinguishes it from other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids, and it has shown activity in multidrug-resistant tumor cell lines.

The linker, MC-Val-Cit-PAB, is designed to be stable in the bloodstream but cleaved by intracellular enzymes. The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells. This cleavage initiates a self-immolative cascade through the p-aminobenzyl (PAB) spacer, ultimately releasing the active indibulin payload inside the target cell.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and determining the cytotoxic potential of therapeutic compounds.

Mechanism of Action Signaling Pathway

ADC Antibody-Indibulin Conjugate Receptor Target Cell Surface Receptor ADC->Receptor Binding Indibulin Free Indibulin ADC->Indibulin Release Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Activation CathepsinB->ADC Cleavage of Val-Cit linker Tubulin Tubulin Indibulin->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture B Cell Counting & Seeding A->B D Treat Cells B->D C Prepare Serial Dilutions C->D E Incubate (72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Read Absorbance (570nm) H->I J Calculate % Viability I->J K Determine IC50 J->K

References

Application Notes and Protocols for MC-Val-Cit-PAB-indibulin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-indibulin is a sophisticated antibody-drug conjugate (ADC) component designed for targeted cancer therapy. It comprises the potent microtubule destabilizing agent, indibulin (B1671871), linked to a monoclonal antibody via a cleavable linker system. This system consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer.[] The specificity of the monoclonal antibody directs the ADC to tumor-associated antigens on the surface of cancer cells.[2] Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where the Val-Cit linker is cleaved by cathepsin B, releasing the indibulin payload to exert its cytotoxic effects.[3]

Indibulin itself is a potent inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis.[4][5] This targeted delivery mechanism enhances the therapeutic window of indibulin by maximizing its concentration at the tumor site while minimizing systemic toxicity.[2]

These application notes provide a comprehensive guide for the utilization of this compound in a research and drug development setting, including detailed protocols for in vitro cell-based assays.

Mechanism of Action

The mechanism of action of an ADC utilizing this compound can be summarized in the following steps:

  • Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[2]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[3][6]

  • Lysosomal Trafficking: The internalized vesicle fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, the enzyme cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[][]

  • Payload Release: Cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, leading to the release of the active indibulin payload into the cytoplasm.[]

  • Microtubule Disruption: Indibulin binds to tubulin, inhibiting its polymerization and disrupting the formation and function of the mitotic spindle.[8]

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, resulting in cancer cell death.[4][9]

Data Presentation

The following table summarizes the in vitro cytotoxic activity of indibulin (the payload) in various human cancer cell lines. Data for the complete this compound ADC will be dependent on the specific antibody used and the target antigen expression levels.

Cell LineCancer TypeIC50 (µM) of IndibulinReference
Various MalignanciesVarious0.036 - 0.285
Tubulin PolymerizationIn vitro assay0.3

Note: The IC50 values for an ADC containing this compound are expected to be significantly lower in antigen-positive cell lines compared to antigen-negative cells, reflecting the targeted delivery of the potent payload.

Experimental Protocols

A. Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to determine the cytotoxic effect of an this compound ADC on cancer cells.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound ADC

  • Vehicle control (e.g., formulation buffer of the ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound ADC in complete culture medium. A typical concentration range to test would be from 0.01 nM to 1 µM.

    • Include a vehicle control and a positive control (e.g., free indibulin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the ADC or controls.

    • Incubate for a period relevant to the cell line's doubling time, typically 72-96 hours.

  • MTT/XTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • If using XTT, the formazan product is soluble and this step is not needed.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the ADC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

B. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase distribution following treatment with the this compound ADC.

Materials:

  • Target antigen-positive cancer cell line

  • 6-well cell culture plates

  • This compound ADC

  • Vehicle control

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat the cells with different concentrations of the this compound ADC (e.g., IC50 and 10x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. An accumulation of cells in the G2/M phase is the expected outcome.[5]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Indibulin Lysosome->Payload 4. Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest 7. Mitotic Spindle Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis 8. Cell Death

Caption: Mechanism of action of an this compound ADC.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis CellSeeding Seed Cells in 96 or 6-well plates Treatment Treat with ADC (Dose-Response) CellSeeding->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle IC50 Determine IC50 Viability->IC50 PhaseDistribution Quantify Cell Cycle Phase Distribution CellCycle->PhaseDistribution

Caption: General experimental workflow for in vitro testing.

Signaling_Pathway Indibulin Indibulin Payload Tubulin α/β-Tubulin Dimers Indibulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Defective Spindle Activates Mad2_BubR1 Mad2 & BubR1 Activation SAC->Mad2_BubR1 MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: Signaling pathway of indibulin-induced cell death.

References

Application Notes and Protocols for MC-Val-Cit-PAB-indibulin in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This targeted delivery minimizes systemic toxicity, a common limitation of traditional chemotherapy. The MC-Val-Cit-PAB-indibulin is a sophisticated drug-linker system designed for ADC development. It comprises three key components:

  • Indibulin (B1671871): A potent synthetic small molecule that acts as a tubulin polymerization inhibitor. By disrupting microtubule dynamics, indibulin induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in rapidly dividing cancer cells.[1][2]

  • MC-Val-Cit-PAB Linker: A protease-cleavable linker system. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartment of tumor cells.[3] This ensures targeted release of the payload within the cancer cell. The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified indibulin payload. The maleimidocaproyl (MC) group provides a stable covalent linkage to the antibody via reaction with thiol groups.[4]

  • Monoclonal Antibody (mAb): A researcher-selected antibody that specifically targets a tumor-associated antigen (TAA) on the surface of cancer cells.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel ADCs.

Mechanism of Action

The mechanism of action for an ADC constructed with this compound is a multi-step process designed for targeted cytotoxicity:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.

  • Linker Cleavage: Within the lysosome, the high concentration of cathepsin B cleaves the Val-Cit dipeptide bond of the linker.

  • Payload Release: Cleavage of the linker initiates a self-immolation cascade of the PAB spacer, leading to the release of the active indibulin payload into the cytoplasm of the cancer cell.

  • Cytotoxicity: The released indibulin binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis (programmed cell death).[1]

Visualization of the ADC Mechanism of Action:

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (mAb-Linker-Indibulin) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Indibulin Free Indibulin Lysosome->Indibulin 4. Linker Cleavage & Payload Release Tubulin Tubulin Indibulin->Tubulin 5. Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of an this compound ADC.

Quantitative Data Summary

While specific preclinical data for ADCs utilizing the this compound linker-drug is not extensively available in the public domain, the following tables provide an illustrative template for presenting key quantitative data. Researchers should generate and populate these tables with their own experimental results.

Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-HER2-MC-Val-Cit-PAB-indibulin ADC

Cell LineTarget Antigen Expression (Receptors/Cell)ADC IC₅₀ (nM)Free Indibulin IC₅₀ (nM)
SK-BR-3High (HER2+++)1.5150
BT-474High (HER2+++)2.1165
MCF-7Low (HER2+)150140
MDA-MB-468Negative (HER2-)>1000155

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: In Vivo Efficacy of a Hypothetical Anti-CD30-MC-Val-Cit-PAB-indibulin ADC in a Hodgkin's Lymphoma Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Complete Regressions
Vehicle Control-QW x 300/8
Naked Antibody5QW x 3250/8
ADC1QW x 3752/8
ADC3QW x 3986/8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-containing drug-linker to a monoclonal antibody via the native interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Reaction buffer (e.g., PBS with 50 mM borate, pH 7.2)

Procedure:

  • Antibody Preparation:

    • Dialyze or buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Partial Reduction of Antibody Disulfide Bonds:

    • Add a calculated amount of TCEP solution to the mAb solution. A molar excess of 2-3 equivalents of TCEP per mAb is a good starting point for partial reduction.

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • Drug-Linker Conjugation:

    • Dissolve the this compound in DMSO to a concentration of 10-20 mM.

    • Add the dissolved drug-linker to the reduced antibody solution. A molar excess of 5-10 equivalents of the drug-linker over the antibody is recommended.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • Add a 2-3 fold molar excess of N-acetylcysteine (relative to the drug-linker) to the reaction mixture to quench any unreacted maleimide (B117702) groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.

    • Exchange the purified ADC into a formulation buffer suitable for storage (e.g., PBS, pH 7.0).

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[5][6][][8][9]

Visualization of the Conjugation Workflow:

Conjugation_Workflow mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation DrugLinker This compound DrugLinker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for cysteine-based ADC conjugation.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the ADC against various cancer cell lines.[10][11][12][13]

Materials:

  • Cancer cell lines (target antigen-positive and -negative)

  • Complete cell culture medium

  • ADC and free indibulin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the ADC and free indibulin in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and medium-only wells as a blank.

    • Incubate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC₅₀ value using a suitable software package (e.g., GraphPad Prism).

Visualization of the MTT Assay Workflow:

MTT_Assay_Workflow CellSeeding 1. Seed Cells in 96-well Plate Incubation1 2. Incubate Overnight CellSeeding->Incubation1 Treatment 3. Treat with ADC/Drug Dilutions Incubation1->Treatment Incubation2 4. Incubate for 72-96 hours Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add Solubilization Solution Incubation3->Solubilization Absorbance 8. Read Absorbance at 570 nm Solubilization->Absorbance Analysis 9. Calculate IC50 Absorbance->Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: In Vivo Efficacy Evaluation in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor activity of the ADC in a subcutaneous xenograft model.[14][15][16][17]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • ADC, naked antibody, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-10 x 10⁶ cancer cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer the ADC, naked antibody, or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualization of the Xenograft Study Workflow:

Xenograft_Workflow Implantation 1. Tumor Cell Implantation TumorGrowth 2. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 3. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 4. ADC/Control Administration Randomization->Treatment Monitoring 5. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 7. Data Analysis (TGI) Endpoint->Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Indibulin Signaling Pathway

Indibulin exerts its cytotoxic effects by disrupting the normal dynamics of microtubules, which are essential for various cellular processes, most critically for cell division.

Visualization of the Indibulin Signaling Pathway:

Indibulin_Pathway Indibulin Indibulin Tubulin αβ-Tubulin Dimers Indibulin->Tubulin Binds to Tubulin Polymerization Microtubule Polymerization Indibulin->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Caption: Indibulin's mechanism of inhibiting tubulin polymerization.

Conclusion

The this compound drug-linker represents a promising platform for the development of next-generation ADCs. The potent anti-mitotic activity of indibulin, combined with the tumor-selective cleavage of the Val-Cit linker, offers the potential for highly effective and well-tolerated cancer therapies. The protocols and guidelines provided in this document are intended to serve as a comprehensive resource for researchers embarking on the development of indibulin-based ADCs. Careful optimization of conjugation conditions, thorough in vitro characterization, and robust in vivo evaluation will be critical for advancing these novel therapeutic candidates toward clinical application.

References

Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of Indibulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile. An optimal DAR is essential for maximizing the therapeutic window. Indibulin (B1671871), a potent microtubule-destabilizing agent, is an attractive payload for ADC development due to its demonstrated anticancer activity. This document provides detailed application notes and protocols for the determination of the DAR of indibulin-based ADCs using common analytical techniques.

Indibulin is a hydrophobic molecule, a characteristic that influences the analytical methods used for DAR determination. The calculated XLogP3-AA value for indibulin is 3.9, indicating its lipophilic nature[1]. This hydrophobicity must be considered when developing and optimizing chromatographic methods.

Mechanism of Action of Indibulin

Indibulin exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to the disruption of microtubule dynamics. This interference with the cytoskeleton induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis (programmed cell death)[2][3]. A simplified signaling pathway illustrating this mechanism is shown below.

Indibulin_Mechanism_of_Action Indibulin Indibulin Payload Tubulin α/β-Tubulin Dimers Indibulin->Tubulin Inhibits Polymerization Microtubules Microtubule Instability Tubulin->Microtubules Leads to G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Simplified signaling pathway of Indibulin's mechanism of action.

Analytical Methods for DAR Determination

Several analytical techniques can be employed to determine the DAR of indibulin ADCs. The choice of method depends on the desired level of detail (average DAR vs. distribution of drug-loaded species), the developmental stage, and the specific characteristics of the ADC.

UV/Vis Spectroscopy for Average DAR Determination

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR. This technique relies on the distinct absorbance maxima of the antibody and the indibulin payload.

Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the protein and the λmax of the payload) and knowing the extinction coefficients of both the antibody and the drug, the concentrations of each component can be calculated using the Beer-Lambert law.

Protocol:

  • Determination of Extinction Coefficients:

    • Antibody (εAb): Accurately determine the concentration of the unconjugated monoclonal antibody. Measure the absorbance at 280 nm (A280) and calculate the extinction coefficient using the formula: εAb = A280 / (concentration × path length). A typical extinction coefficient for an IgG at 280 nm is in the range of 210,000 M⁻¹cm⁻¹[4].

  • Sample Preparation:

    • Prepare a solution of the indibulin ADC with a known concentration in a suitable buffer (e.g., PBS).

  • UV/Vis Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of indibulin (Aλmax).

  • DAR Calculation:

    • The concentrations of the antibody and indibulin in the ADC sample can be calculated using the following simultaneous equations:

      • A280 = (εAb(280) × CAb) + (εInd(280) × CInd)

      • Aλmax = (εAb(λmax) × CAb) + (εInd(λmax) × CInd)

    • Solve for CAb (antibody concentration) and CInd (indibulin concentration).

    • The average DAR is then calculated as: DAR = CInd / CAb

Data Presentation:

ParameterValue
Antibody Extinction Coefficient at 280 nm (εAb(280))Experimentally Determined
Antibody Extinction Coefficient at λmax (εAb(λmax))Experimentally Determined
Indibulin Extinction Coefficient at 280 nm (εInd(280))Experimentally Determined
Indibulin Extinction Coefficient at λmax (εInd(λmax))Experimentally Determined
ADC Absorbance at 280 nm (A280)Measured
ADC Absorbance at λmax (Aλmax)Measured
Calculated Average DAR CInd / CAb
Table 1: Illustrative data table for average DAR calculation by UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC is a powerful technique for separating ADC species based on their hydrophobicity. The conjugation of the hydrophobic indibulin payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DAR values.

Principle: HIC separates molecules based on their hydrophobic properties under non-denaturing conditions. A high salt concentration in the mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the ADC species in order of increasing hydrophobicity (unconjugated antibody first, followed by DAR2, DAR4, etc.).

Experimental Workflow:

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis Prep Dilute Indibulin ADC in High Salt Buffer Inject Inject Sample Prep->Inject Separate Separate by Decreasing Salt Gradient Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Weighted Average DAR Integrate->Calculate

Figure 2: Experimental workflow for HIC DAR analysis.

Protocol:

  • Materials:

    • HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)

    • HPLC system with a UV detector

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

    • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0

    • Indibulin ADC sample

  • Procedure:

    • Sample Preparation: Dilute the indibulin ADC to approximately 1 mg/mL in Mobile Phase A.

    • Chromatography:

      • Equilibrate the column with 100% Mobile Phase A.

      • Inject 10-20 µg of the prepared sample.

      • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

      • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 0e.g., 5.2e.g., 10
DAR 2e.g., 8.5e.g., 35
DAR 4e.g., 11.8e.g., 45
DAR 6e.g., 14.2e.g., 10
Weighted Average DAR Calculated
Table 2: Illustrative data table for HIC DAR analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another chromatographic technique for DAR determination. It is typically performed under denaturing conditions after reducing the ADC to separate the light and heavy chains.

Principle: RP-HPLC separates molecules based on their hydrophobicity. The hydrophobic indibulin payload increases the retention time of the conjugated light and heavy chains on the reversed-phase column.

Protocol:

  • Materials:

    • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)

    • HPLC system with a UV detector

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Reducing agent (e.g., Dithiothreitol - DTT)

    • Indibulin ADC sample

  • Procedure:

    • Sample Reduction: Reduce the ADC sample by incubating with DTT (e.g., 10 mM) at 37°C for 15-30 minutes to separate the light and heavy chains.

    • Chromatography:

      • Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5).

      • Inject the reduced sample.

      • Apply a linear gradient of increasing Mobile Phase B to elute the separated chains.

      • Monitor the elution profile at 280 nm and/or 214 nm.

  • Data Analysis:

    • Identify and integrate the peaks for the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR for the light chain (DAR_LC) and heavy chain (DAR_HC) separately.

    • The total average DAR is the sum of the contributions from the light and heavy chains.

Data Presentation:

ChainSpeciesRetention Time (min)Peak Area (%)
Light ChainUnconjugated (LC)e.g., 10.1e.g., 15
Conjugated (LC-Ind)e.g., 12.5e.g., 85
Heavy ChainUnconjugated (HC)e.g., 15.3e.g., 5
Conjugated (HC-Ind)e.g., 17.8e.g., 95
Calculated Average DAR Calculated
Table 3: Illustrative data table for RP-HPLC DAR analysis of a reduced ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed characterization of ADCs, offering accurate mass measurements of the intact antibody and all conjugated species.

Principle: The ADC sample is separated by liquid chromatography (typically reversed-phase or size-exclusion) and then introduced into a high-resolution mass spectrometer. The mass-to-charge ratio (m/z) of the different ADC species is measured, and deconvolution of the mass spectrum yields the molecular weights of the unconjugated antibody and the various drug-loaded forms.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis Prep Dilute Indibulin ADC in Mobile Phase A Inject Inject Sample Prep->Inject Separate LC Separation (RP or SEC) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze High-Resolution Mass Spectrometry Ionize->Analyze Deconvolute Deconvolute Mass Spectrum Analyze->Deconvolute Calculate Calculate Average DAR and Distribution Deconvolute->Calculate

Figure 3: Experimental workflow for LC-MS DAR analysis.

Protocol (Intact ADC):

  • Materials:

    • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

    • Reversed-phase column for large proteins (e.g., Agilent PLRP-S) or a size-exclusion column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Indibulin ADC sample

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A. Deglycosylation with PNGase F can be performed to simplify the mass spectrum.

    • LC-MS Analysis:

      • Inject the sample and perform chromatographic separation.

      • Acquire mass spectra in positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Combine the spectra across the main ADC peak in the total ion chromatogram.

    • Deconvolute the combined mass spectrum to obtain the zero-charge masses of the different ADC species.

    • Calculate the average DAR based on the relative abundance of each species.

Data Presentation:

DAR SpeciesMeasured Mass (Da)Relative Abundance (%)
DAR 0e.g., 148,000e.g., 8
DAR 2e.g., 148,778e.g., 32
DAR 4e.g., 149,556e.g., 48
DAR 6e.g., 150,334e.g., 12
Calculated Average DAR Calculated
Table 4: Illustrative data table for LC-MS DAR analysis.

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of the development and quality control of indibulin-based ADCs. This document has provided detailed protocols for four orthogonal analytical methods: UV/Vis spectroscopy for rapid average DAR assessment, HIC and RP-HPLC for analyzing the distribution of drug-loaded species, and LC-MS for high-resolution, accurate mass-based characterization. The choice of method will depend on the specific analytical needs. For a comprehensive characterization of an indibulin ADC, a combination of these techniques is recommended to provide a complete and reliable DAR profile. Given the hydrophobic nature of indibulin, careful optimization of the chromatographic conditions, particularly for HIC and RP-HPLC, is crucial for achieving accurate and reproducible results.

References

Application Notes and Protocols: MC-Val-Cit-PAB-indibulin Formulation and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-indibulin is a potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This construct combines the microtubule-destabilizing agent, indibulin (B1671871), with a linker system optimized for selective release within the tumor microenvironment. The linker consists of a maleimidocaproyl (MC) group for covalent attachment to an antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl (PAB) spacer. Understanding the formulation and solubility characteristics of this drug-linker is critical for the successful development of stable and efficacious ADCs.

These application notes provide a summary of available data on the solubility of this compound and related compounds, along with detailed protocols for its formulation and solubility assessment.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventSolubilitySource
This compound DMSO125 mg/mL (with ultrasonic treatment)Alfagen
IndibulinDMSO25 mMR&D Systems
DMSO40 mg/mL (102.6 mM)Selleck Chemicals
WaterInsolubleSelleck Chemicals
EthanolInsolubleSelleck Chemicals
MC-Val-Cit-PAB-MMAEDMSO, DCM, DMFSoluble (quantitative value not specified)BroadPharm
Mc-Val-Cit-PABDMSOSoluble (quantitative value not specified)Cayman Chemical

Note: The high solubility in organic solvents like DMSO is useful for initial stock solution preparation. However, the behavior of the conjugate in aqueous formulation buffers will need to be empirically determined. The hydrophobicity of indibulin suggests that the drug-linker conjugate will have limited aqueous solubility, making formulation a critical aspect of ADC development.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent conjugation to an antibody.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of the drug-linker powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in a desiccated environment. MedChemExpress suggests storage at -80°C for up to 6 months or -20°C for up to 1 month[1].

Protocol 2: General Procedure for Conjugation of this compound to a Thiol-Containing Antibody

This protocol outlines a general method for the conjugation of the maleimide-containing drug-linker to a reduced (thiol-containing) antibody. This is a common method for producing ADCs.

Materials:

  • Antibody solution (e.g., in PBS buffer)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound stock solution in DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography - SEC)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a molar excess of TCEP solution. The exact molar ratio will need to be optimized to achieve the desired number of free thiols for conjugation.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column equilibrated with reaction buffer.

  • Conjugation Reaction:

    • Immediately after the removal of TCEP, add the this compound stock solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups. The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching:

    • Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

    • Incubate for an additional 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), monomer content, and in vitro cytotoxicity.

Protocol 3: Kinetic Solubility Assessment of this compound

This protocol describes a high-throughput method to assess the kinetic solubility of the drug-linker in an aqueous buffer. This method is useful for early-stage developability assessment.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of measuring absorbance at multiple wavelengths or a nephelometer.

  • Automated liquid handler (recommended)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add the aqueous buffer of interest to each well.

  • Transfer a small volume (e.g., 1-2 µL) of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. This will create a range of final drug-linker concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Mix the plate gently for a few seconds.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Visualizations

cluster_Antibody Antibody cluster_Linker MC-Val-Cit-PAB Linker cluster_Drug Payload Antibody Antibody (e.g., IgG) Lysine Lysine Residue MC MC (Maleimidocaproyl) Lysine->MC Thioether Bond (Post-reduction & conjugation) ValCit Val-Cit (Dipeptide) MC->ValCit Amide Bond PAB PAB (Spacer) ValCit->PAB Amide Bond Indibulin Indibulin (Tubulin Inhibitor) PAB->Indibulin Amide Bond

Caption: Structure of an ADC with this compound.

start Start: Antibody in Buffer reduction 1. Antibody Reduction (Add TCEP) start->reduction desalting 2. Buffer Exchange (Remove excess TCEP) reduction->desalting conjugation 3. Conjugation (Add this compound) desalting->conjugation quenching 4. Quenching (Add N-acetylcysteine) conjugation->quenching purification 5. Purification (e.g., SEC) quenching->purification characterization 6. Characterization (DAR, aggregation, etc.) purification->characterization end End: Purified ADC characterization->end

Caption: Workflow for ADC preparation.

ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Endocytosis Internalization (Endocytosis) TumorCell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release Indibulin Release Cleavage->Release Tubulin Tubulin Polymerization Inhibition Release->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Caption: ADC mechanism of action.

References

Application Notes and Protocols for the Analytical Characterization of Indibulin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. Indibulin (B1671871), a novel synthetic tubulin polymerization inhibitor, has demonstrated significant antitumor activity.[1][2] Its unique mechanism of action, which involves binding to a distinct site on tubulin and disrupting microtubule dynamics, makes it an attractive payload for ADC development.[1][3][4] The conjugation of indibulin to a tumor-targeting mAb has the potential to enhance its therapeutic index by delivering the cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.

The inherent heterogeneity of ADCs, arising from variations in the number of conjugated drug molecules (drug-to-antibody ratio, DAR) and the site of conjugation, necessitates a comprehensive suite of analytical methods for their characterization.[5][6] These methods are crucial for ensuring the quality, consistency, efficacy, and safety of the ADC product.[5][7] This document provides detailed application notes and protocols for the essential analytical techniques required to characterize indibulin ADCs.

Mechanism of Action of Indibulin

Indibulin exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[1][2] Unlike other well-known tubulin inhibitors such as taxanes, colchicines, and vinca (B1221190) alkaloids, indibulin binds to a unique site on tubulin.[1] This interaction destabilizes microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] A key feature of indibulin is its ability to discriminate between different tubulin isotypes, showing less activity against the highly modified tubulin found in mature neurons.[3][4] This selectivity may contribute to a lower incidence of neurotoxicity compared to other microtubule inhibitors.[1][3]

cluster_0 Indibulin ADC Action cluster_1 Cellular Effect Indibulin_ADC Indibulin ADC Target_Cell Tumor Cell (Antigen Overexpression) Indibulin_ADC->Target_Cell 1. Binding Internalization Receptor-Mediated Endocytosis Target_Cell->Internalization 2. Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Release Indibulin Release Lysosome->Release 4. Payload Release Indibulin Free Indibulin Release->Indibulin Tubulin Tubulin Dimers Indibulin->Tubulin 5. Binding Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction

Figure 1. Proposed mechanism of action for an indibulin ADC.

Analytical Workflow for Indibulin ADC Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of indibulin ADCs. This typically involves a series of orthogonal methods to assess key quality attributes. The general workflow is depicted below.

Start Indibulin ADC Sample DAR_Analysis DAR Analysis (HIC, MS) Start->DAR_Analysis Aggregation_Analysis Aggregation & Size Variants (SEC) Start->Aggregation_Analysis Charge_Variant_Analysis Charge Variants (iCIEF, IEX) Start->Charge_Variant_Analysis Potency_Analysis In Vitro Cytotoxicity Assay (e.g., MTT) DAR_Analysis->Potency_Analysis Stability_Analysis Stability Assessment (Forced Degradation, Plasma Stability) Aggregation_Analysis->Stability_Analysis Charge_Variant_Analysis->Stability_Analysis End Comprehensive Characterization Profile Potency_Analysis->End Stability_Analysis->End

Figure 2. General analytical workflow for indibulin ADC characterization.

I. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that directly influences the ADC's efficacy and safety.[][9][10] Hydrophobic Interaction Chromatography (HIC) is a widely used technique for determining the DAR distribution of ADCs.[11][12][13][14] The conjugation of the hydrophobic indibulin payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DAR values.[12] Mass spectrometry (MS) provides a complementary and often more precise method for determining the average DAR and the distribution of drug-loaded species.[15][16][17]

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species of an indibulin ADC and calculate the average DAR.

Materials:

  • Indibulin ADC sample

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[12]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Method:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the indibulin ADC sample.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-45 minutes.

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for indibulin (if it has a distinct chromophore).

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 0e.g., 5.2e.g., 5.1
DAR 2e.g., 12.8e.g., 25.4
DAR 4e.g., 18.5e.g., 55.3
DAR 6e.g., 22.1e.g., 12.1
DAR 8e.g., 25.4e.g., 2.1
Average DAR e.g., 3.9
Protocol 2: DAR Analysis by Mass Spectrometry (Intact Mass Analysis)

Objective: To determine the average DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC.

Materials:

  • Indibulin ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase or size-exclusion column suitable for protein analysis

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Deglycosylation enzyme (e.g., PNGase F), optional

Method:

  • (Optional) Deglycosylate the ADC sample to reduce spectral complexity.

  • Desalt the sample using a suitable method.

  • Inject the sample into the LC-MS system.

  • Separate the ADC from non-volatile salts using a short gradient.

  • Acquire the mass spectrum of the intact ADC under denaturing or native conditions.

  • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

  • Calculate the mass of each species and determine the number of conjugated indibulin molecules.

  • Calculate the average DAR based on the relative abundance of each species.[10]

Data Presentation:

DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR 0e.g., 148,050e.g., 4.8
DAR 2e.g., 149,250e.g., 24.9
DAR 4e.g., 150,450e.g., 56.1
DAR 6e.g., 151,650e.g., 12.5
DAR 8e.g., 152,850e.g., 1.7
Average DAR e.g., 3.9

II. Analysis of Aggregation and Size Variants

Aggregation is a critical quality attribute for all therapeutic proteins, including ADCs, as it can impact efficacy and immunogenicity.[18][19][20] The conjugation of hydrophobic drugs like indibulin can potentially increase the propensity for aggregation.[18][21] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.[18][19][22][23]

Protocol 3: SEC for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an indibulin ADC sample.

Materials:

  • Indibulin ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • HPLC system with a UV detector

Method:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject 20-100 µg of the indibulin ADC sample.

  • Run the analysis isocratically for a sufficient time to elute all species (typically 20-30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the monomer, aggregate, and fragment peaks.

  • Calculate the percentage of each species relative to the total peak area.

Data Presentation:

SpeciesRetention Time (min)Peak Area (%)
Aggregatee.g., 8.5e.g., 1.2
Monomere.g., 10.2e.g., 98.5
Fragmente.g., 12.1e.g., 0.3

III. In Vitro Cytotoxicity and Potency Assessment

The biological activity of an indibulin ADC is a critical measure of its therapeutic potential. In vitro cytotoxicity assays are used to determine the potency of the ADC against antigen-positive cancer cells and to assess its specificity by comparing its activity against antigen-negative cells.[24][25] The MTT assay is a common colorimetric method for assessing cell viability.[24][26]

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indibulin ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Cell culture medium and supplements

  • Indibulin ADC, unconjugated antibody, and free indibulin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Method:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the indibulin ADC, unconjugated antibody, and free indibulin.

  • Remove the culture medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineTarget AntigenIC50 (nM)
Indibulin ADCe.g., SK-BR-3e.g., HER2+e.g., 5.2
Indibulin ADCe.g., MDA-MB-468e.g., HER2-e.g., >1000
Unconjugated Abe.g., SK-BR-3e.g., HER2+No effect
Free Indibuline.g., SK-BR-3e.g., HER2+e.g., 50.1

IV. Stability Assessment

The stability of an ADC is crucial for its shelf-life and in vivo performance.[7][21][27] Stability studies often involve forced degradation (e.g., exposure to high temperature, extreme pH) and incubation in plasma to assess drug deconjugation and aggregation over time.[28][29] The analytical methods described previously (SEC, HIC, MS) are used to monitor changes in the ADC's properties.

Protocol 5: Plasma Stability Assay

Objective: To evaluate the stability of the indibulin ADC in plasma by monitoring changes in the average DAR over time.

Materials:

  • Indibulin ADC sample

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Analytical methods for DAR determination (HIC or LC-MS)

Method:

  • Incubate the indibulin ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the mixture.

  • Isolate the ADC from the plasma matrix, for example, using affinity capture with protein A/G beads.

  • Analyze the isolated ADC by HIC or LC-MS to determine the average DAR.

  • Plot the average DAR as a function of time to assess the rate of drug deconjugation.

Data Presentation:

Time (hours)Average DAR% Initial DAR Remaining
0e.g., 3.90100
24e.g., 3.8297.9
48e.g., 3.7596.2
96e.g., 3.6192.6
168e.g., 3.4588.5

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of indibulin ADCs. A thorough understanding of the physicochemical and biological properties of these complex molecules is essential for their successful development as targeted cancer therapeutics. The application of these orthogonal analytical techniques will ensure the production of well-characterized, stable, and potent indibulin ADCs for preclinical and clinical evaluation.

References

Application Notes and Protocols for Preclinical Evaluation of MC-Val-Cit-PAB-indibulin Antibody-Drug Conjugates in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing the MC-Val-Cit-PAB-indibulin drug-linker complex in in vivo xenograft models.

The this compound system consists of:

  • A monoclonal antibody (mAb): Specific to a tumor-associated antigen.

  • The Linker: A maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. This linker is designed to be stable in circulation and release the payload upon internalization into target cancer cells where cathepsin B is highly expressed.[1][2]

  • The Payload: Indibulin (B1671871), a potent tubulin polymerization inhibitor that induces mitotic arrest and subsequent apoptosis in cancer cells.[3]

These application notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel ADCs.

Mechanism of Action

The this compound ADC exerts its anti-tumor activity through a multi-step process:

  • Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody component selectively binds to its target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Payload Release: Within the acidic environment of the lysosome, the Val-Cit linker is cleaved by the lysosomal protease cathepsin B. This is followed by the self-immolation of the PAB spacer, which releases the active indibulin payload into the cytoplasm.[4]

  • Cytotoxicity: The released indibulin disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint (SAC), and ultimately, apoptosis.[3]

Signaling Pathway of Indibulin-Induced Apoptosis

Diagram of the Proposed Signaling Pathway for Indibulin-Induced Apoptosis

indibulin_pathway cluster_cell Cancer Cell Indibulin Indibulin Payload (Released from ADC) Tubulin Tubulin Dimers Indibulin->Tubulin Inhibits polymerization Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Mad2_BubR1 Activation of Mad2 & BubR1 MitoticArrest->Mad2_BubR1 Caspase_Activation Caspase Cascade Activation MitoticArrest->Caspase_Activation Prolonged arrest leads to Cdc20_APC Inhibition of Cdc20-APC/C Mad2_BubR1->Cdc20_APC Synergistic Inhibition Securin_CyclinB Securin & Cyclin B Accumulation Cdc20_APC->Securin_CyclinB Prevents degradation of Apoptosis Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Signaling pathway of indibulin leading to apoptosis.

Data Presentation: Representative In Vivo Efficacy

Due to the proprietary nature of specific preclinical data for this compound, the following tables present representative data from xenograft studies of ADCs with similar mechanisms of action, such as those employing a cleavable Val-Cit linker and a tubulin inhibitor payload (e.g., MMAE). This data is intended to provide a framework for expected outcomes.

Table 1: Representative Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Q3D x 41250 ± 150-
Non-targeting ADC3Q3D x 41100 ± 12012
This compound ADC 1 Q3D x 4 450 ± 80 64
This compound ADC 3 Q3D x 4 150 ± 50 88

Data is hypothetical and for illustrative purposes.

Table 2: Representative Survival Analysis in an Orthotopic Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-QW x 325-
Non-targeting ADC3QW x 32812
This compound ADC 3 QW x 3 55 120

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of MC-Val-Cit-PAB Linker

This protocol describes a method for the synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB-OH) linker.[2][5]

Materials:

  • L-Citrulline

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • p-Aminobenzyl alcohol (PABOH)

  • 6-Maleimidohexanoic acid

  • N,N'-Disuccinimidyl carbonate (DSC)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (N,N-Dimethylformamide)

  • Other standard organic synthesis reagents and solvents

Procedure:

  • Synthesis of Fmoc-Cit-PABOH:

    • Couple Fmoc-L-Citrulline to p-aminobenzyl alcohol (PABOH) using a coupling agent like HATU in the presence of a base such as DIPEA in DMF.

    • Purify the product by column chromatography.

  • Fmoc Deprotection:

    • Treat the Fmoc-Cit-PABOH with a solution of piperidine in DMF to remove the Fmoc protecting group.

    • Remove the solvent and excess piperidine under reduced pressure.

  • Dipeptide Formation:

    • React the deprotected Cit-PABOH with Fmoc-Val-OSu in DMF to form Fmoc-Val-Cit-PABOH.

    • Purify the dipeptide by column chromatography.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from Fmoc-Val-Cit-PABOH using piperidine in DMF as described previously.

  • Maleimide (B117702) Functionalization:

    • Activate 6-maleimidohexanoic acid with DSC in DMF.

    • React the activated maleimide with the deprotected Val-Cit-PABOH to yield the final product, MC-Val-Cit-PAB-OH.

    • Purify the final linker by column chromatography.

Protocol 2: Conjugation of Indibulin to MC-Val-Cit-PAB Linker

This protocol outlines the conjugation of the indibulin payload to the synthesized linker.

Materials:

  • MC-Val-Cit-PAB-OH

  • Indibulin

  • Coupling agents (e.g., EDC/NHS or HATU)

  • Anhydrous DMF

  • Other standard organic synthesis reagents and solvents

Procedure:

  • Activation of Linker:

    • The carboxylic acid of indibulin is activated, or a suitable functional group on indibulin is used for conjugation to the PAB-OH group of the linker. This may involve forming a carbamate (B1207046) linkage.

  • Conjugation Reaction:

    • React the activated indibulin with the MC-Val-Cit-PAB-OH linker in an anhydrous solvent like DMF.

    • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the this compound conjugate using column chromatography or preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound drug-linker to a monoclonal antibody via cysteine residues.[6]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • This compound drug-linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography or protein A chromatography)

Procedure:

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP or DTT. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Conjugation:

    • Add the this compound drug-linker (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The maleimide group of the linker will react with the free thiol groups on the antibody.

    • Incubate the reaction at 4°C or room temperature for 1-2 hours.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other impurities using size exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization:

    • Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of the this compound ADC in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line expressing the target antigen

  • Matrigel (optional)

  • This compound ADC

  • Vehicle control (e.g., saline or PBS)

  • Non-targeting control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) mixed with or without Matrigel into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Dosing:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer the ADC, vehicle control, and non-targeting control ADC intravenously (IV) via the tail vein according to the planned dosing schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

    • Generate survival curves if the study includes a survival endpoint.

Diagram of the Experimental Workflow for an In Vivo Xenograft Study

xenograft_workflow cluster_workflow In Vivo Xenograft Study Workflow Start Start Implantation Tumor Cell Implantation Start->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization of Mice Monitoring->Randomization Dosing ADC Administration Randomization->Dosing Efficacy_Assessment Efficacy & Toxicity Assessment Dosing->Efficacy_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for conducting an in vivo xenograft study.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific antibody, cell lines, and experimental setup. All work should be conducted in accordance with institutional guidelines and regulations for animal welfare and laboratory safety.

References

Application Notes and Protocols: Cysteine-Directed Conjugation of MC-Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. The MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl) linker is a widely utilized, enzyme-cleavable linker designed for selective release of the payload within the tumor microenvironment.

This document provides detailed application notes and protocols for the conjugation of MC-Val-Cit-PAB-based drug-linker complexes to cysteine residues on monoclonal antibodies. The process involves the reduction of interchain disulfide bonds within the antibody to generate reactive thiol groups, followed by a Michael addition reaction with the maleimide (B117702) group of the linker. Subsequent characterization ensures the quality and consistency of the resulting ADC.

Principle of Cysteine Conjugation

The conjugation of a maleimide-containing linker to a cysteine residue proceeds via a highly specific Michael addition reaction, forming a stable thioether bond.[1] This reaction is chemoselective for thiols, particularly within a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2]

Native monoclonal antibodies, such as IgG1 and IgG4, possess interchain disulfide bonds in the hinge region that are accessible for reduction.[3] Treatment with a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), cleaves these disulfide bonds to yield free sulfhydryl (thiol) groups. These thiols then serve as nucleophiles for the maleimide group of the MC-Val-Cit-PAB linker, resulting in the covalent attachment of the drug-linker payload to the antibody.

Experimental Protocols

Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free cysteine residues for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)

  • Reaction Buffer: e.g., 20 mM sodium phosphate, 400 mM sodium chloride, pH 7.2[4]

  • Degassed buffers

Procedure:

  • Prepare the antibody solution to a final concentration of 1-10 mg/mL in the reaction buffer.[4] It is crucial to use degassed buffers to prevent re-oxidation of the generated thiols.

  • Add a 2.2 to 10-fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.[4] TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide linker.

  • Incubate the reaction mixture at 37°C for 90 minutes with gentle agitation.[4]

  • If DTT was used, it must be removed prior to conjugation using a desalting column to prevent it from reacting with the maleimide linker. If TCEP was used, this step can be omitted.

  • Cool the reduced antibody solution to room temperature (20-25°C) for the subsequent conjugation step.

MC-Val-Cit-PAB Drug-Linker Conjugation

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

  • Reduced antibody solution from the previous step

  • MC-Val-Cit-PAB-drug linker dissolved in a compatible organic solvent (e.g., DMSO) at a known concentration.

  • Quenching reagent: N-acetylcysteine or L-cysteine solution (e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography, protein A chromatography)

Procedure:

  • Immediately before use, prepare a stock solution of the MC-Val-Cit-PAB-drug linker in a minimal amount of an organic solvent like DMSO.

  • Slowly add a 6-fold molar excess of the dissolved drug-linker to the reduced antibody solution with gentle stirring.[4] The optimal molar ratio may need to be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Allow the conjugation reaction to proceed for 1-2 hours at room temperature (20-25°C).

  • To stop the reaction, add a 4-fold molar excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.[4] Incubate for an additional 30 minutes at room temperature.

  • Purify the resulting ADC from unreacted drug-linker and other small molecules using a suitable method such as size-exclusion chromatography or protein A affinity chromatography.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, including the determination of the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the DAR of cysteine-linked ADCs.[1][5] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drugs.

Table 1: Typical HIC-HPLC Parameters for DAR Analysis [6][7]

ParameterCondition
Column BioPro HIC BF (4 µm), 100 x 4.6 mm ID or similar
Mobile Phase A 50 mM Sodium Phosphate (pH 6.8) containing 1.5 M Ammonium Sulfate / Isopropanol (95/5)
Mobile Phase B 50 mM Sodium Phosphate (pH 6.8) / Isopropanol (80/20)
Gradient 30% to 80% B over a specified time (e.g., 40 minutes)
Flow Rate 0.4 mL/min
Column Temperature 25 °C
Detection UV at 280 nm

The weighted average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).[8]

DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an orthogonal method for DAR determination.[8] The ADC is first reduced to separate the light and heavy chains, which are then analyzed.

Table 2: Typical RP-HPLC Parameters for Reduced ADC Analysis [9][10]

ParameterCondition
Column PLRP-S, 1000 Å, 8 µm, 50 x 2.1 mm or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to separate light and heavy chains with different drug loads
Flow Rate 0.5 mL/min
Column Temperature 80 °C
Detection UV at 280 nm and/or Mass Spectrometry (MS)

The DAR is calculated based on the weighted peak areas of the light and heavy chains and their drug-conjugated forms.[9]

Intact Mass Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) of the intact ADC provides direct confirmation of the successful conjugation and the distribution of different drug-loaded species.[11]

Table 3: Typical LC-MS Parameters for Intact ADC Analysis [11][12]

ParameterCondition
Column Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 75 °C
Mass Spectrometer QTOF or Orbitrap
Data Analysis Deconvolution of the mass spectrum to determine the masses of different DAR species

In Vitro Stability Assessment

The stability of the ADC in biological matrices is a critical parameter that influences its therapeutic window.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, predicting premature drug release.[13][14]

Procedure:

  • Incubate the ADC in plasma (e.g., human, mouse) at a concentration of approximately 1 mg/mL at 37°C.[13]

  • Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[13]

  • Isolate the ADC from the plasma samples, for instance, using Protein A magnetic beads.[13]

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[13] A minimal decrease in DAR over time indicates good plasma stability.

Mechanism of Action and Signaling Pathway

The MC-Val-Cit-PAB linker is designed to be stable in the bloodstream and to be cleaved specifically by enzymes within the lysosome of target cells.

Signaling Pathway:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[15][16]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[17][18]

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit dipeptide of the linker.[19][][21]

  • Payload Release: Cleavage of the Val-Cit moiety triggers a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic drug into the cytoplasm.[22][23]

  • Induction of Apoptosis: The released payload exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Visualizations

G Experimental Workflow for ADC Preparation and Characterization cluster_prep ADC Preparation cluster_char ADC Characterization mAb Monoclonal Antibody reduction Antibody Reduction (TCEP/DTT) mAb->reduction reduced_mAb Reduced mAb (with free thiols) reduction->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation drug_linker MC-Val-Cit-PAB-Drug drug_linker->conjugation quench Quenching (N-acetylcysteine) conjugation->quench crude_ADC Crude ADC Mixture quench->crude_ADC purification Purification (SEC/Protein A) crude_ADC->purification purified_ADC Purified ADC purification->purified_ADC hic HIC-HPLC purified_ADC->hic rphplc RP-HPLC (reduced) purified_ADC->rphplc lcms Intact LC-MS purified_ADC->lcms dar_analysis DAR Analysis hic->dar_analysis rphplc->dar_analysis lcms->dar_analysis

Caption: Workflow for ADC preparation and characterization.

G ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor Cell Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Cell Cycle Arrest & Apoptosis Payload->Apoptosis

References

Application Notes and Protocols for the Purification of MC-Val-Cit-PAB-Indibulin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug. The MC-Val-Cit-PAB-indibulin ADC utilizes a monoclonal antibody to target specific tumor antigens, a potent anti-cancer agent, indibulin, and a cleavable linker system, MC-Val-Cit-PAB. Indibulin is a microtubule assembly inhibitor that induces mitotic arrest and apoptosis in cancer cells.[1][2][3] The maleimidocaproyl (MC) group allows for covalent attachment to the antibody, while the valine-citrulline (Val-Cit) dipeptide is designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[] This targeted delivery and conditional drug release mechanism enhances the therapeutic window of the cytotoxic agent.

The production of a homogeneous and clinically effective ADC relies on a robust and well-characterized purification process. The primary goals of the purification process are to remove unconjugated antibody, excess drug-linker, and process-related impurities, and to isolate the ADC with a specific drug-to-antibody ratio (DAR). This document provides detailed application notes and protocols for a multi-step purification strategy for this compound ADCs, employing Protein A Affinity Chromatography, Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).

Purification Strategy Overview

A typical three-step chromatography process is recommended for the purification of this compound ADCs.

Workflow for ADC Purification

ADC Purification Workflow start Crude Conjugation Mixture protein_a Step 1: Protein A Affinity Chromatography (Capture & Initial Purification) start->protein_a  Load hic Step 2: Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) protein_a->hic  Elute & Load sec Step 3: Size Exclusion Chromatography (SEC) (Aggregate & Fragment Removal) hic->sec  Collect Fractions & Load final_adc Purified ADC (this compound) sec->final_adc  Collect Monomer Peak Protein A Workflow cluster_prep Preparation cluster_process Purification Process cluster_post Post-Purification equilibration Equilibrate Column (5-10 CVs PBS, pH 7.4) load Load Crude ADC Mixture equilibration->load wash Wash Column (5-10 CVs PBS, pH 7.4) load->wash elute Elute ADC (100 mM Glycine, pH 3.0) wash->elute neutralize Neutralize Eluate (1 M Tris-HCl, pH 8.0) elute->neutralize collect Collect & Pool Fractions neutralize->collect HIC DAR Separation input Protein A Eluate (Mixed DARs) hic_column HIC Column (e.g., Butyl Sepharose) input->hic_column Load in High Salt dar0 DAR 0 hic_column->dar0 Early Elution (Low Hydrophobicity) dar6 DAR 6 hic_column->dar6 Late Elution (High Hydrophobicity) output Separated DAR Species dar2 DAR 2 dar4 DAR 4 ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell adc This compound ADC receptor Tumor-Specific Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking tubulin Microtubules lysosome->tubulin 4. Cathepsin B Cleavage of Linker & Release of Indibulin apoptosis Apoptosis (Cell Death) tubulin->apoptosis 5. Microtubule Disruption & Mitotic Arrest

References

Application Notes and Protocols for MC-Val-Cit-PAB-indibulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-indibulin is a potent agent-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises the microtubule-destabilizing agent indibulin (B1671871), linked via a cathepsin B-cleavable valine-citrulline (Val-Cit) linker to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. This application note provides detailed guidelines for the proper handling, storage, and experimental use of this compound to ensure its stability and optimal performance in research and drug development applications.

Indibulin exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] It has shown efficacy against a variety of cancer cell lines, including those with multi-drug resistance.[2] The Val-Cit linker is designed to be stable in systemic circulation but is efficiently cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells, ensuring targeted release of the indibulin payload.[3]

Handling and Storage

Proper handling and storage of this compound are critical to maintain its integrity and activity.

2.1. General Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.

  • Work Area: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Hygroscopic Nature: The compound may be hygroscopic. Store in a desiccated environment and minimize exposure to moisture.[4]

2.2. Storage Conditions

It is recommended to store this compound as a solid powder and as stock solutions under the following conditions to ensure long-term stability.

FormatStorage TemperatureDurationNotes
Solid Powder -20°C≥ 4 yearsStore in a tightly sealed container, protected from light and moisture.[4]
Stock Solution in DMSO -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[4]
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]

Preparation of Stock and Working Solutions

3.1. Reconstitution of Solid Powder

This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions.

SolventMaximum Solubility
DMSO 125 mg/mL (with sonication)[4]
DMF Soluble
DCM Soluble

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of powder (MW: 945.48 g/mol ), add 105.8 µL of DMSO.

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

3.2. Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution is typically diluted with cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

3.3. Preparation of Dosing Solutions for In Vivo Studies

The formulation for in vivo administration will depend on the specific experimental design, including the animal model and route of administration. It is crucial to prepare these solutions fresh on the day of use.[1] A common formulation involves a mixture of solvents to ensure solubility and stability.

Example Protocol for a 1 mg/mL Dosing Solution: [4]

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 22.5 mg/mL).

  • To prepare 1 mL of a 1 mg/mL dosing solution, add 44.4 µL of the 22.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 505.6 µL of saline to bring the final volume to 1 mL and mix well.

Note: The final composition would be approximately 4.4% DMSO, 40% PEG300, 5% Tween-80, and 50.6% Saline. The solubility and stability of this formulation should be visually confirmed before administration.

Experimental Protocols

4.1. In Vitro Cytotoxicity Assay

This protocol describes a general method for evaluating the cytotoxic activity of this compound against cancer cell lines using an MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47-D, MDA-MB-231)[5]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol: [6]

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

4.2. Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of indibulin on the polymerization of purified tubulin.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound

  • Microplate spectrophotometer

Protocol:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

  • Add various concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Initiate tubulin polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

  • Plot the absorbance against time to generate polymerization curves and determine the inhibitory effect of the compound.

4.3. Antibody-Drug Conjugate (ADC) Preparation

This is a general workflow for the conjugation of this compound to a monoclonal antibody (mAb). The maleimide (B117702) group on the MC linker reacts with free thiols on the antibody, which are typically generated by reducing interchain disulfide bonds.

Workflow for ADC Preparation:

ADC_Preparation_Workflow mAb Monoclonal Antibody (mAb) reduction Partial Reduction of mAb (e.g., with TCEP or DTT) mAb->reduction thiolated_mAb Thiolated mAb reduction->thiolated_mAb conjugation Conjugation Reaction (Thiol-Maleimide Ligation) thiolated_mAb->conjugation drug_linker This compound drug_linker->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purification Purification (e.g., Size Exclusion Chromatography, Protein A Chromatography) crude_adc->purification purified_adc Purified ADC purification->purified_adc qc Quality Control purified_adc->qc final_product Final ADC Product qc->final_product

Caption: General workflow for the preparation of an antibody-drug conjugate.

4.4. Quality Control of ADC

After preparation, the ADC should be thoroughly characterized to ensure its quality and consistency.

Quality AttributeAnalytical Method(s)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Purity and Aggregation Size Exclusion Chromatography (SEC), SDS-PAGE
Antigen Binding ELISA, Surface Plasmon Resonance (SPR)
Potency In vitro cytotoxicity assays
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)

Mechanism of Action

5.1. Indibulin's Effect on Microtubules

Indibulin is a microtubule-destabilizing agent that binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis.

Indibulin_Signaling_Pathway indibulin Indibulin tubulin Tubulin Dimers indibulin->tubulin Binds to mt_polymerization Microtubule Polymerization indibulin->mt_polymerization Inhibits tubulin->mt_polymerization mt_dynamics Microtubule Dynamics Disruption g2m_arrest G2/M Phase Arrest mt_dynamics->g2m_arrest sac_activation Spindle Assembly Checkpoint Activation g2m_arrest->sac_activation apoptosis Apoptosis sac_activation->apoptosis

Caption: Simplified signaling pathway of indibulin's mechanism of action.

5.2. ADC Internalization and Payload Release

When used in an ADC, this compound is delivered specifically to antigen-expressing cancer cells. The ADC binds to the target antigen on the cell surface and is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the Val-Cit linker. This cleavage initiates a self-immolation of the PAB spacer, releasing the active indibulin payload to exert its cytotoxic effect.

ADC_Internalization_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell adc ADC antigen Target Antigen adc->antigen Binds endocytosis Endocytosis antigen->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cleavage Linker Cleavage (Cathepsin B) lysosome->cleavage release Indibulin Release cleavage->release indibulin Indibulin release->indibulin cytotoxicity Cytotoxicity indibulin->cytotoxicity

Caption: Pathway of ADC internalization and payload release.

References

Application Notes and Protocols for MC-Val-Cit-PAB-indibulin in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of the MC-Val-Cit-PAB-indibulin linker-payload conjugate in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Introduction

This compound is a sophisticated linker-payload system designed for targeted drug delivery. It comprises three key components:

  • MC (Maleimidocaproyl): A maleimide-containing spacer that facilitates covalent conjugation to thiol groups on monoclonal antibodies.

  • Val-Cit-PAB (Valine-Citrulline-p-aminobenzyl alcohol): A dipeptide linker system that is stable in systemic circulation but is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This enzymatic cleavage initiates a self-immolative cascade that releases the payload.

  • Indibulin (B1671871): A potent synthetic small molecule that acts as a tubulin polymerization inhibitor.[2] By disrupting microtubule dynamics, indibulin induces mitotic arrest and apoptosis in proliferating cancer cells.[2][3]

This targeted delivery approach aims to enhance the therapeutic window of indibulin by maximizing its concentration at the tumor site while minimizing systemic toxicity.

Mechanism of Action

An antibody-drug conjugate utilizing the this compound system follows a multi-step mechanism to deliver its cytotoxic payload to cancer cells.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable Val-Cit linker preventing premature release of indibulin. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1]

  • Payload Release: The cleavage of the linker triggers a self-immolative cascade of the PAB spacer, leading to the release of the active indibulin payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released indibulin binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[2]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC (Antibody-MC-Val-Cit-PAB-Indibulin) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Indibulin Free Indibulin Lysosome->Indibulin Payload Release Tubulin Tubulin Indibulin->Tubulin Inhibits Polymerization Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to

Mechanism of Action of an this compound ADC.

Data Presentation

Note: The following tables contain representative data. Actual results will vary depending on the specific antibody, target cell line, and experimental conditions.

Table 1: In Vitro Cytotoxicity of a hypothetical Anti-Her2-MC-Val-Cit-PAB-indibulin ADC

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High1.5
BT-474High5.2
MDA-MB-231Low> 1000
MCF-7Low> 1000

Table 2: Serum Stability of a hypothetical Anti-Her2-MC-Val-Cit-PAB-indibulin ADC

Time (days)% Intact ADC (Human Serum)% Intact ADC (Mouse Serum)
0100100
19895
39588
79175

Table 3: In Vivo Efficacy of a hypothetical Anti-Her2-MC-Val-Cit-PAB-indibulin ADC in a SK-BR-3 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-targeting ADC310
Anti-Her2-Indibulin ADC165
Anti-Her2-Indibulin ADC392

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.

Cytotoxicity_Workflow A Seed cells in 96-well plates B Add serial dilutions of ADC A->B C Incubate for 72-96 hours B->C D Assess cell viability (e.g., MTT assay) C->D E Measure absorbance/fluorescence D->E F Calculate IC50 values E->F

Workflow for the In Vitro Cytotoxicity Assay.

Materials:

  • Target and non-target cancer cell lines

  • Complete cell culture medium

  • ADC and isotype control ADC

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in complete culture medium.

  • Remove the medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Protocol 2: Bystander Effect Assay

This assay evaluates the ability of the released indibulin to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Fluorescent cell labeling dye (e.g., CellTracker™ Green)

  • Co-culture medium

  • ADC and isotype control ADC

  • 96-well plates

  • Imaging cytometer or fluorescence microscope

Procedure:

  • Label the antigen-negative cells with a fluorescent dye according to the manufacturer's protocol.

  • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC and isotype control ADC.

  • Incubate for 72-96 hours.

  • Image the plate using a high-content imager or fluorescence microscope.

  • Quantify the number of viable fluorescently labeled antigen-negative cells in each well.

  • Plot the viability of the antigen-negative cells against the ADC concentration to assess the bystander killing effect.

Protocol 3: Serum Stability Assay

This protocol assesses the stability of the ADC and the premature release of the payload in serum.

Serum_Stability_Workflow A Incubate ADC in serum at 37°C B Collect aliquots at various time points A->B C Analyze samples by ELISA or LC-MS B->C D Quantify intact ADC and free payload C->D E Determine ADC half-life D->E

Workflow for the Serum Stability Assay.

Materials:

  • ADC

  • Human and mouse serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA plate reader, LC-MS system)

Procedure:

  • Dilute the ADC to a final concentration in pre-warmed human and mouse serum.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and store them at -80°C until analysis.

  • Quantify the amount of intact ADC using an ELISA that detects both the antibody and the payload.

  • Alternatively, quantify the amount of released indibulin using LC-MS.

  • Plot the percentage of intact ADC remaining over time to determine the serum half-life.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of the ADC in a mouse model of human cancer.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Human cancer cell line for tumor implantation

  • ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Implant human cancer cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (vehicle control, isotype control ADC, and different doses of the ADC).

  • Administer the treatments intravenously at a specified schedule (e.g., once weekly for three weeks).

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The this compound linker-payload system offers a promising platform for the development of highly targeted and potent antibody-drug conjugates. The protocols outlined in these application notes provide a framework for the preclinical evaluation of ADCs utilizing this technology. Thorough characterization of the in vitro and in vivo properties of such ADCs is crucial for their successful translation into clinical candidates.

References

Application Notes and Protocols for the Scale-up Synthesis of Mc-Val-Cit-PABOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol (Mc-Val-Cit-PABOH) linker is a critical component in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its dipeptide spacer is designed to be selectively cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, ensuring targeted release of cytotoxic payloads.[1][2][] This document provides detailed protocols for the scale-up synthesis of the Mc-Val-Cit-PABOH linker, presenting various synthetic strategies and quantitative data to aid researchers in its efficient and reproducible production.

Synthetic Strategies Overview

Two primary synthetic routes for the key intermediate, Fmoc-Val-Cit-PAB-OH, are commonly employed, followed by the introduction of the maleimide (B117702) group. An alternative, improved methodology has also been reported to enhance overall yield and diastereoselectivity.[1]

Route A involves the sequential coupling of the amino acids to the p-aminobenzyl alcohol (PABOH) spacer.

Route B focuses on the initial formation of the dipeptide, which is then coupled to the PABOH spacer.

Improved Route modifies the coupling strategy to minimize side reactions and improve efficiency.[1]

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of Mc-Val-Cit-PABOH and its activated p-nitrophenyl carbonate form.

Table 1: Synthesis of Fmoc-Val-Cit-PAB-OH Intermediate

StepReagentsSolventYield (%)Reference
Fmoc Deprotection of Fmoc-Cit-PAB-OHPiperidine (B6355638)DMFNot specified[4]
Dipeptide Formation (H-Cit-PAB-OH + Fmoc-Val-OSu)Fmoc-Val-OSuDMF85-95%[1][4]
Alternative Dipeptide Formation (Fmoc-Val-Cit-OH + PABOH)HOBt, HBTUDMF98%[4]

Table 2: Synthesis of Mc-Val-Cit-PABOH Linker

StepReagentsSolventYield (%)Reference
Fmoc Deprotection of Fmoc-Val-Cit-PABOHTriethylamine (B128534)DMFNot specified[1]
Maleimide Coupling (Val-Cit-PABOH + Mc-OSu)Mc-OSuDMFup to 95%[1]

Table 3: Synthesis of Activated Linker Fmoc-Val-Cit-PAB-PNP

StepReagentsSolventYield (%)Reference
Activation of Fmoc-Val-Cit-PAB-OHBis(4-nitrophenyl) carbonate, DIPEADMF89%[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH (Route A)

This protocol follows the sequential addition of amino acids to the PABOH spacer.

1. Fmoc Deprotection of Fmoc-Cit-PAB-OH:

  • Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in dimethylformamide (DMF) to a concentration of 0.2 M.

  • Add piperidine (5.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-5 hours.

  • Remove DMF and excess piperidine under reduced pressure.

  • Co-evaporate the residue with DMF to ensure complete removal of piperidine.

2. Dipeptide Formation:

  • Dissolve the resulting H-Cit-PAB-OH residue in DMF to a concentration of 0.1 M.

  • Add Fmoc-Val-OSu (1.1 equivalents).

  • Stir the solution at room temperature for 16-20 hours.

  • Remove DMF under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a 3-12% MeOH in CH2Cl2 gradient) to obtain Fmoc-Val-Cit-PAB-OH as a white solid.[4]

Protocol 2: Improved Synthesis of Mc-Val-Cit-PABOH

This protocol describes an alternative route with improved yield and diastereoselectivity.[1]

1. Synthesis of Fmoc-Cit-PABOH:

  • To a solution of Fmoc-L-Citrulline (1.0 equivalent) in DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 4-aminobenzyl alcohol (1.2 equivalents).

  • Continue stirring at room temperature for 12-16 hours.

  • Purify the product by flash chromatography.

2. Synthesis of Fmoc-Val-Cit-PABOH:

  • Dissolve Fmoc-Cit-PABOH (1.0 equivalent) in DMF and add triethylamine (20 equivalents) for Fmoc deprotection.

  • Stir at room temperature for 2 hours.

  • In a separate flask, dissolve Fmoc-Val-OSu (1.2 equivalents) in DMF.

  • Add the solution of deprotected H-Cit-PABOH to the Fmoc-Val-OSu solution.

  • Stir at room temperature for 16-20 hours.

  • Purify the product by flash chromatography to yield Fmoc-Val-Cit-PABOH.[1]

3. Synthesis of Mc-Val-Cit-PABOH:

  • Deprotect Fmoc-Val-Cit-PABOH (1.0 equivalent) using triethylamine (20 equivalents) in DMF.

  • In a separate flask, activate 6-maleimidohexanoic acid (1.1 equivalents) with N,N'-disuccinimidyl carbonate (1.1 equivalents) in DMF to generate Mc-OSu in situ.

  • Add the solution of deprotected Val-Cit-PABOH to the activated maleimide solution.

  • Stir at room temperature for 4-6 hours.

  • Purify the final product, Mc-Val-Cit-PABOH, by flash chromatography.[1]

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and the final product. For example, the calculated m/z for Fmoc-Val-Cit-PAB-OH is 601.69 (C33H39N5O6).[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Visualized Workflows

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthetic_Workflow_Route_A cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: Dipeptide Formation Fmoc_Cit_PAB_OH Fmoc-Cit-PAB-OH H_Cit_PAB_OH H-Cit-PAB-OH Fmoc_Cit_PAB_OH->H_Cit_PAB_OH Piperidine, DMF Fmoc_Val_Cit_PAB_OH Fmoc-Val-Cit-PAB-OH H_Cit_PAB_OH->Fmoc_Val_Cit_PAB_OH Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PAB_OH

Caption: Synthetic Workflow for Fmoc-Val-Cit-PAB-OH (Route A).

Improved_Synthetic_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Dipeptide Formation cluster_step3 Step 3: Maleimide Coupling Fmoc_Cit Fmoc-L-Citrulline Fmoc_Cit_PABOH Fmoc-Cit-PABOH Fmoc_Cit->Fmoc_Cit_PABOH HATU, DIPEA PABOH p-Aminobenzyl alcohol PABOH->Fmoc_Cit_PABOH Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PABOH Fmoc_Cit_PABOH->Fmoc_Val_Cit_PABOH 1. Triethylamine, DMF 2. Add to Fmoc-Val-OSu Fmoc_Val_OSu Fmoc-Val-OSu Mc_Val_Cit_PABOH Mc-Val-Cit-PABOH Fmoc_Val_Cit_PABOH->Mc_Val_Cit_PABOH 1. Triethylamine, DMF 2. Add to activated Mc-OH Mc_OH 6-Maleimidohexanoic acid

Caption: Improved Synthetic Workflow for Mc-Val-Cit-PABOH.

Conclusion

The protocols and data presented provide a comprehensive guide for the scale-up synthesis of the Mc-Val-Cit-PABOH linker. The choice of synthetic route may depend on factors such as available starting materials, desired purity, and scalability. The improved methodology offers a promising alternative with high yields and diastereoselectivity, which are critical for the production of high-quality ADCs for research and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of MC-Val-Cit-PAB-indibulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-indibulin and other Val-Cit linker-based Antibody-Drug Conjugates (ADCs). This guide provides practical troubleshooting advice and answers to frequently asked questions to help you address common stability challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release for an this compound ADC?

A1: The MC-Val-Cit-PAB linker is designed for enzymatic cleavage. Following the binding of the ADC to its target antigen on a cancer cell, it is internalized and trafficked to the lysosome. Inside the lysosome, proteases, primarily Cathepsin B, recognize and cleave the dipeptide bond between valine (Val) and citrulline (Cit).[1][][3] This cleavage event triggers a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the release of the active indibulin (B1671871) payload inside the target cell.

Q2: We are observing rapid clearance and low exposure of our ADC in mouse models, but it seems stable in human plasma assays. What could be the cause?

A2: This is a well-documented phenomenon specific to rodent models. The Val-Cit linker is susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present at significant levels in mouse plasma but not in human plasma.[1][4][5][6] This leads to premature release of indibulin into circulation, resulting in reduced efficacy and potential off-target toxicity in mouse studies.

Q3: What are the main causes of ADC aggregation, and how can it be prevented?

A3: ADC aggregation is a critical issue that can impact efficacy, pharmacokinetics, and immunogenicity.[7][8] Key causes include:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads like indibulin via the Val-Cit-PAB linker increases the overall hydrophobicity of the antibody, promoting self-association.[4][5]

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values increase surface hydrophobicity, making the ADC more prone to aggregation.[9]

  • Unfavorable Formulation Conditions: Suboptimal pH, low ionic strength, and the absence of stabilizing excipients can lead to aggregation.

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the antibody component, causing aggregation.[8][9]

Prevention strategies involve optimizing the formulation with stabilizers (e.g., polysorbates, sugars), maintaining an optimal pH and ionic strength, controlling the DAR (typically 2-4), and careful handling and storage.[9][]

Q4: Can the Val-Cit linker be cleaved by enzymes other than Cathepsin B?

A4: Yes. Besides mouse Ces1c, human neutrophil elastase, a serine protease found in circulation, has been shown to cleave the Val-Cit linker.[1][4][5] This can contribute to off-target payload release and may be a source of hematological toxicities, such as neutropenia, observed in preclinical and clinical studies.[11]

Troubleshooting Guide

This guide addresses specific stability issues you may encounter during your experiments with this compound.

Issue 1: High Levels of Aggregation Detected by SEC Analysis
  • Symptom: Your Size Exclusion Chromatography (SEC) analysis reveals a significant increase in high molecular weight species (HMWS) either post-conjugation or during storage.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Buffer Conditions Optimize Formulation Buffer: Ensure the buffer pH is not near the antibody's isoelectric point (pI). Marketed ADCs typically use a pH range of 5.0–8.0.[12] Adjust the ionic strength by optimizing the salt concentration (e.g., 150 mM NaCl is a common starting point) to screen electrostatic interactions.[9]
High Hydrophobicity Add Stabilizing Excipients: Incorporate non-ionic surfactants like Polysorbate 20 or Polysorbate 80 to prevent surface-induced aggregation. Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) can also act as effective stabilizers.[]
High Drug-to-Antibody Ratio (DAR) Control DAR: Aim for an average DAR between 2 and 4. Higher loading can significantly increase aggregation propensity.[9] Use techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to confirm your DAR.
Freeze-Thaw Stress Improve Handling Protocol: Aliquot the ADC into single-use vials after purification to avoid repeated freeze-thaw cycles.[9] If lyophilization is an option, it is the preferred strategy for long-term storage of most ADCs.[12]
Issue 2: Premature Payload Release in Plasma Stability Assays
  • Symptom: LC-MS analysis shows a rapid decrease in average DAR or an increase in free indibulin when the ADC is incubated in plasma.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Cleavage by Mouse Ces1c (in mouse plasma) Assess In Vitro Stability: First, confirm the instability by incubating the ADC in both mouse and human plasma and comparing the payload release rate. A significantly faster release in mouse plasma points to Ces1c activity.[4] Modify the Linker: The most effective solution for preclinical mouse studies is to modify the linker. Incorporating a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to confer high stability in mouse plasma while retaining susceptibility to Cathepsin B.[1][6]
Cleavage by Neutrophil Elastase Evaluate Linker Susceptibility: If off-target toxicity is a concern, assess the linker's stability in the presence of purified human neutrophil elastase. Consider Linker Engineering: Linker designs such as Glu-Gly-Cit (EGCit) have been developed to resist neutrophil protease-mediated degradation, potentially improving the safety profile.[11]
Chemical Instability of Linker Forced Degradation Study: Perform a forced degradation study (e.g., exposure to high/low pH, high temperature, oxidation) to identify specific liabilities of the linker-drug construct.[9] This can help determine if chemical hydrolysis, rather than enzymatic cleavage, is a contributing factor.

Data Presentation: Linker Stability Comparison

The following table summarizes representative stability data for Val-Cit based ADCs under various conditions, compiled from literature. Note that specific results for this compound may vary.

Linker TypePlasma SourceIncubation TimeStability OutcomeReference
Val-Cit Human28 daysNo significant degradation observed[6]
Val-Cit Mouse< 1 hourRapid hydrolysis of the linker[13]
Glu-Val-Cit (EVCit) Mouse28 daysHigh stability, minimal payload release[6]
Val-Cit Human240 minutesReported half-life in one study[14]
Sulfatase-cleavable Mouse> 7 daysHigh stability, minimal payload release[13]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments) in an ADC sample.

Methodology:

  • System Preparation: Use a bio-inert HPLC system equipped with a UV detector.[15]

  • Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm, or equivalent.[15]

  • Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate (B84403) buffer with added salt to minimize secondary interactions. A common mobile phase is 150 mM sodium phosphate, pH 7.0.[16] For more hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., isopropanol) may be necessary to achieve symmetrical peaks, though modern columns often mitigate this need.[15]

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 280 nm

  • Data Analysis: Integrate the peak areas for all species. The main peak corresponds to the ADC monomer. Peaks eluting earlier are aggregates (HMWS), and peaks eluting later are fragments (LMWS). Calculate the percentage of each species relative to the total integrated peak area.[9]

Protocol 2: Assessment of ADC Stability in Plasma by LC-MS

Objective: To determine the in vitro stability of the ADC by measuring the change in average Drug-to-Antibody Ratio (DAR) over time in plasma.

Methodology:

  • Sample Incubation:

    • Spike the ADC into fresh human or mouse plasma at a final concentration (e.g., 100-200 µg/mL).[17]

    • Incubate the plasma samples at 37°C in a CO₂ incubator.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any reactions.[17]

  • Immunoaffinity Capture:

    • Thaw the plasma samples on ice.

    • Capture the ADC from the plasma matrix using Protein A or anti-human IgG magnetic beads.[18] This step is crucial to remove plasma proteins that would interfere with the MS analysis.

    • Wash the beads several times with a wash buffer (e.g., PBS) to remove non-specifically bound proteins.

  • Elution and Reduction (for analysis of light and heavy chains):

    • Elute the ADC from the beads using an acidic buffer (e.g., glycine, pH 2.5).

    • Neutralize the sample immediately with a neutralization buffer (e.g., Tris, pH 8.0).

    • To analyze the light and heavy chains separately, reduce the interchain disulfide bonds by adding a reducing agent like DTT (dithiothreitol) and incubating at 37°C.

  • LC-MS Analysis:

    • System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC system.

    • Column: A reverse-phase column suitable for protein analysis (e.g., C4 or C8).

    • Mobile Phase: Use a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Data Acquisition: Acquire mass spectra over the appropriate m/z range for the light and heavy chains (with 0, 1, 2... payloads attached).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different drug-loaded and unloaded antibody chains.

    • Calculate the relative abundance of each species.

    • Determine the average DAR at each time point by calculating the weighted average of drug load across all detected species. A decrease in average DAR over time indicates payload loss.[17][19]

Visualizations

G cluster_0 Lysosome CathepsinB Cathepsin B Cleavage Cleavage of Val-Cit Bond CathepsinB->Cleavage Enzymatic Action SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation PayloadRelease Indibulin Released SelfImmolation->PayloadRelease ADC Internalized ADC (this compound) ADC->CathepsinB Trafficking

Caption: Lysosomal cleavage pathway of this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result Incubation Incubate ADC in Plasma @ 37°C Timepoints Collect Aliquots at Time Points Incubation->Timepoints Capture Immunoaffinity Capture Timepoints->Capture Elute Elute & Reduce Capture->Elute LCMS LC-MS Analysis Elute->LCMS Deconvolution Deconvolution of Mass Spectra LCMS->Deconvolution DAR Calculate Avg. DAR vs. Time Deconvolution->DAR

Caption: Experimental workflow for assessing ADC plasma stability via LC-MS.

G Start ADC Stability Issue Observed (e.g., Aggregation, Payload Loss) CheckAggregation Issue: Aggregation? Start->CheckAggregation CheckPayloadLoss Issue: Payload Loss? Start->CheckPayloadLoss CheckFormulation Review Formulation: pH, Buffer, Excipients CheckAggregation->CheckFormulation Yes CheckHandling Review Handling: Temp, Freeze-Thaw CheckAggregation->CheckHandling Yes CheckDAR Check DAR CheckAggregation->CheckDAR Yes CheckMousePlasma Instability in Mouse Plasma? CheckPayloadLoss->CheckMousePlasma Yes Sol_Formulation Action: Optimize Buffer & Add Stabilizers CheckFormulation->Sol_Formulation Sol_Handling Action: Aliquot Samples, Avoid Stress CheckHandling->Sol_Handling Sol_DAR Action: Optimize Conjugation (DAR 2-4) CheckDAR->Sol_DAR CheckHumanPlasma Instability in Human Plasma? CheckMousePlasma->CheckHumanPlasma No Sol_Mouse Action: Modify Linker (e.g., EVCit) CheckMousePlasma->Sol_Mouse Yes Sol_Human Action: Investigate Neutrophil Elastase Sensitivity CheckHumanPlasma->Sol_Human Yes

Caption: Troubleshooting decision tree for ADC stability issues.

References

Technical Support Center: Overcoming Indibulin ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with indibulin (B1671871) antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is indibulin and how does it work as an ADC payload?

Indibulin is a synthetic, orally active anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3][4] Its unique mechanism of action involves binding to a site on tubulin distinct from other common microtubule inhibitors like taxanes, colchicines, and vinca (B1221190) alkaloids.[1][3] This distinction suggests it may be effective against multidrug-resistant tumor cell lines.[1][3] When used as an ADC payload, indibulin's cytotoxic properties are targeted specifically to cancer cells expressing the antigen recognized by the monoclonal antibody component of the ADC.

Q2: What are the primary causes of indibulin ADC aggregation?

While specific data on indibulin ADC aggregation is not extensively published, the causes are likely rooted in the general principles of ADC instability. Aggregation of ADCs is a common challenge that can impact their stability, efficacy, and safety.[5] The primary drivers of aggregation include:

  • Hydrophobicity: The conjugation of hydrophobic payloads like indibulin to an antibody can expose hydrophobic patches, leading to self-association and aggregation.[5][6]

  • Conjugation Chemistry: The type of linker and the conjugation method can influence the stability of the ADC.[7][8][9] Random conjugation methods can lead to heterogeneous products with varying drug-to-antibody ratios (DAR), where higher DARs often correlate with increased aggregation.[10]

  • Formulation Conditions: Suboptimal buffer conditions, such as pH and ionic strength, can promote aggregation.[6] The presence of organic co-solvents, often required to dissolve hydrophobic payloads, can also destabilize the antibody and induce aggregation.[6][11]

  • Environmental Stress: Exposure to thermal stress, agitation, and freeze-thaw cycles can denature the antibody component of the ADC, leading to aggregation.[5]

Q3: How does aggregation impact the performance and safety of an indibulin ADC?

ADC aggregation can have several detrimental effects:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to decreased therapeutic efficacy.[5]

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs) and reduced treatment effectiveness or adverse reactions.[6]

  • Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, leading to a shorter half-life and reduced exposure of the therapeutic agent to the tumor.[5]

  • Safety Concerns: In some cases, aggregates can lead to off-target toxicity.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating aggregation issues during the development of indibulin ADCs.

Issue 1: Observation of Visible Precipitates or High Molecular Weight Species (HMWS) after Conjugation

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps Rationale
High Drug-to-Antibody Ratio (DAR) 1. Optimize the conjugation reaction to target a lower, more controlled DAR. 2. Implement site-specific conjugation technologies to produce a more homogeneous ADC.Higher DARs increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[10] Site-specific conjugation ensures a uniform product with a defined number of payloads per antibody.[12]
Hydrophobic Nature of Indibulin and/or Linker 1. Introduce a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), between the antibody and indibulin. 2. Modify the indibulin molecule to increase its hydrophilicity, if feasible without compromising activity.Hydrophilic linkers can help to shield the hydrophobic payload and reduce intermolecular interactions that lead to aggregation.[5][]
Use of Organic Co-solvents 1. Minimize the concentration of the organic solvent (e.g., DMSO) used to dissolve indibulin. 2. Explore the use of more water-soluble linkers or formulations to reduce the need for co-solvents.[11]Organic solvents can denature the antibody, exposing hydrophobic regions and promoting aggregation.[6][11]
Issue 2: Increased Aggregation During Formulation and Storage

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps Rationale
Suboptimal Buffer Conditions 1. Screen a range of buffer pH and ionic strengths to identify conditions that maximize ADC stability. 2. Avoid pH values near the isoelectric point (pI) of the ADC, where it is least soluble.[6]The net charge of the ADC is influenced by the buffer pH, which in turn affects its solubility and propensity to aggregate.
Lack of Stabilizing Excipients 1. Incorporate stabilizing excipients into the formulation, such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).[]Excipients can help to prevent aggregation by reducing hydrophobic interactions, preventing surface adsorption, and stabilizing the protein structure.[]
Thermal and Physical Stress 1. Store the ADC at the recommended temperature and protect it from light. 2. Minimize agitation and avoid repeated freeze-thaw cycles.Exposure to stress can lead to denaturation and aggregation.[5]

Experimental Protocols

Protocol 1: Analysis of Indibulin ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in an indibulin ADC sample.

Methodology:

  • System Preparation:

    • HPLC system equipped with a UV detector.

    • Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation:

    • Dilute the indibulin ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 - 100 µL.

    • Run Time: Sufficient to allow for the elution of all species.

  • Data Analysis:

    • Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Data Presentation:

Sample % Aggregate % Monomer % Fragment
Indibulin ADC (Initial)2.597.00.5
Indibulin ADC (After 1 month at 4°C)3.895.50.7
Indibulin ADC (After 3 freeze-thaw cycles)8.290.11.7
Protocol 2: Formulation Screening to Minimize Indibulin ADC Aggregation

Objective: To identify a formulation that minimizes the aggregation of an indibulin ADC under stress conditions.

Methodology:

  • Prepare a Design of Experiments (DoE):

    • Factors to investigate: pH, buffer type, and concentration of stabilizing excipients (e.g., sucrose, polysorbate 80).

  • Formulation Preparation:

    • Dialyze the indibulin ADC into the different buffer formulations as per the DoE.

  • Stress Conditions:

    • Incubate aliquots of each formulation at an elevated temperature (e.g., 40°C) for a defined period (e.g., 2 weeks).

    • Subject another set of aliquots to repeated freeze-thaw cycles.

  • Analysis:

    • Analyze the stressed samples and unstressed controls by SEC (as described in Protocol 1) to determine the percentage of aggregation.

  • Data Analysis:

    • Use statistical software to analyze the DoE results and identify the optimal formulation conditions that minimize aggregation.

Data Presentation:

Formulation Buffer Excipients % Aggregate (Initial) % Aggregate (After 2 weeks at 40°C)
A20 mM Histidine, pH 6.0None2.115.4
B20 mM Histidine, pH 6.05% Sucrose2.08.9
C20 mM Histidine, pH 6.05% Sucrose, 0.02% Polysorbate 801.84.5
D20 mM Citrate, pH 6.55% Sucrose, 0.02% Polysorbate 802.36.8

Visualizations

Indibulin_ADC_Aggregation_Pathway cluster_causes Primary Causes cluster_mechanism Aggregation Mechanism cluster_consequences Consequences Indibulin_Hydrophobicity Indibulin Payload (Hydrophobic) Unfolding Antibody Unfolding & Exposure of Hydrophobic Regions Indibulin_Hydrophobicity->Unfolding High_DAR High Drug-to-Antibody Ratio (DAR) High_DAR->Unfolding Stress Environmental Stress (Heat, Agitation) Stress->Unfolding Formulation Suboptimal Formulation (pH, Co-solvents) Formulation->Unfolding Self_Association Intermolecular Self-Association Unfolding->Self_Association Aggregate_Formation Formation of Soluble & Insoluble Aggregates Self_Association->Aggregate_Formation Reduced_Efficacy Reduced Efficacy Aggregate_Formation->Reduced_Efficacy Immunogenicity Increased Immunogenicity Aggregate_Formation->Immunogenicity PK_Alteration Altered PK Profile Aggregate_Formation->PK_Alteration

Caption: Causes and consequences of indibulin ADC aggregation.

Troubleshooting_Workflow Start Indibulin ADC Aggregation Observed Characterize Characterize Aggregates (SEC, SEC-MALS, HIC) Start->Characterize Identify_Cause Identify Potential Cause(s) Characterize->Identify_Cause Optimize_Conjugation Optimize Conjugation - Lower DAR - Site-Specific - Hydrophilic Linker Identify_Cause->Optimize_Conjugation Conjugation Related Optimize_Formulation Optimize Formulation - pH/Buffer Screening - Add Excipients Identify_Cause->Optimize_Formulation Formulation Related Optimize_Process Optimize Process/Storage - Minimize Stress - Control Temperature Identify_Cause->Optimize_Process Process/Storage Related Re-evaluate Re-evaluate Aggregation Optimize_Conjugation->Re-evaluate Optimize_Formulation->Re-evaluate Optimize_Process->Re-evaluate Re-evaluate->Identify_Cause Unsuccessful End Aggregation Mitigated Re-evaluate->End Successful

References

Technical Support Center: Troubleshooting Low Yield in MC-Val-Cit-PAB-indibulin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of MC-Val-Cit-PAB-indibulin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a structured question-and-answer guide to troubleshoot specific issues that may arise during the multi-step synthesis of this compound.

Part 1: Synthesis of the MC-Val-Cit-PAB Linker

Question 1: I am experiencing a low yield during the initial peptide coupling steps to form the Val-Cit dipeptide. What are the likely causes and solutions?

Answer: Low yields in peptide coupling are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Activation of Carboxylic Acids: The carboxylic acid of the first amino acid (e.g., Fmoc-Val-OH) must be fully activated to react efficiently with the amine of the second amino acid (e.g., H-Cit-PAB-OH).

    • Troubleshooting:

      • Ensure your coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are fresh and anhydrous.

      • Optimize the stoichiometry of the coupling reagents. A slight excess (1.1-1.2 equivalents) is often beneficial.

      • Monitor the activation step by TLC or LC-MS if possible.

  • Side Reactions: A significant side reaction to be aware of is the epimerization of the chiral center of the amino acids, particularly the activated residue.[1]

    • Troubleshooting:

      • Maintain a low reaction temperature (0 °C to room temperature).

      • Use of additives like HOBt or Oxyma can suppress racemization.

      • An alternative, higher-yielding route involves incorporating the PAB spacer via HATU coupling first, followed by dipeptide formation, which has been shown to avoid undesirable epimerization.[1][2][3]

  • Poor Solubility: The protected peptide fragments may have poor solubility in the reaction solvent, leading to an incomplete reaction.

    • Troubleshooting:

      • Choose an appropriate solvent. DMF is common, but NMP or a mixture of solvents can sometimes improve solubility.[4]

      • Gentle heating or sonication can help dissolve the reactants, but be cautious of potential side reactions at elevated temperatures.

  • Steric Hindrance: The bulky nature of the amino acid side chains and protecting groups can sometimes hinder the coupling reaction.

    • Troubleshooting:

      • Consider using a more potent coupling reagent.

      • Longer reaction times may be necessary, but should be monitored to avoid side reactions.

Question 2: My Fmoc-deprotection step seems to be incomplete, leading to a complex mixture of products. How can I improve this?

Answer: Incomplete Fmoc deprotection is a frequent problem in solid-phase and solution-phase peptide synthesis.

  • Reagent Quality and Concentration: The deprotection reagent, typically a solution of piperidine (B6355638) in DMF, can degrade over time.

    • Troubleshooting:

      • Always use freshly prepared 20-40% piperidine in DMF.

      • Ensure the piperidine itself is of high quality.

  • Reaction Time and Number of Treatments: For some sequences, a single deprotection step may not be sufficient.

    • Troubleshooting:

      • Increase the reaction time or perform two consecutive deprotection steps.

      • Monitor the completion of the reaction using a colorimetric test like the Kaiser test or by LC-MS.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate, making the Fmoc group inaccessible to the deprotection reagent.[2]

    • Troubleshooting:

      • Incorporate "difficult sequence" protocols, which may involve using chaotropic salts or high-boiling point solvents.

      • Microwave-assisted synthesis can sometimes overcome aggregation issues.[2]

Part 2: Conjugation of Indibulin (B1671871) to the MC-Val-Cit-PAB Linker

Question 3: The final conjugation of the MC-Val-Cit-PAB linker to indibulin is resulting in a low yield of the desired product. What are the potential issues?

Answer: The final conjugation step is critical and low yields can be attributed to several factors.

  • Inactive Linker: The maleimide (B117702) group of the MC-Val-Cit-PAB linker is susceptible to hydrolysis or reaction with other nucleophiles.

    • Troubleshooting:

      • Ensure the linker is stored under dry, inert conditions.

      • Use the linker immediately after preparation or purification.

      • The pH of the reaction mixture is crucial; for maleimide-thiol conjugation (if applicable to a modified indibulin), a pH range of 6.5-7.5 is optimal to balance reactivity and stability.[5]

  • Sub-optimal Reaction Conditions: The coupling of the linker to indibulin requires careful optimization of reaction conditions.

    • Troubleshooting:

      • Solvent: Ensure indibulin and the linker are fully dissolved. A co-solvent system (e.g., DMSO/buffer) may be necessary.[6]

      • Stoichiometry: Optimize the molar ratio of the linker to indibulin. A slight excess of the linker may be required to drive the reaction to completion.

      • Temperature and Time: Monitor the reaction progress by HPLC to determine the optimal reaction time and temperature. Prolonged reaction times can lead to degradation.

  • Indibulin Stability: Indibulin itself may be unstable under the conjugation conditions.

    • Troubleshooting:

      • Review the stability profile of indibulin under the planned reaction pH and temperature.

      • Minimize the reaction time as much as possible once the desired conversion is achieved.

  • Purification Losses: The purification of the final drug-linker conjugate can be challenging and lead to significant product loss.[7][8][9]

    • Troubleshooting:

      • Method Selection: Reverse-phase HPLC is a common method for purifying such conjugates. Method development is key to achieving good separation from starting materials and byproducts.

      • Product Lability: The product may be sensitive to the purification conditions (e.g., acidic mobile phases). Consider using a buffered mobile phase.

      • Handling: The final product may be prone to aggregation or adsorption to surfaces. Use low-adsorption vials and consider the addition of surfactants in the final formulation if appropriate.[6]

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of the MC-Val-Cit-PAB linker, based on literature data. Note that yields for the final conjugation to indibulin are highly dependent on the specific reaction conditions and are not widely reported.

Table 1: Reported Yields for Key Steps in MC-Val-Cit-PAB-OH Synthesis

StepReactantsCoupling/Deprotection ReagentsReported YieldReference
Fmoc-VC-PABA SynthesisFmoc-Val-Cit, 4-aminobenzyl alcoholEEDQ82%[7]
Fmoc-Val-Cit-PABOH Synthesis (2 steps)Fmoc-Cit-PABOH, Fmoc-Val-OSuPiperidine, then coupling85%[5]
MC-Val-Cit-PABOH Synthesis (final step)Val-Cit-PABOH, MC-OSu-up to 95%[2]
Overall Yield (6-step improved route) L-Citrulline Multiple 50% [1][2][3]

Experimental Protocols

Protocol 1: Improved Synthesis of Mc-Val-Cit-PABOH (Adapted from Mondal et al.) [1][2][3]

This protocol outlines a high-yield, epimerization-avoiding route to the key linker intermediate.

  • Synthesis of Cbz-Cit-PABOH:

    • Couple Cbz-L-Citrulline with 4-aminobenzyl alcohol using HATU as the coupling agent in DMF.

    • Purify by column chromatography. Expect yields in the range of 70-80%.

  • Cbz Deprotection:

    • Perform hydrogenolysis of Cbz-Cit-PABOH using Pd/C in a suitable solvent like methanol (B129727) to obtain H-Cit-PABOH.

  • Dipeptide Formation:

    • Couple the resulting H-Cit-PABOH with Fmoc-Val-OSu in DMF.

    • This step should proceed in high yield (85-95%) with minimal epimerization.

  • Fmoc Deprotection:

    • Treat the Fmoc-Val-Cit-PABOH with 20% piperidine in DMF to yield H-Val-Cit-PABOH.

  • Maleimide Installation:

    • React H-Val-Cit-PABOH with activated 6-maleimidohexanoic acid (MC-OSu) in DMF.

    • This final step can yield up to 95% of the desired Mc-Val-Cit-PABOH linker.

Protocol 2: General Procedure for Conjugation of MC-Val-Cit-PAB to a Small Molecule (Conceptual for Indibulin)

This is a general protocol and requires optimization for indibulin.

  • Dissolution:

    • Dissolve MC-Val-Cit-PAB-OH in an anhydrous aprotic solvent such as DMF or DMSO.

    • Activate the carboxylic acid of the linker using a suitable coupling reagent (e.g., HATU, EDC/NHS).

    • In a separate vial, dissolve indibulin in a compatible solvent. Indibulin has a reactive amine on the pyridine (B92270) ring which can be targeted for amide bond formation.

  • Coupling Reaction:

    • Add the activated linker solution to the indibulin solution.

    • The reaction may require the presence of a non-nucleophilic base such as DIPEA to neutralize any acid formed.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining activating agent.

    • Dilute the reaction mixture with a suitable solvent and wash with aqueous solutions to remove water-soluble byproducts.

    • Concentrate the organic layer and purify the crude product by reverse-phase preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final this compound conjugate by LC-MS and NMR.

Visualizations

Synthesis_Workflow cluster_linker MC-Val-Cit-PAB Linker Synthesis cluster_conjugation Final Conjugation cluster_purification Purification Val Fmoc-Val-OH ValCit Fmoc-Val-Cit Val->ValCit Cit L-Citrulline Cit->ValCit Peptide Coupling PAB p-Aminobenzyl alcohol (PAB) ValCitPAB Fmoc-Val-Cit-PAB PAB->ValCitPAB Peptide Coupling MC 6-Maleimido- hexanoic acid (MC) MC_ValCitPAB MC-Val-Cit-PAB MC->MC_ValCitPAB Amide Coupling ValCit->ValCitPAB H_ValCitPAB H-Val-Cit-PAB ValCitPAB->H_ValCitPAB Fmoc Deprotection H_ValCitPAB->MC_ValCitPAB FinalProduct This compound MC_ValCitPAB->FinalProduct Amide Bond Formation Indibulin Indibulin Indibulin->FinalProduct Purification RP-HPLC Purification FinalProduct->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_linker_synthesis Linker Synthesis Issues cluster_final_conjugation Final Conjugation Issues Start Low Overall Yield LowLinkerYield Low Yield of MC-Val-Cit-PAB Start->LowLinkerYield Isolate and analyze linker intermediate LowConjugationYield Low Yield of Final Product Start->LowConjugationYield If linker yield is good IncompleteCoupling Incomplete Peptide Coupling? LowLinkerYield->IncompleteCoupling Check TLC/LCMS of crude Epimerization Epimerization? LowLinkerYield->Epimerization Check diastereomeric purity IncompleteDeprotection Incomplete Fmoc Deprotection? LowLinkerYield->IncompleteDeprotection Kaiser test/ LCMS Sol_Coupling Optimize coupling reagents, stoichiometry, solvent IncompleteCoupling->Sol_Coupling Yes Sol_Epimerization Use HOBt/Oxyma, low temperature, alternative route Epimerization->Sol_Epimerization Yes Sol_Deprotection Use fresh piperidine, increase reaction time IncompleteDeprotection->Sol_Deprotection Yes InactiveLinker Inactive Linker? LowConjugationYield->InactiveLinker Check linker purity and age SuboptimalConditions Suboptimal Reaction Conditions? LowConjugationYield->SuboptimalConditions Review solvent, temp, stoichiometry PurificationLoss High Purification Loss? LowConjugationYield->PurificationLoss Analyze crude vs. pure yield Sol_Linker Use fresh linker, optimize pH InactiveLinker->Sol_Linker Yes Sol_Conditions Optimize solvent, temperature, time SuboptimalConditions->Sol_Conditions Yes Sol_Purification Develop HPLC method, use low-adsorption vials PurificationLoss->Sol_Purification Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio for Indibulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the drug-to-antibody ratio (DAR) for indibulin (B1671871) antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and characterization of indibulin ADCs.

Question: We are observing a consistently low Drug-to-Antibody Ratio (DAR) in our indibulin ADC preparations. What are the potential causes and how can we troubleshoot this?

Answer:

A consistently low DAR in your indibulin ADC preparations can stem from several factors throughout the conjugation process. Here is a systematic approach to troubleshoot this issue:

1. Inefficient Antibody Reduction (for cysteine-based conjugation):

  • Potential Cause: Incomplete reduction of interchain disulfide bonds on the antibody leads to fewer available thiol groups for conjugation.

  • Troubleshooting Steps:

    • Optimize Reducing Agent Concentration: Increase the molar excess of the reducing agent (e.g., TCEP or DTT). It is advisable to perform small-scale experiments with a range of reducing agent concentrations to identify the optimal condition.

    • Increase Incubation Time/Temperature: Extend the reduction incubation period or slightly raise the temperature (e.g., from 4°C to room temperature) to improve reduction efficiency. However, be cautious to monitor antibody integrity to prevent denaturation.

    • pH of Reduction Buffer: Ensure the pH of the reduction buffer is optimal for your chosen reducing agent. For TCEP, a pH range of 7.0-7.5 is generally effective.

2. Suboptimal Conjugation Reaction Conditions:

  • Potential Cause: The conjugation reaction between the activated indibulin-linker and the antibody's functional groups (e.g., thiols or amines) may not be efficient.

  • Troubleshooting Steps:

    • Molar Ratio of Drug-Linker to Antibody: Increase the molar ratio of the indibulin-linker complex to the antibody in the reaction mixture.

    • Reaction Time and Temperature: While longer reaction times can enhance conjugation, they might also lead to ADC degradation or aggregation. It is recommended to monitor the reaction over time to pinpoint the optimal duration. Most conjugation reactions are performed at room temperature or 4°C.

    • pH of Conjugation Buffer: The pH of the conjugation buffer can significantly impact the reactivity of the functional groups. Ensure the pH is optimal for the specific conjugation chemistry being used.

3. Instability of the Indibulin-Linker Complex:

  • Potential Cause: The activated indibulin-linker may be unstable and degrade before it can efficiently conjugate to the antibody.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare the activated indibulin-linker complex immediately before use.

    • Storage Conditions: If storage is necessary, ensure it is done under conditions that minimize degradation (e.g., low temperature, protected from light and moisture).

4. Inaccurate DAR Measurement:

  • Potential Cause: The analytical method used to determine the DAR may be underestimating the true value.

  • Troubleshooting Steps:

    • Method Validation: Validate your DAR determination method using an ADC standard with a known DAR, if available.

    • Orthogonal Methods: Use a secondary, orthogonal method to confirm your DAR results. For example, if you are using UV-Vis spectroscopy, confirm the results with Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question: Our HIC chromatogram for DAR analysis shows unexpected peaks or broad peaks. How can we interpret and troubleshoot this?

Answer:

Unexpected or broad peaks in a Hydrophobic Interaction Chromatography (HIC) analysis of your indibulin ADC can indicate several issues related to the ADC itself or the analytical method.

1. Interpretation of Unexpected Peaks:

  • Unconjugated Antibody: A peak eluting earlier than the main ADC peaks likely corresponds to the unconjugated antibody (DAR=0).

  • Aggregates: Peaks eluting at the beginning of the gradient or as a broad, unresolved hump could be aggregated ADC species. Aggregation can be caused by high DAR, hydrophobic payloads like indibulin, or harsh conjugation conditions.

  • Fragments: The presence of antibody fragments (e.g., light chain, heavy chain) can also result in additional peaks.

  • Free Drug: Free indibulin-linker complex in the sample can sometimes interfere with the chromatography.

2. Troubleshooting Broad Peaks:

  • Heterogeneity of the ADC: A broad peak often indicates a highly heterogeneous mixture of ADC species with a wide distribution of DAR values. This can be a result of the conjugation chemistry used.

  • Column Overloading: Injecting too much sample onto the HIC column can lead to peak broadening. Try reducing the injection volume or sample concentration.

  • Suboptimal Chromatographic Conditions:

    • Mobile Phase Composition: Ensure the salt concentration in the mobile phase is appropriate. Ammonium (B1175870) sulfate (B86663) is commonly used.

    • Gradient Slope: A steep gradient may not provide sufficient resolution. Try optimizing the gradient to better separate the different DAR species.

    • Flow Rate: A lower flow rate can sometimes improve peak resolution.

  • Column Issues: A contaminated or old column can lead to poor peak shape. Ensure the column is properly cleaned and stored, and if necessary, replace it.

3. General Troubleshooting Steps:

  • Sample Preparation: Ensure your ADC sample is properly prepared and filtered before injection to remove any particulates.

  • System Suitability: Run a standard (if available) or a well-characterized ADC to ensure the HPLC system and column are performing as expected.

  • Blank Injection: Perform a blank injection (with buffer) to check for any system-related peaks.

Question: We are observing peak splitting in our RPLC analysis of the reduced ADC. What could be the cause and how can we resolve it?

Answer:

Peak splitting in Reversed-Phase Liquid Chromatography (RPLC) of a reduced ADC can be a complex issue. Here are some common causes and potential solutions:

1. Co-elution of Different Species:

  • Potential Cause: The split peak may actually be two or more closely eluting species that are not fully resolved.

  • Troubleshooting Steps:

    • Optimize Gradient: Adjust the gradient steepness. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Change Mobile Phase Composition: Modifying the organic solvent (e.g., trying a different solvent or a mixture) or the ion-pairing agent can alter selectivity and improve separation.

    • Adjust Temperature: Changing the column temperature can affect the retention and selectivity of different species.

2. Sample Solvent Incompatibility:

  • Potential Cause: If the sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase, it can cause peak distortion, including splitting.

  • Troubleshooting Steps:

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.

    • Reduce Organic Content of Sample Solvent: If you cannot use the mobile phase, try to use a solvent with a lower organic content.

3. Column Issues:

  • Potential Cause: A void at the head of the column or a partially blocked frit can disrupt the sample band and lead to peak splitting.

  • Troubleshooting Steps:

    • Reverse and Flush Column: Reversing the column and flushing it with a strong solvent may dislodge any particulates blocking the frit.

    • Replace Column: If the problem persists, the column may be irreversibly damaged and will need to be replaced.

4. On-Column Degradation or Isomerization:

  • Potential Cause: The ADC fragments may be degrading or isomerizing on the column during the analysis.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is in a range where the sample is stable.

    • Reduce Analysis Time: A faster analysis with a steeper gradient might minimize the time for on-column reactions to occur.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for indibulin ADCs?

A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules (in this case, indibulin) conjugated to a single antibody molecule.[] It is a critical quality attribute (CQA) because it directly influences the efficacy, safety, and pharmacokinetics of the ADC. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and potential for aggregation.[2] Optimizing the DAR is therefore essential to achieving the desired therapeutic window for an indibulin ADC.

Q2: What are the common methods for determining the DAR of an indibulin ADC?

A2: Several analytical techniques can be used to determine the DAR of an ADC. The most common methods include:

  • UV-Vis Spectrophotometry: This is a relatively simple and rapid method that relies on the different UV absorbance properties of the antibody and the indibulin payload.[3] By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the λmax of indibulin), the concentrations of the protein and the drug can be determined, and the DAR can be calculated.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[3] Since the conjugation of the hydrophobic indibulin payload increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8). The average DAR can be calculated from the relative peak areas of the different species.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC can be used to separate the light and heavy chains of the ADC after reduction. The different drug-loaded chains can be resolved, and the DAR can be calculated from the peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the mass of the intact ADC or its subunits (light and heavy chains).[] This allows for the unambiguous identification of species with different DARs and provides a very accurate determination of the average DAR and the distribution of drug loading.[4]

Q3: How does the choice of conjugation strategy affect the DAR and heterogeneity of an indibulin ADC?

A3: The conjugation strategy plays a crucial role in determining the DAR and the homogeneity of the final ADC product.

  • Stochastic Conjugation (e.g., to lysines or cysteines from reduced disulfides): This approach results in a heterogeneous mixture of ADCs with a distribution of DAR values (e.g., DAR 0, 1, 2, 3, 4, etc.). While this method is well-established, controlling the average DAR and minimizing batch-to-batch variability can be challenging.

  • Site-Specific Conjugation: This involves engineering the antibody to introduce specific conjugation sites (e.g., through engineered cysteines or unnatural amino acids). This allows for precise control over the location and number of conjugated indibulin molecules, leading to a more homogeneous ADC product with a defined DAR (e.g., a DAR of exactly 2 or 4). Homogeneous ADCs often have more predictable pharmacokinetic properties and a better-defined safety profile.

Q4: What is the optimal DAR for an indibulin ADC?

A4: The optimal DAR for an indibulin ADC, like for other ADCs, is a balance between efficacy and safety and is highly dependent on the specific antibody, linker, and the properties of indibulin itself. Generally, a DAR of 2 to 4 is considered to be in the therapeutic window for many ADCs.[5] However, the ideal DAR for an indibulin ADC would need to be determined empirically through preclinical studies that evaluate the in vitro potency, in vivo efficacy, pharmacokinetics, and toxicity of ADCs with different DAR values.

Q5: How can we control the average DAR during the conjugation reaction?

A5: The average DAR can be controlled by carefully optimizing the parameters of the conjugation reaction:

  • Molar Ratio of Reactants: The ratio of the indibulin-linker complex to the antibody is a key determinant of the final DAR.

  • Reaction Time: The duration of the conjugation reaction will influence the extent of conjugation.

  • Temperature: Temperature affects the reaction rate.

  • pH: The pH of the reaction buffer can impact the reactivity of the functional groups involved in the conjugation.

  • Co-solvents: The addition of organic co-solvents may be necessary to improve the solubility of the hydrophobic indibulin-linker, but their concentration needs to be carefully controlled to avoid denaturing the antibody.

By systematically varying these parameters, it is possible to achieve a target average DAR with acceptable batch-to-batch consistency.

Data Presentation

Table 1: Impact of DAR on In Vitro Potency of a Maytansinoid ADC

Average DARIC50 (ng/mL)
2.115
3.25.1
4.02.9
5.81.1

This table is adapted from a study on maytansinoid ADCs and is provided as a representative example of how DAR can influence in vitro potency. The specific values for an indibulin ADC would need to be determined experimentally.

Table 2: Effect of DAR on the Pharmacokinetics of a Maytansinoid ADC in Mice

Average DARClearance (mL/day/kg)
2.112
3.213
4.014
5.820
9.1110
10.0160

This table is adapted from a study on maytansinoid ADCs and illustrates the trend of increased clearance with higher DAR values.[6] The specific pharmacokinetic parameters for an indibulin ADC would need to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry

This protocol outlines the steps to determine the average DAR of an indibulin ADC using UV-Vis spectrophotometry.

1. Principle: This method is based on the Beer-Lambert law and the assumption that the absorbance of the ADC at a given wavelength is the sum of the absorbances of the antibody and the conjugated indibulin.[7]

2. Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Purified indibulin ADC sample

  • Unconjugated antibody (for determining extinction coefficient)

  • Indibulin-linker complex (for determining extinction coefficient)

  • Appropriate buffer (e.g., PBS)

3. Procedure:

  • Determine Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the λmax of indibulin. Calculate the molar extinction coefficient (εAb) at both wavelengths.

    • Measure the absorbance of a known concentration of the indibulin-linker complex at 280 nm and at its λmax. Calculate the molar extinction coefficient (εDrug) at both wavelengths.

  • Measure ADC Absorbance:

    • Measure the absorbance of your indibulin ADC sample at 280 nm (A280) and at the λmax of indibulin (Aλmax).

  • Calculate Concentrations:

    • Use the following simultaneous equations to solve for the molar concentrations of the antibody (CAb) and the drug (CDrug):

      • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

      • Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

  • Calculate Average DAR:

    • DAR = CDrug / CAb

4. Notes:

  • This method requires that the indibulin payload has a distinct absorbance peak that does not completely overlap with the antibody's absorbance spectrum.

  • The accuracy of this method depends on the accuracy of the extinction coefficients and the purity of the samples used to determine them.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general procedure for analyzing the DAR of an indibulin ADC using HIC.

1. Principle: HIC separates molecules based on their hydrophobicity. The addition of each indibulin payload increases the hydrophobicity of the ADC, allowing for the separation of species with different DARs.

2. Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • Indibulin ADC sample

3. Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the indibulin ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute the ADC species.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). Species with higher DARs will be more hydrophobic and will elute later in the gradient.

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

4. Notes:

  • The exact gradient and mobile phase composition may need to be optimized for your specific indibulin ADC and HIC column.

  • It is important to ensure that the high salt concentration in Mobile Phase A does not cause your ADC to precipitate.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Indibulin ADC Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization Antigen->Internalization 2. Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Indibulin Released Indibulin Lysosome->Indibulin 4. Payload Release Microtubules Microtubule Disruption Indibulin->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Internalization->Endosome DAR_Optimization_Workflow cluster_conjugation Conjugation & Purification cluster_analysis DAR Analysis cluster_decision Evaluation & Iteration Start Start: Antibody & Indibulin-Linker Conjugation Conjugation Reaction (Vary Molar Ratio, Time, Temp) Start->Conjugation Purification Purification of ADC (e.g., SEC, TFF) Conjugation->Purification DAR_Analysis DAR Determination (HIC, RPLC, LC-MS, UV-Vis) Purification->DAR_Analysis Decision DAR within Target Range? DAR_Analysis->Decision Decision->Conjugation No - Adjust Parameters Proceed Proceed to In Vitro/ In Vivo Testing Decision->Proceed Yes Troubleshooting_Tree Problem Inconsistent or Off-Target DAR Check_Conjugation Review Conjugation Parameters Problem->Check_Conjugation Check_Analysis Validate Analytical Method Problem->Check_Analysis Molar_Ratio Incorrect Molar Ratio? Check_Conjugation->Molar_Ratio Reaction_Time Suboptimal Time/Temp? Check_Conjugation->Reaction_Time Reagent_Quality Reagent Degradation? Check_Conjugation->Reagent_Quality Method_Drift Instrument/Column Issue? Check_Analysis->Method_Drift Standard_Check Incorrect Standard Curve? Check_Analysis->Standard_Check Orthogonal_Method Discrepancy with Orthogonal Method? Check_Analysis->Orthogonal_Method Adjust_Ratio Adjust Molar Ratio Molar_Ratio->Adjust_Ratio Optimize_Conditions Optimize Time/Temp Reaction_Time->Optimize_Conditions Fresh_Reagents Use Fresh Reagents Reagent_Quality->Fresh_Reagents Calibrate_System Calibrate/Service System Method_Drift->Calibrate_System Rerun_Standards Prepare Fresh Standards Standard_Check->Rerun_Standards Investigate_Discrepancy Investigate Both Methods Orthogonal_Method->Investigate_Discrepancy

References

Technical Support Center: Off-Target Toxicity of Val-Cit Linker Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target toxicity of Val-Cit linker payloads in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the off-target toxicity of Val-Cit linker payloads?

A1: The main contributors to off-target toxicity are premature payload release in systemic circulation and non-specific uptake of the ADC by healthy tissues.[1][2] Several factors contribute to these issues:

  • Enzymatic Cleavage in Plasma: The Val-Cit linker, designed for cleavage by cathepsin B in the tumor lysosome, can also be cleaved by other proteases in the bloodstream, such as human neutrophil elastase.[1][2] This leads to the premature release of the cytotoxic payload, causing systemic toxicities, particularly hematological ones like neutropenia.[2][3]

  • Hydrophobicity and High Drug-to-Antibody Ratio (DAR): Val-Cit linkers, especially when paired with hydrophobic payloads like monomethyl auristatin E (MMAE), increase the ADC's overall hydrophobicity. This can lead to aggregation and rapid clearance from circulation, primarily by the liver, potentially causing hepatotoxicity.[2] Higher DAR values are often associated with increased hydrophobicity and toxicity.[2]

  • Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake of the ADC and subsequent toxicity.[2]

  • Bystander Effect in Healthy Tissues: If the released payload is membrane-permeable (e.g., MMAE), its premature release allows it to diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[2]

Q2: We are observing rapid clearance and high toxicity of our Val-Cit ADC in our mouse xenograft model. What are the likely causes and how can we troubleshoot this?

A2: This is a common issue, primarily due to the instability of the Val-Cit linker in mouse plasma.

  • Potential Cause: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not human plasma. This leads to premature payload release, off-target toxicity, and reduced efficacy.[1]

  • Troubleshooting Strategies:

    • Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the ADC's stability in mouse versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.

    • Modify the Linker: Introducing a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to reduce susceptibility to Ces1c cleavage while maintaining sensitivity to cathepsin B.[4]

    • Use Ces1c Knockout Mice: If available, conducting in vivo studies in Ces1c knockout mice can confirm if the premature release is mitigated.[5]

Q3: Our ADC is showing significant aggregation. What could be the cause and how can we address it?

A3: ADC aggregation is often linked to the hydrophobicity of the linker-payload combination.

  • Potential Cause: The p-aminobenzyl carbamate (B1207046) (PABC) spacer in the Val-Cit linker, combined with a hydrophobic payload, contributes to the overall hydrophobicity of the ADC, especially at higher DARs.

  • Troubleshooting Strategies:

    • Characterize Aggregation: Use size exclusion chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation.

    • Optimize DAR: Aim for a lower, more homogenous DAR to reduce hydrophobicity.

    • Linker Modification: Consider using more hydrophilic linkers or incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG).

Q4: What is the "bystander effect," and how does it differ between MMAE and MMAF payloads?

A4: The bystander effect is the ability of a released payload to kill neighboring antigen-negative cells.[6] This is highly dependent on the cell membrane permeability of the payload.

  • MMAE: Being uncharged and more lipophilic, MMAE readily crosses cell membranes.[1] This results in a potent bystander effect, which can be advantageous for treating heterogeneous tumors.[1]

  • MMAF: The negatively charged C-terminal phenylalanine of MMAF significantly impairs its membrane permeability.[1][7] Consequently, it remains largely trapped within the target cell, leading to a diminished bystander effect and potentially reduced off-target toxicity to healthy tissues.[1][8]

Troubleshooting Guides

Issue 1: Unexpectedly high off-target toxicity (e.g., neutropenia) in preclinical models.

  • Possible Cause: Premature payload release due to cleavage by plasma proteases like human neutrophil elastase.[2]

  • Troubleshooting Workflow:

    • Assess Neutrophil Elastase Sensitivity: Conduct an in vitro assay by incubating the ADC with purified human neutrophil elastase and monitor for payload release.

    • Linker Modification: Explore alternative linker chemistries that are more resistant to cleavage by plasma proteases.

    • Payload Selection: Consider using a less permeable payload like MMAF to limit the bystander effect on healthy cells.[1][8]

Issue 2: Inconsistent results between in vitro potency and in vivo efficacy.

  • Possible Cause: Poor plasma stability of the ADC leading to premature payload release and reduced tumor delivery in vivo.

  • Troubleshooting Workflow:

    • In Vitro Plasma Stability Assay: Quantify the rate of payload release in plasma from the relevant species.

    • Pharmacokinetic (PK) Studies: Analyze the PK profile of the ADC in vivo to determine its clearance rate and exposure.

    • Linker and Conjugation Optimization: If instability is confirmed, re-evaluate the linker chemistry and conjugation strategy to improve stability.

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Free and Conjugated MMAE and MMAF

Cell LineTreatmentIC50 (nM)Reference
OVCAR-3 (Ovarian Carcinoma)Free MMAE1.5[1]
Free MMAF386.3[1]
Pertuzumab-MMAF0.16[1]
Trastuzumab-MMAF0.18[1]
HCT116 (Colorectal Carcinoma, HER2-Negative)Free MMAE8.8[1]
Free MMAF8,944[1]
SK-BR-3 (Breast Cancer)Free MMAE3.27[1]
BxPC-3 (Pancreatic Cancer)Free MMAE0.97[1]
PSN-1 (Pancreatic Cancer)Free MMAE0.99[1]
Capan-1 (Pancreatic Cancer)Free MMAE1.10[1]
Panc-1 (Pancreatic Cancer)Free MMAE1.16[1]

Table 2: Comparative In Vivo Stability of Different Linkers

LinkerAntibody-PayloadSpeciesStability/Half-lifeReference
EVCit (Glu-Val-Cit)anti-HER2-MMAFMouseAlmost no cleavage after 14 days
VCit (Val-Cit)anti-HER2-MMAFMouse>95% payload loss after 14 days
SVCit (Ser-Val-Cit)anti-HER2-MMAFMouse~70% payload loss after 14 days
Val-Cit DipeptidecAC10-MMAEMouse~144 hours (6.0 days)
Val-Cit DipeptidecAC10-MMAFCynomolgus Monkey~230 hours (9.6 days)

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the extent of premature payload release in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein A or G magnetic beads for immunocapture (optional)

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes. Incubate the samples at 37°C.

  • Sampling: At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Sample Preparation for Free Payload Analysis:

    • Add three volumes of cold acetonitrile (B52724) to the plasma sample to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of released payload over time to determine the stability of the linker.

Protocol 2: Bystander Effect Co-culture Assay

Objective: To evaluate the ability of the released, membrane-permeable payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2)

  • Antigen-negative cancer cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP)

  • Complete cell culture medium

  • 96-well plates

  • ADC construct

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate. Also, seed each cell line in monoculture as a control.

  • Treatment: After 24 hours, treat the co-cultures and monocultures with various concentrations of the ADC. Include a vehicle-treated control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Imaging: Acquire images of the cells using a fluorescence microscope. The fluorescent protein will distinguish the antigen-negative cells.

  • Data Analysis: Quantify the number of viable fluorescently-labeled antigen-negative cells in the co-culture wells treated with the ADC, compared to the vehicle-treated co-culture wells. A significant reduction in the number of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.

Protocol 3: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate (B84403) buffer with appropriate salt concentration)

Procedure:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.

  • SEC Analysis: Inject the sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting first.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (Cathepsin B) Lysosome->Payload_Release Free_Payload Free Payload (e.g., MMAE) Payload_Release->Free_Payload Microtubule_Disruption Microtubule Disruption Free_Payload->Microtubule_Disruption Bystander_Cell Neighboring Antigen-Negative Cell Free_Payload->Bystander_Cell Diffusion (if permeable) Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Bystander_Apoptosis Apoptosis Bystander_Cell->Bystander_Apoptosis Experimental_Workflow cluster_stability Plasma Stability Assay cluster_bystander Bystander Effect Assay cluster_aggregation Aggregation Analysis Start_Stability Incubate ADC in Plasma Timepoints Collect Aliquots at Timepoints Start_Stability->Timepoints Precipitate Protein Precipitation Timepoints->Precipitate LCMS LC-MS/MS Analysis of Free Payload Precipitate->LCMS Start_Bystander Co-culture Ag+ & Ag- Cells Treat_ADC Treat with ADC Start_Bystander->Treat_ADC Incubate_Cells Incubate Treat_ADC->Incubate_Cells Image_Cells Fluorescence Imaging Incubate_Cells->Image_Cells Analyze_Viability Analyze Viability of Ag- Cells Image_Cells->Analyze_Viability Start_Aggregation Prepare ADC Sample Inject_SEC Inject on SEC Column Start_Aggregation->Inject_SEC UV_Detect UV Detection (280 nm) Inject_SEC->UV_Detect Analyze_Peaks Analyze Peak Areas (Monomer, Aggregates) UV_Detect->Analyze_Peaks Troubleshooting_Logic High_Toxicity High In Vivo Toxicity Observed Cause_Protease Cause: Plasma Protease Cleavage High_Toxicity->Cause_Protease Rapid_Clearance Rapid Clearance in Mouse Model Cause_Ces1c Cause: Ces1c Cleavage in Mouse Plasma Rapid_Clearance->Cause_Ces1c Aggregation ADC Aggregation Cause_Hydrophobicity Cause: High Hydrophobicity Aggregation->Cause_Hydrophobicity Poor_Efficacy Poor In Vivo Efficacy Cause_Instability Cause: Poor Plasma Stability Poor_Efficacy->Cause_Instability Solution_Linker_Mod Solution: Modify Linker (e.g., EVCit) Cause_Ces1c->Solution_Linker_Mod Solution_Assay Solution: In Vitro Plasma Stability Assay Cause_Protease->Solution_Assay Solution_SEC Solution: SEC Analysis Cause_Hydrophobicity->Solution_SEC Solution_DAR Solution: Optimize DAR Cause_Hydrophobicity->Solution_DAR Cause_Instability->Solution_Assay

References

Technical Support Center: Premature Cleavage of MC-Val-Cit-PAB Linker in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of the maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker in antibody-drug conjugates (ADCs) in vivo. This resource is intended for researchers, scientists, and drug development professionals to diagnose and mitigate issues related to linker instability during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the MC-Val-Cit-PAB linker?

A1: The MC-Val-Cit-PAB linker is a cathepsin B-cleavable linker. The dipeptide Val-Cit is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome where cathepsin B cleaves the linker between citrulline and the PAB spacer. This initiates a self-immolative cascade, leading to the release of the cytotoxic payload inside the target cell.[]

Q2: We are observing rapid ADC clearance and off-target toxicity in our mouse model, but not in in vitro human plasma assays. What could be the cause?

A2: This is a common issue arising from species-specific differences in plasma enzymes. Mouse plasma contains a carboxylesterase, Ces1c, which is known to prematurely cleave the Val-Cit linker.[2][3] This enzyme is not present in human plasma, which explains the discrepancy between your in vitro human plasma stability data and your in vivo mouse data.[4] This premature cleavage in the bloodstream of mice leads to systemic release of the payload, resulting in off-target toxicity and reduced ADC efficacy.[3]

Q3: Can the physicochemical properties of the ADC, such as hydrophobicity, influence the premature cleavage of the Val-Cit linker?

A3: Yes, the overall hydrophobicity of the ADC can significantly impact its stability and pharmacokinetic profile. The MC-Val-Cit-PAB linker, particularly when conjugated to a hydrophobic payload like monomethyl auristatin E (MMAE), increases the hydrophobicity of the ADC.[5] This can lead to aggregation, which in turn can result in rapid clearance from circulation, primarily by the liver, and may also expose the linker to enzymatic degradation. A high drug-to-antibody ratio (DAR) can exacerbate this issue by further increasing the hydrophobicity of the ADC.[5]

Q4: Are there alternative linker technologies that are more stable in vivo, particularly in mouse models?

A4: Yes, several alternative linker strategies have been developed to address the instability of the Val-Cit linker in mouse plasma. One approach is to modify the dipeptide sequence, for example, by adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker, which has shown increased stability in mouse plasma.[3] Another strategy involves using entirely different linker chemistries, such as non-cleavable linkers or linkers that are cleaved by other tumor-specific enzymes.

Troubleshooting Guides

Issue 1: Rapid ADC Clearance and/or High Levels of Free Payload Detected in Mouse Plasma

Symptoms:

  • Reduced ADC exposure in pharmacokinetic (PK) studies in mice.

  • High levels of free payload detected in mouse plasma shortly after administration.

  • Increased off-target toxicity observed in mouse models.

Troubleshooting Workflow:

G start Start: Unexpectedly high ADC clearance or free payload in mouse plasma check_plasma_stability Step 1: Perform in vitro plasma stability assay (Human vs. Mouse) start->check_plasma_stability is_unstable_in_mouse Is ADC significantly less stable in mouse plasma? check_plasma_stability->is_unstable_in_mouse ces1c_cleavage Likely Cause: Cleavage by mouse carboxylesterase (Ces1c) is_unstable_in_mouse->ces1c_cleavage Yes stable_in_mouse ADC is stable in both human and mouse plasma is_unstable_in_mouse->stable_in_mouse No mitigation Mitigation Strategies ces1c_cleavage->mitigation linker_mod Modify Linker: - Glu-Val-Cit (EVCit) - Alternative chemistries mitigation->linker_mod model_select Select Alternative Model: - Ces1c knockout mouse - Non-rodent species mitigation->model_select end End linker_mod->end model_select->end check_hydrophobicity Step 2: Assess ADC hydrophobicity (HIC-HPLC) stable_in_mouse->check_hydrophobicity is_hydrophobic Is ADC highly hydrophobic? check_hydrophobicity->is_hydrophobic aggregation Likely Cause: Aggregation-mediated clearance is_hydrophobic->aggregation Yes other_causes Consider other causes: - Target-mediated clearance - Immunogenicity is_hydrophobic->other_causes No hydro_mitigation Mitigation Strategies aggregation->hydro_mitigation hydrophilic_linker Use more hydrophilic linker hydro_mitigation->hydrophilic_linker optimize_dar Optimize (lower) DAR hydro_mitigation->optimize_dar formulation Optimize formulation hydro_mitigation->formulation hydrophilic_linker->end optimize_dar->end formulation->end other_causes->end

Caption: Troubleshooting workflow for rapid ADC clearance in mouse models.

Data Presentation

Table 1: Comparative in vitro Plasma Stability of Val-Cit-PAB Containing ADCs

Linker TypeSpeciesIncubation Time (days)% Intact ADC RemainingReference
Val-Cit-PABHuman28>95%[6]
Val-Cit-PABMouse14<5%[6]
Glu-Val-Cit-PABHuman28>95%[6]
Glu-Val-Cit-PABMouse14~100%[6]

Table 2: In vivo Half-life of ADCs with Different Linkers in Mice

Linker TypeADC Half-life (days)Reference
Val-Cit-PAB~2[3]
Glu-Val-Cit-PAB~12[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from different species (e.g., human, mouse, rat) by quantifying the amount of intact ADC over time.

Materials:

  • ADC of interest

  • Human, mouse, and rat plasma (e.g., K2-EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, HIC-HPLC, or LC-MS/MS)

Methodology:

  • Pre-warm plasma and PBS to 37°C.

  • Spike the ADC into the plasma of each species to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately snap-freeze the aliquots in liquid nitrogen and store at -80°C until analysis to quench any further degradation.

  • Thaw the samples on ice before analysis.

  • Quantify the concentration of intact ADC in each sample using a validated analytical method.

  • Plot the percentage of intact ADC remaining relative to the T=0 time point versus time for each species.

  • Calculate the half-life (t½) of the ADC in the plasma of each species.

Protocol 2: Hydrophobic Interaction Chromatography (HIC)-HPLC for DAR and Stability Monitoring

Objective: To assess the drug-to-antibody ratio (DAR) distribution and monitor the stability of the ADC by observing changes in the chromatographic profile over time.

Materials:

  • ADC samples from the in vitro plasma stability assay

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Methodology:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the absorbance at 280 nm.

  • The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic and bind more strongly to the column.

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs conjugated.

  • Monitor the decrease in the average DAR and the increase in the DAR0 peak over time to assess linker stability.

Protocol 3: LC-MS/MS Quantification of Released Payload

Objective: To quantify the amount of free payload released from the ADC in plasma samples.

Materials:

  • Plasma samples from in vitro or in vivo stability studies

  • Internal standard (a stable isotope-labeled version of the payload, if available)

  • Protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system

Methodology:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add the internal standard.

  • Add 3 volumes (150 µL) of cold protein precipitation solution to the plasma sample.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Inject an aliquot of the supernatant onto the LC-MS/MS system.

  • Separate the payload from other components using a suitable reverse-phase column and gradient.

  • Quantify the payload using multiple reaction monitoring (MRM) in positive ion mode.

  • Create a calibration curve using known concentrations of the payload spiked into control plasma to determine the concentration of the released payload in the study samples.

Signaling Pathways and Experimental Workflows

G cluster_intended Intended Intracellular Cleavage Pathway cluster_premature Premature Extracellular Cleavage Pathway adc_bind 1. ADC binds to target antigen on tumor cell internalization 2. Internalization via receptor-mediated endocytosis adc_bind->internalization lysosome 3. Trafficking to lysosome internalization->lysosome cathepsin_cleavage 4. Cathepsin B cleaves Val-Cit linker lysosome->cathepsin_cleavage payload_release 5. Payload release and cytotoxic effect cathepsin_cleavage->payload_release adc_circulation A. ADC in systemic circulation enzyme_cleavage B. Cleavage by plasma enzymes (e.g., Ces1c in mouse) adc_circulation->enzyme_cleavage premature_release C. Premature payload release enzyme_cleavage->premature_release off_target_toxicity D. Off-target toxicity and reduced efficacy premature_release->off_target_toxicity

References

How to reduce hydrophobicity of indibulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indibulin (B1671871) antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address challenges related to the hydrophobicity of indibulin ADCs during their experiments.

Troubleshooting Guide

Issue: High Hydrophobicity of Indibulin ADCs Leading to Aggregation and Poor Pharmacokinetics

Researchers often observe that their indibulin ADCs, particularly those with a high drug-to-antibody ratio (DAR), exhibit poor solubility, a tendency to aggregate, and rapid clearance in vivo. This is a common challenge associated with hydrophobic payloads like indibulin.

Potential Causes and Solutions

Potential Cause Recommended Solution Key Evaluation Parameter
Inherent Hydrophobicity of Indibulin Incorporate hydrophilic linkers (e.g., PEGylated linkers, charged linkers, or sugar-based moieties) to mask the payload's hydrophobicity.Hydrophobic Interaction Chromatography (HIC) retention time, Size Exclusion Chromatography (SEC) for aggregation.
High Drug-to-Antibody Ratio (DAR) Reduce the DAR to a lower, more optimal level (e.g., 2 or 4) to decrease the overall hydrophobicity of the ADC.In vitro potency (IC50), in vivo efficacy, and plasma clearance rates.
Suboptimal Conjugation Site Employ site-specific conjugation to attach indibulin at locations on the antibody that can shield the hydrophobic payload.Homogeneity of the ADC product, plasma stability, and therapeutic index.
Formulation Challenges Optimize the formulation buffer with excipients like polysorbates or cyclodextrins to improve solubility and reduce aggregation.Long-term stability studies, visual inspection for precipitation.
Experimental Protocols
Protocol 1: Characterization of Indibulin ADC Hydrophobicity using HIC

Objective: To assess the relative hydrophobicity of different indibulin ADC constructs.

Materials:

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • Unconjugated antibody and indibulin ADC samples (1 mg/mL in PBS)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the unconjugated antibody or ADC sample.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Interpretation: A longer retention time for the ADC compared to the unconjugated antibody indicates increased hydrophobicity. The goal is to synthesize ADC constructs with a minimal shift in retention time while maintaining potency.

Protocol 2: Small-Scale Conjugation for DAR Screening

Objective: To generate indibulin ADCs with varying DARs for hydrophobicity and potency assessment.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • Indibulin-linker construct with a maleimide (B117702) group

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

Procedure:

  • Reduction: To four separate antibody aliquots, add varying molar equivalents of TCEP (e.g., 2.5x, 5x, 7.5x, 10x) to generate different levels of free thiols. Incubate for 2 hours at 37°C.

  • Conjugation: Add varying molar equivalents of the indibulin-linker construct (e.g., 3x, 6x, 9x, 12x) to the corresponding reduced antibody solutions. Incubate for 1 hour at room temperature.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the ADCs using desalting columns to remove excess reagents.

  • Characterization: Determine the DAR of each ADC using UV-Vis spectroscopy and/or mass spectrometry. Analyze each ADC by HIC (Protocol 1) and assess in vitro potency.

Frequently Asked Questions (FAQs)

Q1: What is the first analytical step I should take to assess the hydrophobicity of my new indibulin ADC?

A1: The recommended first step is to use Hydrophobic Interaction Chromatography (HIC).[1] This technique separates molecules based on their surface hydrophobicity. By comparing the retention time of your indibulin ADC to that of the unconjugated antibody, you can get a quantitative measure of the increase in hydrophobicity resulting from the conjugation of the indibulin payload.[1]

Q2: How do I select an appropriate hydrophilic linker for my indibulin ADC?

A2: The choice of a hydrophilic linker depends on several factors, including the desired stability and release mechanism of the payload. Polyethylene glycol (PEG) linkers are a common choice and can be incorporated in various lengths to modulate solubility.[] For cleavable linker strategies, hydrophilic self-immolative moieties can be included. It is advisable to screen a panel of linkers with different hydrophilic properties to empirically determine the best performer for your specific indibulin ADC in terms of hydrophobicity, stability, and potency.

Q3: Will reducing the Drug-to-Antibody Ratio (DAR) of my indibulin ADC negatively impact its potency?

A3: While a higher DAR often correlates with higher in vitro potency, it can also lead to increased hydrophobicity and faster plasma clearance, which may reduce in vivo efficacy.[3][4] Therefore, optimizing the DAR is a critical balancing act. A lower DAR (e.g., 2 or 4) might show slightly lower in vitro potency but could have a significantly improved pharmacokinetic profile, leading to better overall therapeutic efficacy in vivo.

Q4: What are the main advantages of using site-specific conjugation for a hydrophobic payload like indibulin?

A4: Site-specific conjugation offers two key advantages for hydrophobic payloads. First, it produces a homogeneous ADC product with a uniform DAR, which leads to more consistent manufacturing and predictable in vivo behavior.[5] Second, by carefully selecting the conjugation site, the antibody can effectively "shield" the hydrophobic indibulin payload from the aqueous environment, reducing the propensity for aggregation and improving its pharmacokinetic properties.[5]

Q5: Are there any formulation strategies that can help with a hydrophobic indibulin ADC?

A5: Yes, formulation can play a significant role. If linker modification or DAR optimization is not sufficient, you can explore different formulation buffers. The inclusion of excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or cyclodextrins can help to improve the solubility and stability of hydrophobic ADCs. However, the primary goal should be to engineer a less hydrophobic ADC molecule first.

Visualizations

Strategies to Reduce Indibulin ADC Hydrophobicity Indibulin_ADC Hydrophobic Indibulin ADC Linker_Mod Linker Modification Indibulin_ADC->Linker_Mod DAR_Opt DAR Optimization Indibulin_ADC->DAR_Opt Site_Specific Site-Specific Conjugation Indibulin_ADC->Site_Specific Formulation Formulation Development Indibulin_ADC->Formulation Reduced_Hydrophobicity_ADC Indibulin ADC with Reduced Hydrophobicity Linker_Mod->Reduced_Hydrophobicity_ADC DAR_Opt->Reduced_Hydrophobicity_ADC Site_Specific->Reduced_Hydrophobicity_ADC Formulation->Reduced_Hydrophobicity_ADC

Caption: Key strategies to mitigate the hydrophobicity of indibulin ADCs.

Workflow for Developing a Less Hydrophobic Indibulin ADC cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 In Vivo Evaluation A Select Hydrophilic Linkers (e.g., PEGylated) C Synthesize Indibulin-Linker Constructs A->C B Define Target DARs (e.g., 2, 4) D Perform Small-Scale Conjugations B->D C->D E Determine Actual DAR (UV-Vis, MS) D->E F Assess Hydrophobicity (HIC) E->F G Measure Aggregation (SEC) F->G H Evaluate In Vitro Potency G->H I Select Lead Candidates H->I J Pharmacokinetic Studies I->J K Efficacy Studies J->K L L K->L Optimized Indibulin ADC

References

Technical Support Center: MC-Val-Cit-PAB-indibulin Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-indibulin. The following information addresses common solubility challenges and offers detailed guidance on enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble in aqueous buffers. What are the primary reasons for this?

A1: The low aqueous solubility of this compound is primarily due to the hydrophobic nature of both the indibulin (B1671871) payload and the MC-Val-Cit-PAB linker. Most cytotoxic drugs used in Antibody-Drug Conjugates (ADCs) are highly hydrophobic to facilitate cell membrane penetration.[] This inherent hydrophobicity can lead to aggregation of the drug-linker conjugate in aqueous solutions, especially at higher concentrations. The solubility of an antibody can be significantly altered upon conjugation with a hydrophobic drug.[2]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents are recommended. This compound is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of 125 mg/mL (with sonication).[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact solubility.[3] The payload, indibulin, is also reported to be soluble in DMSO (40 mg/mL) but insoluble in water and ethanol.[4] For ADC precursors with similar linkers, Dimethylformamide (DMF) and Dichloromethane (DCM) have also been reported as suitable solvents.

Q3: I am observing aggregation or precipitation of my ADC after conjugation with this compound. What are the potential causes and solutions?

A3: Aggregation after conjugation is a common issue stemming from the increased overall hydrophobicity of the ADC. Key factors and potential solutions are outlined below:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic drug-linkers increases the propensity for aggregation.[] Consider optimizing the conjugation reaction to target a lower, more homogeneous DAR (e.g., 2 or 4).

  • Buffer Conditions: The pH and ionic strength of your formulation buffer are critical. Aggregation is often more pronounced at or near the antibody's isoelectric point (pI). It is advisable to work at a pH that is sufficiently far from the pI to maintain a net surface charge and promote electrostatic repulsion.

  • Environmental Stress: Repeated freeze-thaw cycles, vigorous shaking, and exposure to light can denature the antibody portion of the ADC, leading to aggregation. It is recommended to aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.

Q4: Can I use co-solvents to improve the solubility of my final ADC formulation?

A4: Yes, using a co-solvent system is a common and effective strategy. A reported formulation for this compound that yields a clear solution of ≥ 2.25 mg/mL involves a multi-component system.[3] This typically involves first dissolving the compound in a minimal amount of a strong organic solvent like DMSO, followed by dilution with a more biocompatible co-solvent system, which may include polyethylene (B3416737) glycol (PEG), a surfactant like Tween-80 (Polysorbate 80), and a final dilution in a saline or buffer solution.[3]

Q5: Are there other excipients that can help to prevent aggregation and improve solubility?

A5: Yes, several types of excipients can be beneficial:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively "masking" them and improving aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in ADC formulations to reduce aggregation and improve stability.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween-80) and Polysorbate 20 are widely used in protein formulations to prevent surface-induced aggregation.[6][7] They work by competitively adsorbing to interfaces and can also have a stabilizing effect on the protein itself.[8]

  • Sugars/Polyols: Cryoprotectants like sucrose (B13894) and trehalose (B1683222) are often included, especially in formulations intended for lyophilization, to stabilize the antibody during freezing and drying.

Q6: How can I improve the long-term stability of my this compound ADC?

A6: For long-term storage, lyophilization (freeze-drying) is a highly effective method for improving the stability of ADCs, which are often unstable in liquid formulations.[9][10] This involves formulating the ADC in a buffer containing cryoprotectants (e.g., trehalose, sucrose) and then removing the water by sublimation under vacuum. This results in a stable powder that can be reconstituted before use.

Troubleshooting Guides

Issue 1: Precipitation Observed During Formulation
Symptom Possible Cause Troubleshooting Steps
Precipitate forms immediately upon addition to aqueous buffer. The concentration of the drug-linker in the organic stock solution is too high, leading to rapid precipitation when introduced to the aqueous phase. The aqueous buffer is a poor solvent for the drug-linker.1. Decrease the concentration of the stock solution. 2. Add the organic stock solution to the aqueous buffer slowly and with constant, gentle mixing. 3. Consider an intermediate dilution step with a co-solvent like PEG300 before adding to the final aqueous buffer.
Precipitate forms over time after initial dissolution. The formulation is thermodynamically unstable, and the ADC is slowly aggregating and precipitating out of solution.1. Re-evaluate the formulation. Consider adding stabilizing excipients such as HPβCD or Polysorbate 80. 2. Optimize the pH of the buffer to be further from the ADC's isoelectric point. 3. Assess the impact of storage temperature. Some ADCs are more stable at refrigerated temperatures (2-8°C).
Issue 2: High Levels of Aggregation Detected by SEC
Symptom Possible Cause Troubleshooting Steps
High percentage of High Molecular Weight Species (HMWS) immediately after conjugation/purification. The hydrophobicity of the conjugated this compound is driving aggregation. The Drug-to-Antibody Ratio (DAR) may be too high or heterogeneous.1. Use Hydrophobic Interaction Chromatography (HIC) to analyze the DAR distribution.[11] 2. Optimize the conjugation reaction to achieve a lower average DAR. 3. Incorporate a solubility-enhancing excipient like HPβCD into the purification and final formulation buffers.
HMWS percentage increases during storage. The formulation is not providing adequate long-term stability. Potential issues with freeze-thaw cycles or storage temperature.1. Perform a stability study with various formulations containing different excipients (e.g., HPβCD, Polysorbate 80, sucrose). 2. Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles. 3. Consider lyophilization for long-term storage.

Quantitative Data Summary

The following tables summarize solubility and formulation data gathered from vendor datasheets and relevant literature for this compound and its components.

Table 1: Solubility of this compound and its Payload

CompoundSolventSolubilityNotesSource
This compound DMSO125 mg/mLRequires sonication. Use fresh, anhydrous DMSO.[3]
Indibulin (Payload) DMSO40 mg/mLUse fresh, anhydrous DMSO.[4]
WaterInsoluble[4]
EthanolInsoluble[4]

Table 2: Example Formulations for Solubility Enhancement

TechniqueComponents & ConcentrationsAchieved Solubility/ResultSource/Reference
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.25 mg/mL (clear solution) for this compound[3]
Cyclodextrin (B1172386) Formulation (General for ADCs) ADC (2-5 mg/mL), Hydroxypropyl-β-cyclodextrin (5-10% w/v), Sucrose (4-8% w/v), Buffer (e.g., 20 mM Tris, pH 7-8)Improved stability and reduced aggregation of benzodiazepine (B76468) ADCs.[12]

Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol, adapted from the method by Higuchi and Connors, helps determine the appropriate type and concentration of cyclodextrin to enhance the solubility of this compound.[13]

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HPβCD) in the desired buffer (e.g., 20 mM Histidine, pH 6.0) at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Addition of Compound: Add an excess amount of this compound powder to vials containing a fixed volume of each cyclodextrin solution. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot from the clear supernatant of each vial. Dilute the aliquot with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved this compound using a validated analytical method, such as RP-HPLC with UV detection.

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the nature of the complexation and the solubility enhancement.

Protocol 2: Formulation with a Co-Solvent System

This protocol provides a step-by-step method for preparing a co-solvent-based formulation, adapted from a known successful formulation for this compound.[3]

  • Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 22.5 mg/mL). Use sonication if necessary to ensure complete dissolution.

  • Prepare Co-Solvent/Surfactant Mixture: In a separate sterile tube, combine PEG300 and Tween-80. For a final formulation with 40% PEG300 and 5% Tween-80, you would mix 4 parts PEG300 with 0.5 parts Tween-80.

  • First Dilution: Slowly add the DMSO stock solution to the PEG300/Tween-80 mixture while gently vortexing. For a 1 mL final volume, you would add 100 µL of the 22.5 mg/mL DMSO stock to 400 µL of PEG300 and 50 µL of Tween-80.

  • Final Dilution: Add the final aqueous component (e.g., saline or a suitable buffer) dropwise to the organic mixture with continuous gentle mixing. To reach a final volume of 1 mL in the example, add 450 µL of saline.

  • Final Inspection: Visually inspect the final solution for clarity. If any precipitation occurs, the formulation may need further optimization (e.g., adjusting the ratios of the components).

Protocol 3: Lyophilization for Long-Term Stability

This is a general protocol for lyophilizing an ADC. The specific parameters (temperatures, times, pressures) must be optimized for your specific ADC and formulation.

  • Formulation: Prepare the ADC in a suitable lyophilization buffer (e.g., 10 mM Tris-HCl) containing a cryoprotectant (e.g., 5% w/w trehalose).

  • Filling: Dispense the liquid ADC formulation into lyophilization vials. Insert partially seated stoppers.

  • Freezing: Place the vials in the lyophilizer. Cool the shelf to a temperature well below the glass transition temperature of the formulation (e.g., -55°C) and hold for a sufficient time (e.g., 3 hours) to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100 µBar) and raise the shelf temperature to a point that is still below the critical collapse temperature of the formulation (e.g., -40°C). Hold for an extended period (e.g., 24 hours) to allow the ice to sublimate.

  • Secondary Drying (Desorption): Increase the shelf temperature (e.g., to 20°C) and reduce the pressure further (e.g., 20 µBar) to remove residual bound water. Hold for a set time (e.g., 12 hours).

  • Stoppering and Storage: Backfill the chamber with an inert gas like nitrogen, then fully seat the stoppers under vacuum. Crimp the vials and store them at the recommended temperature (e.g., 4°C or -20°C).[14]

Visualizations

experimental_workflow_solubility_enhancement cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis & Characterization cluster_outcome Desired Outcome problem Poor Solubility / Aggregation of This compound cosolvents Co-Solvent Formulation problem->cosolvents cyclodextrins Cyclodextrin Complexation problem->cyclodextrins surfactants Surfactant Addition problem->surfactants ph_optim pH / Buffer Optimization problem->ph_optim solubility_assay Solubility Assay cosolvents->solubility_assay cyclodextrins->solubility_assay visual Visual Inspection (Clarity, Precipitation) surfactants->visual ph_optim->visual lyophilization Lyophilization outcome Stable, Soluble ADC Formulation lyophilization->outcome sec SEC-HPLC (Aggregation) hic HIC-HPLC (DAR & Hydrophobicity) sec->hic hic->outcome visual->sec solubility_assay->sec logical_relationship_aggregation cluster_causes Primary Causes cluster_consequence Consequence cluster_mitigation Mitigation Strategies hydrophobicity High Hydrophobicity (Indibulin + Linker) aggregation ADC Aggregation hydrophobicity->aggregation modify_linker Modify Linker (e.g., PEGylation) hydrophobicity->modify_linker high_dar High Drug-to-Antibody Ratio (DAR) high_dar->aggregation unfavorable_ph Unfavorable pH / Buffer unfavorable_ph->aggregation hydrophilic_excipients Add Hydrophilic Excipients (e.g., Cyclodextrins, Surfactants) aggregation->hydrophilic_excipients optimize_dar Optimize DAR aggregation->optimize_dar optimize_buffer Optimize Formulation Buffer (pH) aggregation->optimize_buffer

References

Addressing epimerization during Val-Cit linker synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Valine-Citrulline (Val-Cit) linkers, a critical component in many Antibody-Drug Conjugates (ADCs). The focus is on identifying and resolving the common issue of epimerization to ensure the synthesis of chirally pure linkers.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary cause of diastereomer formation during Val-Cit linker synthesis?

A1: The primary cause of diastereomer formation is the epimerization of the α-chiral center of an amino acid during the peptide coupling step.[1] In the context of Val-Cit linker synthesis, this can occur at either the valine or the citrulline residue, depending on the synthetic strategy. This loss of chiral integrity often happens when the carboxylic acid of an N-protected amino acid is activated by a coupling reagent. The activated intermediate, particularly if it forms an oxazolone (B7731731), is susceptible to deprotonation at the chiral center by a base, followed by re-protonation, which can invert the stereochemistry from the desired L-configuration to the D-configuration.[1][2] This results in a mixture of the desired L-L diastereomer and the undesired D-L or L-D diastereomeric impurity.

Q2: I've synthesized a Val-Cit-PABC linker by coupling Fmoc-Val-Cit-OH to p-aminobenzyl alcohol and my analysis shows a mixture of diastereomers. What is the most effective way to modify my synthetic strategy to resolve this?

A2: A common pitfall is the coupling of a pre-formed N-protected Val-Cit dipeptide to the p-aminobenzyl alcohol (PABC) spacer. This approach is known to cause epimerization, particularly at the citrulline stereocenter.[3] A revised and highly effective strategy is to change the order of assembly. This modified route has been demonstrated to be high-yielding and avoids undesirable epimerization.[3][4]

The recommended sequence is:

  • Couple N-protected L-Citrulline with p-aminobenzyl alcohol (PABOH).

  • Deprotect the amine group of the resulting Cit-PABOH.

  • Couple the deprotected Cit-PABOH with an activated N-protected L-Valine derivative (e.g., Fmoc-Val-OSu).[3]

This sequence avoids the activation of the citrulline's carboxyl group as part of a dipeptide, which is the step prone to epimerization.

Q3: Which coupling reagents and conditions are recommended to minimize epimerization?

A3: The choice of coupling reagent, additive, and base can significantly impact the level of epimerization. While uronium/aminium-based reagents like HATU and HBTU are generally efficient, the conditions must be carefully controlled.[5] For the crucial coupling steps in the revised Val-Cit linker synthesis, the following are recommended:

  • For the Cit-PABOH coupling: Using HATU as the coupling reagent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) has proven effective.[3] It is critical to use a stoichiometric amount of base, as excess base can lead to premature deprotection of the Fmoc group.[3]

  • For the Val-(Cit-PABOH) coupling: Utilizing a pre-activated ester of valine, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester), is a robust method that circumvents the need for in-situ activation with coupling reagents and a base, thereby minimizing the risk of epimerization of the valine residue.[3]

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often used with carbodiimides or phosphonium/uronium reagents to suppress epimerization.[6]

Q4: How can I accurately quantify the ratio of diastereomers in my Val-Cit linker product?

A4: The most common and reliable method for quantifying the diastereomeric ratio is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[1] This technique employs a chiral stationary phase to separate the diastereomers, allowing for their individual detection and quantification based on the peak area.[1][7] High-field Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized, sometimes with the aid of chiral solvating or derivatizing agents, although it may be less sensitive for detecting low levels of the undesired diastereomer.[1][7]

Q5: My synthesis still produced a minor amount of the D-Val diastereomer. How can I purify the desired L-L product?

A5: Separating diastereomers can be challenging due to their similar physical properties. The most effective method is preparative reverse-phase HPLC. By carefully optimizing the mobile phase gradient and solvent system, it is often possible to achieve baseline separation of the two diastereomers, allowing for the collection of the pure desired L-L product.[1]

Data Presentation

The choice of coupling method can dramatically impact the level of epimerization. While specific data for Val-Cit coupling across a wide range of reagents is not extensively published in a comparative table, data from analogous peptide couplings provide valuable insights. The following table summarizes the percentage of epimerization observed during the coupling of a dipeptide under different conditions, illustrating the significant influence of the coupling reagent.

Table 1: Influence of Coupling Reagent on Epimerization during a Model Dipeptide Coupling

Coupling ReagentAdditiveBaseSolventEpimerization (%)
EDCHOAtDIPEADMF29.8
EDC-HClHOAtDIPEADMF24.1
DICHOAtDIPEADMF4.2

Data adapted from a study on the solid-phase synthesis of Gly-Phe-Pro-NH2 and serves as an illustrative example.

Experimental Protocols

Protocol 1: Revised Synthesis of Fmoc-Val-Cit-PABOH with Minimized Epimerization

This protocol is based on a demonstrated high-yielding and epimerization-free method.[3]

Step 1: Synthesis of Fmoc-Cit-PABOH

  • Dissolve L-Citrulline (1.0 eq) and Fmoc-OSu (1.05 eq) in a 1:1 mixture of THF and water.

  • Add NaHCO₃ (2.5 eq) and stir the mixture at room temperature for 16 hours.

  • Remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1N HCl and extract the product with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-L-Citrulline.

  • Dissolve the Fmoc-L-Citrulline (1.0 eq), 4-aminobenzyl alcohol (1.2 eq), and HATU (1.2 eq) in DMF.

  • Cool the mixture to 0°C and add N,N-diisopropylethylamine (DIPEA) (1.0 eq) dropwise. Critical: Do not use excess base to prevent Fmoc deprotection.[3]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure Fmoc-Cit-PABOH.

Step 2: Synthesis of Fmoc-Val-Cit-PABOH

  • Dissolve Fmoc-Cit-PABOH (1.0 eq) in a 20% solution of piperidine (B6355638) in DMF.

  • Stir at room temperature for 30 minutes to remove the Fmoc protecting group. Monitor deprotection by TLC or LC-MS.

  • Concentrate the mixture under high vacuum to remove piperidine and DMF, yielding the crude Cit-PABOH intermediate.

  • Immediately dissolve the crude Cit-PABOH in fresh DMF.

  • Add commercially available Fmoc-Val-OSu (Fmoc-Valine N-hydroxysuccinimide ester) (1.1 eq) to the solution.[3]

  • Stir the reaction at room temperature for 12-16 hours.

  • Work up the reaction as described in Step 1 (ethyl acetate dilution and washes).

  • Purify the crude product by flash column chromatography to afford Fmoc-Val-Cit-PABOH as a single diastereomer.[3]

Protocol 2: Quantification of Diastereomeric Ratio by Chiral HPLC

This is a general procedure; specific column and mobile phase conditions must be optimized for your specific linker derivative.[1]

  • Sample Preparation: Prepare a stock solution of the purified Val-Cit linker product in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further if necessary to be within the linear range of the detector.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC).

  • Method Development & Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection Wavelength: Select a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Optimization: Perform isocratic runs with varying percentages of the polar modifier to achieve baseline separation of the diastereomers.

  • Quantification:

    • Once baseline separation is achieved, integrate the peak areas for both diastereomers.

    • The diastereomeric ratio (dr) is calculated as the area of the major peak divided by the sum of the areas of both peaks, expressed as a percentage.[1]

  • Validation: For accurate quantification, the method should be validated for linearity, accuracy, and precision according to established guidelines.

Visualizations

EpimerizationMechanism cluster_activation Activation & Oxazolone Formation cluster_epimerization Epimerization cluster_reprotonation Reprotonation & Product Formation L_AA L-Amino Acid (e.g., Valine) Activated Activated Ester L_AA->Activated Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Oxazolone->Enolate Deprotonation (H+ removal) Base Base (e.g., DIPEA) Base->Enolate L_Product L-Product (Desired) Enolate->L_Product Protonation D_Product D-Product (Epimerized) Enolate->D_Product Protonation (opposite face)

Caption: Mechanism of amino acid epimerization via oxazolone formation during peptide coupling.

Workflow cluster_step1 Step 1: PABC Moiety Incorporation cluster_step2 Step 2: Dipeptide Formation cluster_analysis Step 3: Analysis A Fmoc-L-Citrulline C Couple using HATU/DIPEA A->C B p-aminobenzyl alcohol (PABOH) B->C D Fmoc-Cit-PABOH C->D E Fmoc Deprotection (20% Piperidine/DMF) D->E F H₂N-Cit-PABOH E->F H Couple F->H G Fmoc-L-Valine-OSu G->H I Fmoc-Val-Cit-PABOH (Single Diastereomer) H->I J Purification (Flash Chromatography) I->J K Chiral HPLC Analysis J->K L Confirm >99% de K->L

Caption: Recommended workflow for epimerization-free synthesis of Fmoc-Val-Cit-PABOH.

References

Technical Support Center: Minimizing ADC Heterogeneity with MC-Val-Cit-PAB-Indibulin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing heterogeneity in Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Cit-PAB-indibulin linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of heterogeneity in ADCs produced with the this compound linker-payload?

A1: Heterogeneity in ADCs arises from several factors during the conjugation process. When using a maleimidocaproyl (MC) linker designed to react with cysteines, the primary sources of heterogeneity are the number of drug molecules conjugated per antibody, known as the drug-to-antibody ratio (DAR), and the specific sites of conjugation. With traditional cysteine conjugation, the interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups for conjugation. This process can result in a heterogeneous mixture of ADC species with varying DARs (e.g., DAR 0, 2, 4, 6, 8 for a typical IgG1). Additionally, the hydrophobic nature of the indibulin (B1671871) payload and the MC-Val-Cit-PAB linker can lead to aggregation, further contributing to the heterogeneity of the final product.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the efficacy and safety of an this compound ADC?

A2: The DAR is a critical quality attribute that significantly impacts the therapeutic window of an ADC. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation due to increased hydrophobicity and potential for aggregation. Optimizing the DAR is crucial for balancing efficacy and safety. For cysteine-linked ADCs, a DAR of 4 is often targeted to achieve a good balance of potency and developability.

Q3: We are observing a wide distribution of DAR species in our ADC preparation. What are the key parameters to control during conjugation to achieve a more homogeneous product?

A3: To achieve a more homogeneous DAR distribution, precise control over the conjugation reaction is essential. Key parameters to optimize include:

  • Molar ratio of linker-payload to antibody: A higher molar excess of the this compound will drive the reaction towards higher DAR species. Careful titration is necessary to target a specific average DAR.

  • Reducing agent concentration and reaction time: The extent of disulfide bond reduction determines the number of available conjugation sites. The concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time should be carefully optimized.

  • Reaction temperature and pH: These parameters can influence the rate and efficiency of both the reduction and conjugation reactions.

  • Quenching: After the desired conjugation time, the reaction should be quenched to prevent further conjugation and potential side reactions.

Q4: Our purified this compound ADC shows significant aggregation. What are the potential causes and how can we mitigate this?

A4: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like indibulin. The primary causes are the increased hydrophobicity of the ADC with higher DARs and inappropriate buffer conditions. To mitigate aggregation:

  • Control the DAR: Aim for a lower average DAR, as higher DAR species are generally more prone to aggregation.

  • Optimize buffer conditions: Screen different buffer formulations, pH, and excipients (e.g., polysorbates, sugars) to identify conditions that enhance ADC solubility and stability.

  • Purification strategy: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to remove high-DAR species and aggregates. Size Exclusion Chromatography (SEC) is the standard method to quantify aggregation levels.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Average DAR Incomplete reduction of disulfide bonds.Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time and temperature.
Insufficient molar excess of linker-payload.Increase the molar ratio of this compound to the antibody.
Hydrolysis of the maleimide (B117702) group on the linker.Ensure the linker-payload is stored under anhydrous conditions and use fresh solutions for conjugation.
High Average DAR and Broad Distribution Over-reduction of disulfide bonds.Decrease the concentration of the reducing agent or shorten the reduction time.
High molar excess of linker-payload.Reduce the molar ratio of the linker-payload to the antibody.
Prolonged conjugation reaction time.Optimize and control the conjugation reaction time before quenching.
Presence of Odd-Numbered DAR Species Disulfide bond scrambling or incomplete conjugation.Optimize the reduction and conjugation conditions. Ensure efficient quenching of the reaction.
High Levels of Aggregation High average DAR leading to increased hydrophobicity.Target a lower average DAR. Use HIC to remove high-DAR species.
Sub-optimal buffer formulation.Screen for optimal buffer pH, ionic strength, and excipients to improve solubility.
Freeze-thaw instability.Minimize freeze-thaw cycles and consider storing the ADC in a lyophilized form or at 2-8°C if stable.
Premature Drug Release in Plasma Stability Assays Instability of the thioether bond (retro-Michael reaction).While generally stable, consider alternative conjugation chemistries if significant instability is observed.
Cleavage of the Val-Cit linker by plasma proteases.The Val-Cit linker is designed for cleavage by lysosomal proteases like Cathepsin B and is generally stable in plasma.[1] However, species-specific differences in plasma enzymes can lead to premature cleavage.[2]

Quantitative Data Summary

The following data is representative for a cysteine-conjugated ADC with a MC-Val-Cit-PAB linker and a hydrophobic payload, and serves as a general guide. Actual results for an indibulin ADC may vary.

Table 1: Representative DAR Distribution of a Cysteine-Conjugated ADC with a MC-Val-Cit-PAB Linker.

DAR SpeciesRelative Abundance (%) at Average DAR ~3.7
DAR 02.5
DAR 215.5
DAR 445.0
DAR 630.0
DAR 87.0

Data adapted from HIC analysis of Brentuximab Vedotin.[3]

Table 2: Representative In Vitro Plasma Stability of a MC-Val-Cit-PAB-MMAE ADC.

Plasma Source% Drug Release after 6 days at 37°C
Human<1%
Cynomolgus Monkey<1%
Rat~4%
Mouse~20%

Data adapted from a study on 15 different ADCs with the same vc-MMAE payload.[2] This highlights the importance of evaluating stability in plasma from multiple species.

Experimental Protocols

Protocol 1: Controlled Conjugation of this compound to an Antibody (Adapted Protocol)

This protocol is adapted from established methods for conjugating MC-Val-Cit-PAB-MMAE to antibodies via cysteine residues and is intended as a starting point for optimization.[4][5]

Objective: To achieve a target average DAR of 4 with minimized heterogeneity.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound (pre-dissolved in an organic solvent like DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Sephadex G-25 column or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation: Start with the mAb at a concentration of 5-10 mg/mL in a reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

  • Partial Reduction: Add a 2.5-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds. This step is critical and should be optimized to achieve the desired number of free thiols.

  • Conjugation: Add a 5-fold molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Purify the ADC from unconjugated linker-payload and quenching reagent using a pre-equilibrated Sephadex G-25 column or a TFF system with a suitable molecular weight cut-off membrane. Elute/diafilter with the final formulation buffer.

Protocol 2: DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different DAR species in the purified ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject 20-50 µg of the purified ADC onto the column.

  • Gradient Elution: Elute the bound ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. The flow rate is typically 0.5-1.0 mL/min.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature drug release in plasma.

Materials:

  • Purified this compound ADC

  • Human, mouse, and rat plasma (or other relevant species)

  • Incubator at 37°C

  • Analytical method to measure released indibulin (e.g., LC-MS/MS) or intact ADC (e.g., ELISA, HIC)

Procedure:

  • Incubation: Incubate the ADC in plasma from different species at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess inherent stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: At each time point, process the plasma samples to either extract the released drug or to isolate the intact ADC. This can be done by protein precipitation or affinity capture.

  • Quantification: Analyze the samples to determine the concentration of released indibulin or the amount of intact ADC remaining.

  • Data Analysis: Plot the percentage of released drug or intact ADC over time to determine the stability profile in different plasma species.

Visualizations

Indibulin Signaling Pathway

Indibulin_Signaling_Pathway Indibulin Indibulin Tubulin α/β-Tubulin Heterodimers Indibulin->Tubulin Binds to tubulin Dynamic_Instability Suppression of Microtubule Dynamics Indibulin->Dynamic_Instability Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Disrupted Mitotic Spindle Dynamic_Instability->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation (Mad2, BubR1) Mitotic_Spindle->SAC Mitotic_Arrest Mitotic Arrest (G2/M) SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of indibulin leading to apoptosis.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (Free Thiols) Reduction->Reduced_Ab Conjugation Conjugation Reduced_Ab->Conjugation Linker_Payload This compound Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., TFF, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization DAR_Analysis DAR Analysis (HIC, RP-HPLC) Characterization->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Characterization->Aggregation_Analysis Stability_Analysis Stability (Plasma Incubation) Characterization->Stability_Analysis

Caption: Workflow for ADC synthesis and characterization.

References

Technical Support Center: Val-Cit Linker Stability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of valine-citrulline (Val-Cit) linkers in mouse plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid clearance and poor in vivo efficacy of our Val-Cit ADC in mouse models. What is the likely cause?

A: A common issue with Val-Cit ADCs in mouse models is the premature cleavage of the linker in the bloodstream.[1] This is primarily due to the activity of a specific mouse carboxylesterase, Ces1c, which is present in mouse plasma but not in human plasma.[1][2] This premature payload release leads to off-target toxicity and reduced therapeutic efficacy.[1]

Q2: Why is our Val-Cit ADC stable in human plasma but unstable in mouse plasma?

A: The discrepancy in stability between human and mouse plasma is a well-documented phenomenon.[2] Val-Cit linkers are generally stable in human plasma.[3] However, they are susceptible to enzymatic cleavage by mouse carboxylesterase 1c (Ces1c), leading to their instability in mouse plasma.[2][4][5] This enzymatic activity is absent in human plasma, explaining the observed stability.[1]

Q3: What are the primary factors that contribute to the premature release of the payload from Val-Cit ADCs in circulation?

A: Several factors can lead to the premature release of the payload:

  • Enzymatic Cleavage: The primary cause in mouse models is the cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[2] In humans, neutrophil elastase has also been identified as an enzyme capable of cleaving the Val-Cit linker, which can contribute to off-target toxicities like neutropenia.[2][6]

  • Conjugation Site: The location of the linker-drug on the antibody can affect its stability. Linkers attached to more exposed and solvent-accessible sites may be more vulnerable to enzymatic degradation.[2][7]

  • Linker Chemistry: The overall design of the linker can influence its stability.[2]

Q4: How does the drug-to-antibody ratio (DAR) impact the stability of a Val-Cit ADC?

A: A higher drug-to-antibody ratio (DAR) can increase the hydrophobicity of the ADC.[2] This increased hydrophobicity may lead to a greater tendency for the ADC to aggregate, which can negatively affect its stability and pharmacokinetic properties, potentially causing faster clearance from circulation.[2] A DAR in the range of 2-4 is often targeted to strike a balance between efficacy and stability.[2]

Troubleshooting Guide

Issue: High off-target toxicity and/or poor in vivo efficacy observed in mouse models with a Val-Cit ADC.

Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[2]

Troubleshooting Steps:
  • Confirm Linker Instability: The first step is to confirm that the observed issues are due to linker instability in mouse plasma. This can be achieved by performing an in vitro plasma stability assay.

  • Modify the Linker: If the Val-Cit linker is confirmed to be unstable, the most effective solution is to modify the linker design to be more resistant to Ces1c cleavage.[2]

    • Glutamic Acid-Valine-Citrulline (EVCit) Linker: A widely adopted and effective modification is the addition of a glutamic acid residue to the N-terminus of the valine, creating an EVCit linker.[2][3] This modification has been demonstrated to significantly enhance plasma stability in mice without compromising the desired Cathepsin B-mediated cleavage within the lysosome of target cells.[3]

  • Analyze Conjugation Sites: The site of drug conjugation on the antibody can influence linker stability. If using site-specific conjugation, selecting less exposed sites can help minimize enzymatic access to the linker.[2]

Data on Linker Stability

The following tables summarize the stability of different linker designs in mouse and human plasma.

Table 1: Stability of Various Linker-Payloads in Mouse and Human Plasma [3]

LinkerPlasma Source% Intact ADC after 14 days
VCit ADC HumanNo significant degradation
SVCit ADC HumanNo significant degradation
EVCit ADC HumanNo significant degradation
VCit ADC Mouse (BALB/c)< 5%
SVCit ADC Mouse (BALB/c)~30%
EVCit ADC Mouse (BALB/c)Almost no cleavage

Table 2: Stability of Modified Val-Cit-PABC-Containing ADCs in Rodent Plasma [7]

R group at P3 Position% Stability after 4.5 days (Mouse plasma)% Stability after 4.5 days (Rat plasma)
Unmodified075
Modification 1 594
Modification 2 6596
Modification 3 8497

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay [2][8]

Objective: To evaluate the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., mouse, human).

Materials:

  • Test Antibody-Drug Conjugate (ADC)

  • Mouse and Human plasma (pre-warmed)

  • Phosphate-buffered saline (PBS) as a control

  • Incubator set to 37°C

  • Protein precipitation solution or freezer at -80°C

  • LC-MS or ELISA system for analysis

Methodology:

  • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed mouse plasma, human plasma, and PBS (control).[2]

  • Incubate all samples at 37°C.[2]

  • At predetermined time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[2]

  • Immediately halt the reaction by adding a protein precipitation solution or by flash-freezing the aliquots at -80°C.[2]

  • Process the samples for analysis. This typically involves centrifuging the samples to pellet the precipitated proteins.[2]

  • Analyze the supernatant to quantify the amount of intact ADC and/or the released payload using a validated analytical method such as LC-MS or ELISA.[2]

Visualizations

cluster_circulation Systemic Circulation (Mouse) cluster_target Target Cell ADC_Circulation Val-Cit ADC Ces1c Mouse Carboxylesterase 1c ADC_Circulation->Ces1c Susceptible to cleavage ADC_Internalized Internalized ADC ADC_Circulation->ADC_Internalized Reaches Target Cell (Reduced Amount) Cleaved_ADC Cleaved Linker + Free Payload Ces1c->Cleaved_ADC Premature Cleavage Off_Target Off-Target Toxicity Cleaved_ADC->Off_Target Reduced_Efficacy Reduced Efficacy Cleaved_ADC->Reduced_Efficacy Lysosome Lysosome ADC_Internalized->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Released_Payload Released Payload CathepsinB->Released_Payload Intended Cleavage Cell_Death Cancer Cell Death Released_Payload->Cell_Death Start Start: Prepare ADC (e.g., 100 µg/mL) Incubate Incubate ADC in Mouse Plasma, Human Plasma, and PBS at 37°C Start->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Stop Reaction (e.g., Protein Precipitation) Timepoints->Quench Process Centrifuge to Remove Precipitated Proteins Quench->Process Analyze Analyze Supernatant by LC-MS or ELISA Process->Analyze Quantify Quantify Intact ADC and/or Released Payload Analyze->Quantify End End: Determine Linker Stability Quantify->End Problem Poor Efficacy/High Toxicity in Mouse Model? Assay Perform In Vitro Plasma Stability Assay Problem->Assay Stable Is Linker Stable in Mouse Plasma? Assay->Stable Unstable Linker is Unstable Stable->Unstable No Other_Issues Investigate Other Causes (e.g., Target Expression, DAR) Stable->Other_Issues Yes Modify Modify Linker Design (e.g., EVCit) Unstable->Modify Re-evaluate Re-evaluate in vitro and in vivo Modify->Re-evaluate

References

Technical Support Center: Strategies to Prevent Maleimide Linker Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maleimide (B117702) linker hydrolysis and stability.

Frequently Asked Questions (FAQs)

Q1: What is maleimide linker hydrolysis and why is it a concern?

A1: Maleimide linker hydrolysis is a chemical reaction where the maleimide ring opens up due to a reaction with water. This is a significant concern before conjugation to a thiol (e.g., on a protein or antibody) because the resulting maleamic acid is unreactive, leading to low conjugation yields.[1][2] However, after conjugation, the hydrolysis of the resulting thiosuccinimide ring is often desirable. The ring-opened product is stable and resistant to the retro-Michael reaction, which can cause the linker-payload to detach from the target molecule.[3][4]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by:

  • pH: Hydrolysis is significantly accelerated at alkaline pH (above 7.5).[1][5] The reaction is generally slow in acidic conditions.

  • Temperature: Higher temperatures increase the rate of hydrolysis.[6] Reactions are often performed at 4°C to slow down hydrolysis if it is not desired.[6]

  • Maleimide Structure: The chemical structure of the maleimide derivative plays a crucial role. Electron-withdrawing groups on the nitrogen atom can increase the rate of hydrolysis of the thiosuccinimide conjugate.[7] So-called "self-hydrolyzing" maleimides are engineered to have accelerated hydrolysis rates post-conjugation.[3][7][8]

  • Buffer Composition: The type of buffer used can also affect stability. It is advisable to use non-nucleophilic buffers like phosphate (B84403) or HEPES.

Q3: What is the retro-Michael reaction and how does it relate to hydrolysis?

A3: The retro-Michael reaction is the reversal of the initial thiol-maleimide conjugation, leading to the dissociation of the conjugate.[1] This is a major pathway for instability, especially in vivo where other thiols like glutathione (B108866) are abundant and can compete for the maleimide.[9] Hydrolysis of the thiosuccinimide ring post-conjugation effectively "locks" the conjugate in a stable form that is resistant to the retro-Michael reaction.[3][4]

Troubleshooting Guides

Problem 1: Low Conjugation Yield

  • Possible Cause: The maleimide reagent may have hydrolyzed before reacting with the target thiol.

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2]

    • Optimize Reaction pH: Ensure the reaction buffer is strictly within the optimal pH range of 6.5-7.5 for thiol-maleimide conjugation.[2]

    • Control Temperature: Perform the conjugation at a controlled temperature, such as room temperature or 4°C, to minimize hydrolysis during the reaction.[6]

Problem 2: Conjugate Instability and Payload Loss in Plasma

  • Possible Cause: The thiosuccinimide linkage is susceptible to the retro-Michael reaction, leading to deconjugation.

  • Troubleshooting Steps:

    • Promote Post-Conjugation Hydrolysis: After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0).[4] Monitor the reaction to ensure complete hydrolysis.

    • Use a Self-Hydrolyzing Maleimide: For future experiments, consider using a next-generation "self-hydrolyzing" maleimide designed for enhanced stability.[3][8] These linkers are engineered to rapidly hydrolyze post-conjugation at physiological pH.

    • Perform a Thiol Exchange Assay: To confirm susceptibility to the retro-Michael reaction, incubate your conjugate with an excess of a small molecule thiol like glutathione and monitor for payload transfer over time using HPLC or LC-MS.[8]

Data Presentation: Comparative Stability of Maleimide Derivatives

The stability of the thiosuccinimide linkage is highly dependent on the maleimide's chemical structure. The following tables summarize the hydrolysis half-lives for various maleimide-thiol conjugates.

Table 1: Hydrolysis Half-life of Maleimide-Thiol Conjugates at pH 7.4 and 37°C

Maleimide DerivativeConjugated ThiolHydrolysis Half-life (t½)
N-alkyl maleimideN-acetyl cysteine~27 hours
N-aryl maleimideN-acetyl cysteine~1.5 hours
N-fluorophenyl maleimideN-acetyl cysteine~0.7 hours
Amino-substituted maleimide (self-hydrolyzing)Antibody~2.0-2.6 hours

Data compiled from multiple sources.[7]

Table 2: Conditions for Post-Conjugation Hydrolysis

Maleimide TypepHTemperature (°C)TimeExtent of Hydrolysis
PEG-maleimide9.23714 hoursComplete
PEG-maleimide7.43716 hours~30%
Dioxolane-maleimide7.437<20 hoursComplete

Data compiled from multiple sources.[7]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Maleimide Hydrolysis

This protocol can be used to determine the rate of hydrolysis of a maleimide linker or a thiosuccinimide conjugate.

  • Sample Preparation: Dissolve the maleimide compound or conjugate in the desired aqueous buffer (e.g., PBS at pH 7.4) to a known concentration.

  • Incubation: Incubate the sample at a constant temperature (e.g., 37°C).

  • Time Points: At various time points, take an aliquot of the sample and quench the reaction by adding an equal volume of a solution that stops hydrolysis, such as 0.5% formic acid.[10] Store samples at -20°C until analysis.[10]

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

    • Gradient: Run a suitable gradient of Mobile Phase B to separate the intact maleimide/conjugate from the hydrolyzed product.

    • Detection: Monitor the absorbance at a wavelength where the maleimide or a chromophore on the payload absorbs.

  • Data Analysis: Calculate the percentage of intact and hydrolyzed forms at each time point by integrating the respective peak areas. Plot the percentage of the intact form against time to determine the hydrolysis rate and half-life.

Protocol 2: Thiol Exchange Assay for Conjugate Stability

This protocol assesses the susceptibility of a maleimide conjugate to the retro-Michael reaction.

  • Sample Preparation: Prepare a solution of the purified conjugate in a physiological buffer (e.g., PBS, pH 7.4).

  • Incubation: Add a significant molar excess of a competing thiol, such as glutathione (e.g., 1-5 mM), to the conjugate solution.[1] Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[1]

  • Analysis: Analyze the aliquots by HPLC or LC-MS to separate and quantify the intact conjugate, the deconjugated payload, and the payload conjugated to the competing thiol.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to evaluate its stability in the presence of competing thiols.

Visualizations

Maleimide_Hydrolysis Maleimide Maleimide (Reactive) Maleamic_Acid Maleamic Acid (Unreactive) Maleimide->Maleamic_Acid Ring Opening Water H₂O Water->Maleimide Hydroxide OH⁻ (High pH) Hydroxide->Maleimide Competing_Pathways cluster_conjugation Conjugation Thiol Protein-SH Conjugate Thiosuccinimide Conjugate (Reversible) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide Payload-Maleimide Maleimide->Conjugate Hydrolyzed_Conjugate Hydrolyzed Conjugate (Stable) Conjugate->Hydrolyzed_Conjugate Hydrolysis (Stabilization) Deconjugated Deconjugated Payload + Exchanged Thiol Adduct Conjugate->Deconjugated Retro-Michael Reaction (Payload Loss) Experimental_Workflow start Start: Purified Conjugate incubation Incubate at 37°C (e.g., in plasma or with excess thiol) start->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data Quantify Intact vs. Degraded/Exchanged Conjugate analysis->data end End: Determine Stability Profile data->end

References

Optimizing indibulin release kinetics from the ADC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing indibulin (B1671871) release kinetics from your Antibody-Drug Conjugate (ADC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indibulin-ADC shows lower than expected in-vitro cytotoxicity. What are the potential causes and how can I troubleshoot this?

A1: Lower than expected in-vitro cytotoxicity can stem from several factors related to inefficient release of indibulin within the target cancer cells. Here’s a step-by-step troubleshooting guide:

  • Inefficient Internalization: The antibody component of your ADC may not be efficiently internalized by the target cells.

    • Troubleshooting:

      • Confirm target antigen expression levels on your cell line using flow cytometry or western blotting.

      • Perform an internalization assay using a fluorescently labeled version of your antibody to visualize and quantify uptake.

  • Suboptimal Linker Cleavage: The linker connecting indibulin to the antibody may not be effectively cleaved in the intracellular environment.[1][2][3]

    • Troubleshooting:

      • Linker Type Mismatch: Ensure the linker type is appropriate for the target cell's biology. For example, a protease-cleavable linker requires the presence of specific lysosomal proteases like Cathepsin B.[4] An acid-labile linker requires an acidic endosomal/lysosomal environment.

      • Lysosomal Release Assay: Perform an in-vitro lysosomal release assay using isolated lysosomes or lysosomal extracts to directly measure indibulin release.

  • Indibulin Inactivation: The released indibulin might be metabolized or inactivated within the cell before it can reach its microtubule target.[5]

    • Troubleshooting:

      • Use LC-MS/MS to analyze the intracellular metabolites of your ADC and identify if the active form of indibulin is present.[6][7]

  • Drug Resistance: The target cell line may have developed resistance to microtubule-targeting agents.[8]

    • Troubleshooting:

      • Test the sensitivity of your cell line to free indibulin.

      • Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) which can remove indibulin from the cell.

Q2: I am observing significant off-target toxicity in my in vivo models. How can I improve the stability of my indibulin-ADC in circulation?

A2: High off-target toxicity is often a result of premature release of indibulin in the systemic circulation before the ADC reaches the tumor site.[1][9] Improving linker stability is key to mitigating this issue.

  • Linker Selection: The choice of linker is critical for plasma stability.[10][11]

    • Troubleshooting:

      • If using a cleavable linker, consider switching to a more stable version or a non-cleavable linker.[3]

      • For maleimide-based conjugation, linker-payload retro-Michael reactions can lead to premature release. Consider using self-stabilizing maleimides or alternative conjugation chemistries.

  • Hydrophobicity and Aggregation: Highly hydrophobic ADCs can be prone to aggregation and faster clearance, potentially leading to off-target effects.[12][13][14]

    • Troubleshooting:

      • Incorporate hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG), to improve solubility and pharmacokinetic properties.[14]

      • Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce hydrophobicity and aggregation.

  • Plasma Stability Assay: Directly measure the stability of your ADC in plasma.

    • Troubleshooting:

      • Incubate the indibulin-ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C over a time course.

      • Quantify the amount of released indibulin at different time points using techniques like ELISA or LC-MS/MS.[7][15]

Q3: How do I select the optimal linker for my indibulin-ADC?

A3: The optimal linker depends on the specific characteristics of your target, antibody, and indibulin itself. The goal is to find a balance between stability in circulation and efficient release at the tumor site.[2][11]

Linker TypeRelease MechanismAdvantagesDisadvantages
Cleavable Linkers
Valine-Citrulline (VC)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[3][4]High plasma stability, efficient intracellular release.Dependent on protease expression in the target cell.
HydrazonepH-sensitive hydrolysis in the acidic environment of endosomes/lysosomes.Good for targets that are efficiently internalized into acidic compartments.Can be less stable at physiological pH, leading to premature release.[13]
DisulfideReduction in the intracellular environment.Takes advantage of the higher intracellular glutathione (B108866) concentration.Potential for premature release in the reducing environment of the bloodstream.
Non-Cleavable Linkers
Thioether (e.g., SMCC)Antibody degradation in the lysosome.High plasma stability.The released payload is attached to an amino acid residue, which may impact its activity.

Recommendation: For a potent microtubule inhibitor like indibulin, a protease-cleavable linker such as Valine-Citrulline is often a good starting point due to its high plasma stability and well-characterized intracellular cleavage mechanism.

Experimental Protocols

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of the indibulin-ADC and quantify the premature release of indibulin in plasma over time.

Materials:

  • Indibulin-ADC

  • Control plasma (from the relevant species, e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Methodology:

  • Spike the indibulin-ADC into the control plasma at a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

  • Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of released indibulin using a validated LC-MS/MS method.

  • Calculate the percentage of released indibulin at each time point relative to the initial total payload concentration.

Protocol 2: Lysosomal Release Assay

Objective: To measure the release of indibulin from the ADC in the presence of lysosomal enzymes.

Materials:

  • Indibulin-ADC

  • Isolated lysosomes or a lysosomal extract from a relevant cell line

  • Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, with DTT)

  • Stop solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Methodology:

  • Incubate the indibulin-ADC (final concentration 10 µg/mL) with the lysosomal fraction (e.g., 0.1 mg/mL protein concentration) in the lysosomal assay buffer at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quench the reaction by adding cold stop solution.

  • Process the samples for LC-MS/MS analysis to quantify the concentration of released indibulin.

  • As a control, incubate the ADC in the assay buffer without the lysosomal fraction to assess non-enzymatic degradation.

Visualizations

ADC_Internalization_and_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Indibulin-ADC Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome (pH 6.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Indibulin Free Indibulin Lysosome->Indibulin 4. Linker Cleavage Microtubules Microtubules Indibulin->Microtubules 5. Target Engagement Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 6. Cytotoxicity

Caption: Intracellular pathway of an indibulin-ADC leading to payload release and cell death.

Linker_Optimization_Workflow Start Define Target & Antibody Linker_Selection Select Candidate Linkers (e.g., VC, Hydrazone, Non-cleavable) Start->Linker_Selection ADC_Synthesis Synthesize & Purify Indibulin-ADCs Linker_Selection->ADC_Synthesis In_Vitro_Screening In Vitro Screening Cascade ADC_Synthesis->In_Vitro_Screening Plasma_Stability Plasma Stability Assay In_Vitro_Screening->Plasma_Stability Cytotoxicity_Assay In Vitro Cytotoxicity Assay In_Vitro_Screening->Cytotoxicity_Assay Lysosomal_Release Lysosomal Release Assay In_Vitro_Screening->Lysosomal_Release Lead_Candidate Select Lead Candidate(s) Plasma_Stability->Lead_Candidate Cytotoxicity_Assay->Lead_Candidate Lysosomal_Release->Lead_Candidate In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Candidate->In_Vivo_Studies End Optimized ADC In_Vivo_Studies->End

Caption: Workflow for the selection and optimization of a linker for an indibulin-ADC.

References

Technical Support Center: Scaling Up Indibulin Antibody-Drug Conjugate (ADC) Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Indibulin (B1671871) is a potent microtubule inhibitor, and its chemical structure presents challenges for direct bioconjugation without chemical modification. As of late 2025, detailed public-domain information and established protocols for the large-scale production of an indibulin-based Antibody-Drug Conjugate (ADC) are limited. Therefore, this guide is based on the known challenges of scaling up the production of ADCs with highly hydrophobic and poorly water-soluble payloads, a category to which indibulin belongs. The experimental protocols provided are illustrative and would require substantial optimization for a specific indibulin derivative and monoclonal antibody (mAb).

This resource is intended for researchers, scientists, and drug development professionals to navigate the potential challenges in scaling up the production of a hypothetical indibulin ADC.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated when scaling up the production of an indibulin ADC?

A1: The primary challenges stem from the physicochemical properties of indibulin, specifically its high hydrophobicity and poor aqueous solubility.[] Key anticipated challenges include:

  • Aggregation: The conjugation of hydrophobic payloads like indibulin to a monoclonal antibody significantly increases the overall hydrophobicity of the resulting ADC, leading to a high propensity for self-association and aggregation.[2][3][4] This can impact product stability, efficacy, and safety.[5]

  • Process-Related Impurities: Achieving a high-purity product can be difficult. Impurities may include unconjugated antibody, free indibulin-linker, and high molecular weight species (aggregates). Their removal is critical and often requires multi-step purification processes.[6][7]

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: Conventional conjugation methods often result in a heterogeneous mixture of ADC species with varying numbers of drug molecules per antibody.[8] Controlling and characterizing this distribution is crucial for product consistency.

  • Handling and Containment: As with all ADCs, the cytotoxic nature of the payload necessitates stringent containment and handling procedures to ensure operator safety.

Q2: How does the hydrophobicity of indibulin affect the conjugation process?

A2: Indibulin's hydrophobicity requires the use of organic co-solvents (e.g., DMSO) to solubilize the indibulin-linker complex before its addition to the aqueous antibody solution.[9] This can be problematic during scale-up as high concentrations of co-solvents can destabilize and denature the antibody, leading to increased aggregation.[9] Careful optimization of the co-solvent concentration and addition rate is critical.

Q3: What analytical techniques are essential for characterizing an indibulin ADC during scale-up?

A3: A suite of orthogonal analytical methods is required to monitor critical quality attributes (CQAs). Key techniques include:

  • Hydrophobic Interaction Chromatography (HIC): This is a crucial method for resolving ADC species with different DARs, as the retention time correlates with the hydrophobicity imparted by the conjugated indibulin.[10][11]

  • Size Exclusion Chromatography (SEC): SEC is used to quantify high molecular weight species (aggregates), as well as fragments.[12][13]

  • Mass Spectrometry (MS): Techniques like LC-MS can confirm the identity of the ADC and determine the DAR distribution.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often used to quantify the amount of unconjugated ("free") indibulin-linker in the ADC preparation.[13]

Q4: What strategies can be employed to mitigate aggregation of an indibulin ADC?

A4: Mitigating aggregation is a central challenge. Strategies include:

  • Formulation Development: The use of stabilizing excipients such as surfactants (e.g., polysorbates), sugars, and specific amino acids in the formulation can help reduce protein-protein interactions.[][2]

  • Process Optimization: Controlling process parameters like pH, temperature, and protein concentration during conjugation and purification is vital. Immobilizing the antibody on a solid support during conjugation can physically prevent molecules from aggregating.[4][9]

  • Linker Chemistry: Incorporating hydrophilic linkers (e.g., PEGylated linkers) can help to offset the hydrophobicity of the indibulin payload.[][14]

  • Site-Specific Conjugation: This advanced technique can produce more homogeneous ADCs, which may have improved stability profiles compared to those produced by stochastic conjugation.[15]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of indibulin ADC production.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
High Levels of Aggregation (>5%) post-conjugation 1. High local concentration of organic co-solvent during indibulin-linker addition. 2. Suboptimal buffer conditions (pH, ionic strength). 3. High drug-to-antibody ratio (DAR) leading to excessive surface hydrophobicity.[5] 4. High protein concentration.1. Optimize the rate of addition of the indibulin-linker solution; improve mixing efficiency. 2. Perform a buffer screen to identify optimal pH and excipients that minimize aggregation.[] 3. Reduce the molar excess of the indibulin-linker in the conjugation reaction to target a lower average DAR. 4. Evaluate the effect of reducing the antibody concentration during the conjugation step.
Low Conjugation Efficiency / Low Average DAR 1. Inefficient activation of the antibody (if using cysteine conjugation). 2. Instability or degradation of the indibulin-linker complex. 3. Suboptimal reaction pH for the chosen conjugation chemistry.1. Ensure complete reduction of interchain disulfides using sufficient reducing agent and reaction time. 2. Analyze the stability of the indibulin-linker stock solution before addition. 3. Verify that the reaction buffer pH is optimal for the specific linker chemistry (e.g., slightly basic for amine conjugation).
Incomplete Removal of Free Indibulin-Linker 1. Insufficient diafiltration volumes during Tangential Flow Filtration (TFF). 2. Non-specific binding of the hydrophobic free drug to the ADC or filtration membrane.1. Increase the number of diavolumes during the TFF step. 2. Add a low percentage of a mild organic solvent (e.g., ethanol, isopropanol) to the diafiltration buffer to disrupt hydrophobic interactions, if compatible with ADC stability. 3. Implement a post-conjugation hydrophobic interaction chromatography (HIC) step for purification.[16]
Batch-to-Batch Variability in DAR 1. Inconsistent quality or concentration of starting materials (antibody, indibulin-linker). 2. Poor control over reaction parameters (temperature, time, mixing). 3. Inconsistent performance of purification steps.1. Implement rigorous quality control for all incoming raw materials. 2. Ensure precise control and monitoring of all critical process parameters during the conjugation reaction. 3. Validate the purification process to ensure consistent removal of specific DAR species.

Illustrative Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized. They assume the synthesis of an indibulin derivative containing a functional group suitable for conjugation (e.g., a maleimide (B117702) group for cysteine conjugation).

Protocol 1: Cysteine-Directed Conjugation of a Maleimide-Indibulin Derivative
  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a suitable buffer (e.g., 50 mM Tris, 2 mM EDTA, pH 8.0).

    • Adjust the antibody concentration to 10 mg/mL.

  • Antibody Reduction:

    • Add a 20-fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent via dialysis or TFF against the conjugation buffer.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the maleimide-indibulin derivative in a suitable organic solvent (e.g., DMA or DMSO).

    • Slowly add a 5-fold molar excess of the maleimide-indibulin solution to the reduced antibody solution with constant, gentle mixing.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

  • Purification:

    • Purify the resulting ADC using Tangential Flow Filtration (TFF) to remove unconjugated indibulin-linker and quenching agent.

    • If significant aggregation is present, further purification by preparative Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) may be necessary.[6][7]

Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)
  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Flow Rate: 0.8 mL/min.

    • Gradient: 0-100% Mobile Phase B over 20 minutes.

    • Detection: UV at 280 nm.

  • Sample Analysis:

    • Dilute the indibulin ADC sample to 1 mg/mL in Mobile Phase A.

    • Inject 20 µL onto the column.

    • Species with a higher DAR will be more hydrophobic and thus have a longer retention time. The relative peak areas can be used to determine the distribution of DAR species.

Data Presentation

The following tables illustrate how quantitative data for different batches of a hypothetical indibulin ADC could be presented to monitor consistency during scale-up.

Table 1: Summary of Indibulin ADC Production Batches

Batch ID Scale (g) Average DAR (by HIC) Monomer Purity (by SEC) Free Indibulin-Linker (%) Final Yield (%)
IND-ADC-00113.896.5%0.875
IND-ADC-00213.995.8%1.172
IND-ADC-003103.792.1%1.565
IND-ADC-004103.895.2%0.970

Table 2: Comparison of Purification Methods for Batch IND-ADC-003

Purification Method Monomer Purity (by SEC) Aggregate Content (%) Process Time (hours) Product Recovery (%)
TFF Only92.1%7.9%890
TFF + SEC98.5%1.5%2470
TFF + HIC97.9%2.1%1878

Visualizations

Signaling Pathway and Mechanism of Action

Indibulin_ADC_MOA cluster_circulation Systemic Circulation cluster_cell Tumor Cell ADC Indibulin ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Indibulin Free Indibulin Lysosome->Indibulin 4. Linker Cleavage & Payload Release Tubulin Tubulin Dimers Indibulin->Tubulin 5. Binding to Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. Mitotic Arrest & Cell Death

Caption: Mechanism of action for a hypothetical indibulin ADC.

Experimental Workflow for Indibulin ADC Production

ADC_Production_Workflow cluster_QC In-Process Controls / QC mAb Monoclonal Antibody Reduction Reduction of Disulfides mAb->Reduction Purify1 Buffer Exchange (TFF) Reduction->Purify1 Conjugation Conjugation Reaction Purify1->Conjugation QC1 Check Free Thiols Purify1->QC1 IndibulinLinker Indibulin-Linker (in co-solvent) IndibulinLinker->Conjugation Quench Quenching Conjugation->Quench QC2 Monitor DAR Conjugation->QC2 Purify2 Purification (TFF) Quench->Purify2 Polishing Polishing Step (SEC/HIC) Purify2->Polishing Formulation Formulation & Sterile Filtration Polishing->Formulation QC3 Purity, Aggregation, Free Drug Analysis Polishing->QC3 FinalADC Final Indibulin ADC Formulation->FinalADC

Caption: Generalized workflow for indibulin ADC production and purification.

Troubleshooting Logic for High Aggregation

Aggregation_Troubleshooting Start High Aggregation Detected Post-Conjugation CheckDAR Is average DAR > 4? Start->CheckDAR CheckSolvent Review Co-Solvent Addition Process CheckDAR->CheckSolvent No ReduceDAR Action: Reduce molar excess of payload-linker CheckDAR->ReduceDAR Yes CheckFormulation Review Buffer Composition (pH, Excipients) CheckSolvent->CheckFormulation Process OK OptimizeAddition Action: Slow addition rate, improve mixing CheckSolvent->OptimizeAddition Process Issue ScreenBuffers Action: Perform buffer screening study CheckFormulation->ScreenBuffers Suboptimal ConsiderLinker Advanced: Evaluate more hydrophilic linker CheckFormulation->ConsiderLinker Optimized but still aggregates

Caption: Decision tree for troubleshooting high aggregation in indibulin ADC production.

References

Technical Support Center: Indibulin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indibulin-based Antibody-Drug Conjugates (ADCs). The focus is on mitigating and understanding the bystander effect to optimize therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect in the context of ADCs?

The bystander effect is a phenomenon where the cytotoxic payload of an ADC, after being released from the target cancer cell, diffuses to and kills neighboring, antigen-negative cancer cells.[1][2] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[1][3] The efficacy of the bystander effect is largely dependent on the properties of the ADC's linker and payload, specifically a cleavable linker and a membrane-permeable payload.[1][2]

Q2: What is indibulin (B1671871) and what is its mechanism of action?

Indibulin is a synthetic, orally active anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6] It binds to a unique site on tubulin, distinct from other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[4][6] A key feature of indibulin is that it does not significantly affect acetylated microtubules, which are more stable and prevalent in neurons, potentially explaining its lower neurotoxicity in preclinical models.[4][7]

Q3: How might an indibulin-based ADC induce a bystander effect?

For an indibulin-ADC to induce a bystander effect, it would need to be designed with a cleavable linker. Once the ADC binds to its target antigen on a cancer cell and is internalized, the linker would be cleaved in the intracellular environment, releasing the indibulin payload. If the released indibulin is sufficiently membrane-permeable, it could then diffuse out of the target cell and enter adjacent antigen-negative cells, where it would disrupt microtubule dynamics and induce cell death.[1][2]

Q4: What factors can influence the extent of the bystander effect of an indibulin-ADC?

Several factors can influence the bystander effect:

  • Linker Stability: The linker must be stable in circulation but readily cleaved within the tumor microenvironment or inside the target cell.[1]

  • Payload Permeability: The physicochemical properties of the released indibulin payload will determine its ability to cross cell membranes.[1][8]

  • Target Antigen Expression: The level of antigen expression on the tumor cells can influence the amount of ADC that is internalized and thus the amount of payload that is released.[9]

  • Cellular Efflux Pumps: Overexpression of efflux pumps in cancer cells could potentially pump the indibulin payload out of the cells, which could either enhance the bystander effect by increasing the extracellular concentration of the payload or reduce overall efficacy if the payload is rapidly cleared.

Q5: How can I experimentally assess the bystander effect of my indibulin-ADC?

Standard in vitro methods to evaluate the bystander effect include:

  • Co-culture Bystander Assay: This involves co-culturing antigen-positive and antigen-negative cancer cells. The co-culture is then treated with the ADC, and the viability of the antigen-negative cells is measured.[10][11]

  • Conditioned Medium Transfer Assay: In this assay, antigen-positive cells are treated with the ADC. The conditioned medium, which contains the released payload, is then transferred to a culture of antigen-negative cells, and their viability is assessed.[11]

Troubleshooting Guides

Problem 1: No significant bystander killing observed in a co-culture assay.
Possible Cause Troubleshooting Step
Inefficient payload release Ensure the ADC concentration is sufficient to kill the target cells effectively. Perform a dose-response curve on the antigen-positive cells alone to determine the optimal concentration.[12]
Low membrane permeability of the released payload The linker cleavage might be incomplete, leaving a charged remnant attached to indibulin, thus reducing its membrane permeability.[1] Consider redesigning the linker.
Bystander cells are resistant to indibulin Confirm the sensitivity of the antigen-negative cell line to free indibulin in a separate experiment.[12]
Insufficient co-culture time The bystander effect is time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.[12]
Problem 2: High variability in bystander cell killing between replicate wells.
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Use an automated cell counter for accurate cell density determination and calibrate pipettes regularly.[12]
Edge effects in the culture plate Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier and minimize evaporation.[12]
Problem 3: Inconsistent results in conditioned medium transfer assays.
Possible Cause Troubleshooting Step
Variability in conditioned medium generation Standardize the initial cell seeding density, ADC treatment concentration and duration, and the volume of medium used.[12]
Degradation of the released payload Use the conditioned medium immediately after harvesting. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.[12]

Experimental Protocols

In Vitro Co-Culture Bystander Assay

This assay is a fundamental method for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.[10]

Methodology:

  • Cell Line Selection:

    • Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells).

    • Select an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[10]

    • The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[10]

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[10]

    • Include monocultures of both cell lines as controls.[10]

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the indibulin-ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[10]

    • Include an isotype control ADC.[10]

  • Data Acquisition and Analysis:

    • After a predetermined incubation period (e.g., 72 hours), quantify the viability of the Ag- cells using fluorescence microscopy or flow cytometry.

    • Compare the viability of the Ag- cells in the co-culture with that of the Ag- monoculture control to determine the extent of bystander killing.

Visualizations

Signaling and Experimental Workflow Diagrams

Bystander_Effect_Mechanism Mechanism of Indibulin-ADC Bystander Effect cluster_extracellular Extracellular Space cluster_intracellular_pos Antigen-Positive Cell Interior cluster_intracellular_neg Antigen-Negative Cell Interior ADC Indibulin-ADC Ag_pos_cell Antigen-Positive Cancer Cell ADC->Ag_pos_cell 1. Binding Internalization Internalization Ag_pos_cell->Internalization 2. Internalization Ag_neg_cell Antigen-Negative Cancer Cell Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Indibulin_released Released Indibulin Cleavage->Indibulin_released 3. Payload Release Microtubule_disruption_pos Microtubule Disruption Indibulin_released->Microtubule_disruption_pos Indibulin_diffused Diffused Indibulin Indibulin_released->Indibulin_diffused 4. Diffusion Apoptosis_pos Apoptosis Microtubule_disruption_pos->Apoptosis_pos Microtubule_disruption_neg Microtubule Disruption Indibulin_diffused->Microtubule_disruption_neg 5. Bystander Effect Apoptosis_neg Apoptosis Microtubule_disruption_neg->Apoptosis_neg CoCulture_Workflow Co-Culture Bystander Assay Workflow Start Start Cell_Seeding Seed Ag+ and Ag- (GFP-labeled) cells in various ratios Start->Cell_Seeding Controls Include monocultures of Ag+ and Ag- cells Cell_Seeding->Controls ADC_Treatment Treat with Indibulin-ADC and Isotype Control ADC Controls->ADC_Treatment Incubation Incubate for 24-72 hours ADC_Treatment->Incubation Data_Acquisition Quantify GFP-positive (Ag-) cell viability via fluorescence microscopy or flow cytometry Incubation->Data_Acquisition Analysis Compare Ag- viability in co-culture vs. monoculture to determine bystander killing Data_Acquisition->Analysis End End Analysis->End

References

Validation & Comparative

A Comparative Analysis of ADC Linkers: MC-Val-Cit-PAB-Indibulin vs. Other Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MC-Val-Cit-PAB-indibulin linker-drug conjugate with other common linker technologies used in the development of Antibody-Drug Conjugates (ADCs). We will delve into the performance characteristics of these linkers, supported by available experimental data, and provide detailed methodologies for key evaluative experiments.

Introduction to Antibody-Drug Conjugates and the Crucial Role of Linkers

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies. They are complex molecules composed of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component that dictates the ADC's stability in circulation, its mechanism of payload release, and ultimately, its overall therapeutic index—the balance between efficacy and toxicity.

The ideal linker must be stable enough to prevent premature release of the cytotoxic payload in the bloodstream, which could lead to systemic toxicity. However, upon reaching the target tumor cell, it must efficiently release the payload to exert its cell-killing effect. The choice of linker technology is therefore a pivotal decision in ADC design.

The this compound Drug-Linker

The this compound conjugate utilizes a well-established cleavable linker system to deliver the potent tubulin inhibitor, indibulin (B1671871). Let's break down its components:

  • MC (Maleimidocaproyl): This component serves as the conjugation moiety. It forms a stable covalent bond with free thiol groups, typically on cysteine residues of the monoclonal antibody.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's tumor-selective cleavage. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1]

  • PAB (p-aminobenzyl alcohol): This is a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active payload.

  • Indibulin: The cytotoxic payload, indibulin, is a potent tubulin polymerization inhibitor. By disrupting microtubule dynamics, it induces cell cycle arrest and apoptosis in rapidly dividing cancer cells. A key feature of indibulin is its reported lower neurotoxicity compared to other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids.

Mechanism of Action

The targeted delivery and release of indibulin via the MC-Val-Cit-PAB linker follows a precise sequence of events.

ADC ADC in Circulation (Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Tumor Targeting Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release PAB Self-Immolation & Payload Release Cleavage->Release Apoptosis Indibulin Induces Apoptosis Release->Apoptosis

Figure 1. Mechanism of Action for a Val-Cit Linker-Based ADC.

Comparative Analysis of ADC Linker Technologies

The performance of the MC-Val-Cit-PAB linker can be benchmarked against other major classes of ADC linkers. While direct comparative data for indibulin-based ADCs is limited, we can draw valuable insights from studies using other payloads with these linker technologies.

Cleavable vs. Non-Cleavable Linkers

The most fundamental distinction in linker technology is between cleavable and non-cleavable linkers.

FeatureCleavable Linkers (e.g., MC-Val-Cit-PAB)Non-Cleavable Linkers (e.g., SMCC)
Release Mechanism Enzymatic (e.g., cathepsins), pH-sensitive (hydrazones), or reductive (disulfides) cleavage of a specific linker bond.Proteolytic degradation of the antibody backbone in the lysosome.
Payload Form Released in its native or near-native, often uncharged form.Released as a payload-linker-amino acid complex, which is typically charged.
Bystander Effect Capable of bystander killing if the payload is membrane-permeable, which can be advantageous in heterogeneous tumors.[2][3][4]Generally limited or no bystander effect due to the charged nature of the released payload, which restricts its diffusion across cell membranes.[2][5]
Plasma Stability Can be susceptible to premature cleavage in plasma by circulating proteases, potentially leading to off-target toxicity.[6]Generally exhibit higher plasma stability, leading to a more predictable pharmacokinetic profile and potentially a better safety profile.[7]
Payload Suitability Compatible with a wide range of payloads, including those that are inactive when conjugated.Requires payloads that remain active with an attached linker and amino acid residue.
Performance Comparison of Different Linker Types

The following tables summarize qualitative and, where available, quantitative data comparing the MC-Val-Cit-PAB linker with other common linker types. It is important to note that the payload used in these studies can significantly influence the observed performance.

Table 1: Qualitative Performance Comparison of ADC Linkers

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
Val-Cit-PAB Cathepsin B in lysosomesWell-established; efficient intracellular release; potential for bystander effect.Potential for premature cleavage in plasma; can be susceptible to off-target toxicity.[6]
Hydrazone Acid-catalyzed hydrolysis in endosomes/lysosomespH-sensitive release.Generally lower plasma stability compared to peptide linkers, leading to potential premature drug release.[8][9][10]
Disulfide Reduction in the intracellular environment (high glutathione (B108866) levels)Tumor-selective release due to differential redox potential.Stability can be variable; may be susceptible to reduction in the bloodstream.[11][12]
Non-Cleavable (e.g., SMCC) Antibody degradation in lysosomesHigh plasma stability; good safety profile.No bystander effect; limited to payloads active as an amino acid conjugate.[7][13]

Table 2: Quantitative Performance Data for Different ADC Linkers (Payloads May Vary)

Linker TypePayloadPlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
MC-Val-Cit-PAB MMAEVariable, can be susceptible to premature cleavage.Potent, often in the sub-nanomolar range.High, but can be limited by off-target toxicity.[6][14]
MC-Val-Cit-PAB MMAFGenerally stable in human plasma.Potent, though MMAF is less membrane-permeable than MMAE.Effective, with potentially reduced bystander effect compared to MMAE.[15][16]
SMCC (Non-cleavable) DM1High stability, with a 29% decrease in DAR in mice after 7 days for Kadcyla®.[17]Potent, dependent on target expression.Effective, particularly for homogenous tumors.[17]
Hydrazone DoxorubicinLower stability compared to peptide linkers.Effective, but can have a narrow therapeutic window.Can be limited by systemic toxicity.[9][10]
Disulfide DM4Stability can be engineered by modifying steric hindrance around the disulfide bond.Potent.Clinically validated in several ADCs.[11][18]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC linker technologies.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

cluster_0 Cell Seeding & Adhesion cluster_1 ADC Treatment cluster_2 Viability Assessment Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add serial dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan (B1609692) Incubate3->Solubilize Read Measure absorbance Solubilize->Read

Figure 2. Workflow for an In Vitro Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, a naked antibody control, and a free payload control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will metabolize the MTT into a colored formazan product.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.

  • Analysis: Analyze the samples using techniques such as:

    • Hydrophobic Interaction Chromatography (HIC): To determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of free payload released into the plasma.

  • Data Analysis: Plot the average DAR or the percentage of released payload over time to determine the stability profile of the ADC in plasma.

Cathepsin B Cleavage Assay

This assay confirms the specific cleavage of the linker by the target protease.

Methodology:

  • Reaction Setup: Incubate the ADC with recombinant human cathepsin B in an appropriate assay buffer at 37°C. Include a control group without the enzyme.

  • Time Course Sampling: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction by adding a protease inhibitor or by acidification.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.

In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle control, and other relevant controls (e.g., naked antibody) intravenously.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Conclusion

The MC-Val-Cit-PAB linker represents a robust and clinically validated platform for the targeted delivery of cytotoxic payloads. Its key advantage lies in the cathepsin B-mediated cleavage mechanism, which allows for selective drug release within the tumor microenvironment and the potential for a bystander effect. However, its susceptibility to premature cleavage in plasma remains a consideration that needs to be carefully evaluated for each specific ADC.

The selection of an optimal linker is a multifaceted process that depends on the specific target, the properties of the payload, and the desired therapeutic window. While non-cleavable linkers offer superior plasma stability, they lack the bystander effect that can be crucial for treating heterogeneous tumors. Other cleavable linkers, such as hydrazones and disulfides, have their own distinct advantages and disadvantages in terms of stability and release mechanisms.

For researchers and drug developers, a thorough in vitro and in vivo evaluation of different linker technologies, using standardized and robust experimental protocols, is paramount to selecting the most promising candidate for clinical development. The information and protocols provided in this guide serve as a valuable resource for making these critical decisions in the design of next-generation ADCs.

References

A Comparative Guide to Tubulin Inhibitor Payloads: Indibulin vs. Auristatins and Maytansinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of indibulin (B1671871), a novel synthetic tubulin inhibitor, with two classes of widely used tubulin inhibitor payloads in antibody-drug conjugates (ADCs): auristatins (e.g., MMAE) and maytansinoids (e.g., DM1). The information presented is supported by experimental data to facilitate informed decisions in drug development.

Executive Summary

Tubulin inhibitors are a cornerstone of cancer therapy, and their use as payloads in ADCs has led to several approved and clinically successful therapeutics. Indibulin presents a unique profile among tubulin inhibitors. While auristatins and maytansinoids are highly potent cytotoxins primarily utilized as ADC payloads, indibulin is an orally available small molecule with a distinct advantage of lower neurotoxicity. This key difference stems from indibulin's selective activity against non-neuronal tubulin. This guide delves into a detailed comparison of their mechanisms of action, cytotoxic potency, and provides an overview of relevant experimental protocols.

Mechanism of Action

All three agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. However, they achieve this through interactions with different binding sites on tubulin and exhibit distinct effects on microtubule stability.

Indibulin: Indibulin is a synthetic small molecule that destabilizes microtubules, leading to their depolymerization.[1] It binds to a site on tubulin that is distinct from those of taxanes and vinca (B1221190) alkaloids.[1] A key feature of indibulin is its ability to discriminate between post-translationally modified tubulin in mature neuronal microtubules and the less-modified tubulin found in non-neuronal and immature neuronal microtubules. This selectivity is believed to be the reason for its significantly lower neurotoxicity compared to other microtubule inhibitors.[2]

Auristatins (MMAE): Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10.[3] It is a potent microtubule inhibitor that binds to the vinca alkaloid site on β-tubulin, thereby inhibiting tubulin polymerization.[3] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and apoptosis.[4]

Maytansinoids (DM1): DM1 is a derivative of maytansine, a natural product.[5] It also inhibits microtubule assembly by binding to tubulin at or near the vinca-binding site.[6] This interaction prevents the formation of microtubules, leading to mitotic arrest and cell death.[5][6]

Quantitative Comparison of Cytotoxic Activity

The following tables summarize available in vitro cytotoxicity data.

Table 1: In Vitro Cytotoxicity (IC50) of Indibulin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Various human cancer cellsVarious0.036 - 0.285
RK3E-rasRat Kidney Epithelial1 - 12 (for indirubin (B1684374) derivatives)
MCF-7Breast Cancer~7.5 (for a diarylpyrrole derivative)
T47-DBreast Cancer12.19 - 45.49 (for diarylpyrrole derivatives)
MDA-MB-231Breast Cancer10.55 - 37.11 (for diarylpyrrole derivatives)

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADC-Conjugated MMAE and DM1

Cell LineCancer TypeADCPayloadIC50 (nM)Reference
Karpas 299Anaplastic Large Cell Lymphomaanti-CD30-MCC-DM1DM10.06
Karpas 299Anaplastic Large Cell LymphomaADCETRIS® (anti-CD30-vc-MMAE)MMAE0.04
SKOV3Ovarian CancerZHER2-ABD-mcMMAFMMAF12
SKOV3Ovarian CancerZHER2-ABD-mcDM1DM1~480 (40-fold lower than MMAF conjugate)
BT474Breast CancerZHER2-ABD-mcMMAFMMAF0.01
BT474Breast CancerZHER2-ABD-mcMMAEMMAENot effective
BT474Breast CancerZHER2-ABD-mcDM1DM1Not effective

Note: The potency of ADC payloads is highly dependent on the antibody, linker, and drug-to-antibody ratio (DAR). The data in Table 2 reflects the activity of the payloads in specific conjugated forms and should not be interpreted as a direct comparison of the free drugs.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis

The disruption of microtubule dynamics by indibulin, auristatins, and maytansinoids activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

G2M_Apoptosis_Pathway cluster_inhibition Tubulin Inhibition Indibulin Indibulin Tubulin Polymerization Tubulin Polymerization Indibulin->Tubulin Polymerization inhibits Auristatins (MMAE) Auristatins (MMAE) Auristatins (MMAE)->Tubulin Polymerization inhibits Maytansinoids (DM1) Maytansinoids (DM1) Maytansinoids (DM1)->Tubulin Polymerization inhibits Microtubule Dynamics Disruption Microtubule Dynamics Disruption Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Microtubule Dynamics Disruption->Spindle Assembly Checkpoint Activation G2/M Phase Arrest G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Spindle Assembly Checkpoint Activation->G2/M Phase Arrest Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Figure 1: Simplified signaling pathway of tubulin inhibitor-induced apoptosis.
Experimental Workflow for Evaluating Tubulin Inhibitors

A typical workflow for the preclinical evaluation of tubulin inhibitors involves a series of in vitro assays to determine their effects on tubulin polymerization, cell viability, and cell cycle progression.

Experimental_Workflow Start Start Tubulin_Polymerization_Assay Tubulin Polymerization Assay Start->Tubulin_Polymerization_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis and Comparison Tubulin_Polymerization_Assay->Data_Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT, PrestoBlue) Cell_Culture->Cell_Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay IC50_Determination IC50 Value Determination Cell_Viability_Assay->IC50_Determination IC50_Determination->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for in vitro evaluation of tubulin inhibitors.

Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (Indibulin, MMAE, DM1) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-5 mg/mL in general tubulin buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the tubulin solution. Include a vehicle control (e.g., DMSO).

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (Indibulin, MMAE, DM1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Conclusion

Indibulin, auristatins (MMAE), and maytansinoids (DM1) are all potent tubulin inhibitors with proven anti-cancer activity. The primary distinction lies in their therapeutic application and safety profile. Auristatins and maytansinoids are established as highly effective payloads for ADCs, enabling targeted delivery of their potent cytotoxicity. Indibulin, on the other hand, offers the advantage of oral bioavailability and a favorable safety profile, particularly its reduced neurotoxicity, making it a promising candidate for systemic administration. The choice of inhibitor will ultimately depend on the specific therapeutic strategy, target, and desired clinical outcome.

References

A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers for Indibulin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of a cleavable linker is a critical determinant of therapeutic efficacy and safety. For potent microtubule inhibitors like indibulin (B1671871), ensuring stable systemic circulation and efficient intracellular payload release is paramount. This guide provides an objective comparison of two leading cathepsin B-cleavable dipeptide linkers, valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), to inform the rational design of next-generation indibulin-ADCs.

Introduction to Indibulin and Cleavable Linkers

Indibulin is a synthetic small molecule that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2] Its distinct binding site on tubulin and activity in multidrug-resistant cell lines make it a promising payload for ADC development.[3] Cleavable linkers are designed to be stable in the bloodstream and selectively cleaved by enzymes, such as cathepsin B, that are overexpressed in the lysosomal compartment of tumor cells.[][][6] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload.

The most widely utilized cathepsin B-sensitive linkers are dipeptide-based, with Val-Cit and Val-Ala being prominent examples.[][7][] Both linkers are typically connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously releases the unmodified payload upon enzymatic cleavage of the dipeptide.[9][10][11]

Mechanism of Action: Linker Cleavage and Payload Release

Upon binding to a target antigen on a cancer cell, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[12] Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the dipeptide linker, initiating a cascade that results in the release of indibulin.[9][12] The released indibulin can then bind to tubulin, disrupt microtubule dynamics, and induce cell death.[1][13]

cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_action Intracellular Action ADC Indibulin-ADC Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Antigen Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Indibulin Release Lysosome->Payload_Release Cathepsin B Cleavage Tubulin Tubulin Binding Payload_Release->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Figure 1. General mechanism of action for an indibulin-ADC with a cleavable linker.

Comparative Analysis of Val-Cit and Val-Ala Linkers

While both linkers are substrates for cathepsin B, they exhibit key differences in their physicochemical and biological properties that can significantly impact the overall performance of an ADC.

PropertyVal-Cit LinkerVal-Ala LinkerRationale & Implications for Indibulin-ADCs
Cleavage Rate Generally faster cleavage by cathepsin B.[11]Slower cleavage rate compared to Val-Cit.[11]A faster release of indibulin could lead to more rapid onset of cytotoxicity. However, a slower, more sustained release might be advantageous in certain tumor models.
Hydrophobicity More hydrophobic, which can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).[7][14][15]More hydrophilic, allowing for the development of ADCs with higher DARs and reduced aggregation.[7][14]Indibulin's own physicochemical properties will influence the overall hydrophobicity of the ADC. The lower hydrophobicity of Val-Ala may be beneficial for achieving higher DARs without compromising stability.
Plasma Stability Generally stable in human plasma, but can be susceptible to premature cleavage by certain esterases (e.g., Ces1C in mice) and neutrophil elastase.[15][16][17][18]Exhibits better stability in mouse plasma and may have reduced susceptibility to off-target enzymatic cleavage.[14]Improved plasma stability is crucial for minimizing off-target toxicity and maximizing the amount of ADC that reaches the tumor. Val-Ala may offer advantages in preclinical mouse models.
Clinical Precedent Extensively used in clinically approved and investigational ADCs (e.g., Adcetris®, Polivy®).[7][19]Used in several clinical-stage ADCs, particularly with lipophilic payloads.[7]The extensive clinical experience with Val-Cit provides a wealth of safety and efficacy data. Val-Ala is a well-validated but more recent alternative.

Signaling Pathway of Indibulin

Indibulin exerts its cytotoxic effects by interfering with microtubule dynamics. This disruption activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis.

G Indibulin Indibulin Tubulin α/β-Tubulin Dimers Indibulin->Tubulin Binds to Microtubules Microtubule Polymerization Indibulin->Microtubules Inhibits Tubulin->Microtubules Dynamics Microtubule Dynamics (Growth and Shortening) Microtubules->Dynamics Spindle Mitotic Spindle Formation Dynamics->Spindle Essential for SAC Spindle Assembly Checkpoint (Mad2, BubR1) Spindle->SAC Disruption activates Mitosis Mitotic Arrest (G2/M) SAC->Mitosis Induces Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Figure 2. Simplified signaling pathway of indibulin's mechanism of action.

Experimental Protocols

To empirically determine the optimal linker for an indibulin-ADC, a series of in vitro and in vivo experiments are required.

Synthesis and Characterization of Indibulin-ADCs

Objective: To conjugate indibulin to a monoclonal antibody via Val-Cit-PABC and Val-Ala-PABC linkers and characterize the resulting ADCs.

Methodology:

  • Synthesize the linker-payload constructs: MC-Val-Cit-PABC-Indibulin and MC-Val-Ala-PABC-Indibulin (MC = maleimidocaproyl).

  • Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP.

  • Conjugate the linker-payload to the reduced antibody via thiol-maleimide ligation.

  • Purify the ADCs using size-exclusion chromatography (SEC).

  • Characterize the ADCs to determine:

    • Drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

    • Purity and aggregation levels using SEC.

    • Antigen-binding affinity using ELISA or surface plasmon resonance (SPR).

mAb Monoclonal Antibody (mAb) Reduce Partial Reduction (TCEP) mAb->Reduce Conjugate Thiol-Maleimide Conjugation Reduce->Conjugate Linker Linker-Payload (e.g., MC-Val-Cit-Indibulin) Linker->Conjugate Purify Purification (SEC) Conjugate->Purify Characterize Characterization (DAR, Purity, Affinity) Purify->Characterize Final_ADC Indibulin-ADC Characterize->Final_ADC

Figure 3. Experimental workflow for the synthesis and characterization of indibulin-ADCs.
In Vitro Linker Stability and Cleavage Assay

Objective: To compare the stability of the Val-Cit and Val-Ala linkers in plasma and their cleavage efficiency by cathepsin B.

Methodology:

  • Plasma Stability: Incubate the Val-Cit and Val-Ala indibulin-ADCs in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours). Analyze the samples by ELISA or LC-MS to quantify the amount of intact ADC and released payload over time.

  • Cathepsin B Cleavage: Incubate the ADCs with purified human cathepsin B in an appropriate assay buffer at 37°C. Monitor the release of indibulin over time using HPLC or LC-MS to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the indibulin-ADCs against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Plate antigen-positive and antigen-negative cells in 96-well plates.

  • Treat the cells with serial dilutions of the Val-Cit and Val-Ala indibulin-ADCs, as well as free indibulin and a non-targeting control ADC.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTS, SRB) or a fluorescence-based assay (e.g., CellTiter-Glo®).

  • Calculate the IC50 (half-maximal inhibitory concentration) for each compound to compare their cytotoxic potency.

In Vivo Efficacy Study

Objective: To compare the anti-tumor activity of the Val-Cit and Val-Ala indibulin-ADCs in a relevant xenograft mouse model.

Methodology:

  • Implant antigen-positive tumor cells subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, non-targeting ADC, Val-Cit ADC, Val-Ala ADC).

  • Administer the ADCs intravenously at one or more dose levels.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, tumors and major organs can be harvested for histological and pharmacokinetic analysis.

Conclusion and Future Directions

The choice between a Val-Cit and Val-Ala linker for an indibulin-ADC is not straightforward and requires careful empirical evaluation. Val-Cit offers a faster cleavage rate and a long history of clinical use, while Val-Ala provides improved hydrophilicity and potentially greater plasma stability, which may allow for higher, more efficacious DARs.[7][11][14]

For indibulin, a payload with its own distinct physicochemical properties, the superior hydrophilicity of the Val-Ala linker might be particularly advantageous in preventing aggregation and improving the pharmacokinetic profile.[14] However, the faster cleavage kinetics of Val-Cit could be beneficial for rapid tumor cell killing.[11] Ultimately, the optimal linker will depend on the specific antibody, the target antigen, and the tumor microenvironment. The experimental framework outlined in this guide provides a robust strategy for making an informed, data-driven decision in the development of a safe and effective indibulin-based ADC.

References

No Direct Comparative In Vivo Data Available for Cleavable vs. Non-Cleavable Linkers for Indibulin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a lack of publicly available in vivo studies directly comparing cleavable and non-cleavable linkers for the microtubule inhibitor indibulin (B1671871) in the context of an antibody-drug conjugate (ADC). At present, there is no evidence to suggest that indibulin has been developed as a payload for ADCs, and consequently, no experimental data exists to form the basis of a comparative guide on linker technology for this specific agent.

Indibulin is a novel synthetic small molecule that acts as a microtubule inhibitor, demonstrating antitumor activity by destabilizing microtubules, which leads to cell cycle arrest and apoptosis.[][2] Preclinical studies have highlighted its potential as a cancer therapeutic, noting in particular its reduced neurotoxicity compared to other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[][3] This favorable safety profile is attributed to its ability to discriminate between the tubulin isoforms found in non-neuronal and mature neuronal microtubules.[][3]

While microtubule inhibitors are a common class of payloads used in the development of ADCs, the current body of research has not extended to include indibulin in this therapeutic modality. Antibody-drug conjugates are designed to deliver potent cytotoxic agents like microtubule inhibitors directly to tumor cells by linking them to a monoclonal antibody that targets a specific tumor-associated antigen. The choice of linker—either cleavable or non-cleavable—is a critical component in ADC design, influencing its stability in circulation, mechanism of drug release, and overall therapeutic window.

General Principles of Cleavable vs. Non-Cleavable Linkers in ADCs:

  • Cleavable Linkers: These are designed to be stable in the bloodstream and to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[4][5][6] This can lead to a "bystander effect," where the released drug can kill neighboring tumor cells that may not express the target antigen.[7]

  • Non-Cleavable Linkers: These linkers remain attached to the antibody and payload until the entire ADC is internalized by the target cell and the antibody is degraded in the lysosome. This approach offers greater stability in circulation and may reduce off-target toxicity.[4][8] However, it typically does not produce a bystander effect.

The decision to use a cleavable versus a non-cleavable linker is highly dependent on the specific characteristics of the payload, the target antigen, and the tumor type.

Indibulin's Mechanism of Action:

Indibulin functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[2][9] This mechanism is shared by other successful ADC payloads.

Below is a conceptual workflow illustrating how a comparative in vivo study of a hypothetical indibulin ADC with different linkers might be designed.

cluster_0 ADC Preparation cluster_1 In Vivo Xenograft Model cluster_2 Treatment & Monitoring cluster_3 Data Analysis A Indibulin Payload B Cleavable Linker A->B C Non-Cleavable Linker A->C E Indibulin-Cleavable Linker-ADC B->E F Indibulin-Non-Cleavable Linker-ADC C->F D Target-Specific Monoclonal Antibody D->E D->F G Tumor Cell Implantation in Mice H Tumor Growth to Predefined Size G->H I Randomization into Treatment Groups H->I J Vehicle Control Group I->J K Indibulin-Cleavable ADC Group I->K L Indibulin-Non-Cleavable ADC Group I->L M Measurement of Tumor Volume J->M N Monitoring of Body Weight & Toxicity J->N K->M K->N L->M L->N O Comparison of Tumor Growth Inhibition M->O P Assessment of Therapeutic Window N->P O->P

Conceptual workflow for a comparative in vivo study.

The following diagram illustrates the general signaling pathway affected by microtubule inhibitors like indibulin.

Indibulin Indibulin Tubulin Tubulin Dimers Indibulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Signaling pathway of microtubule inhibitors.

References

A Head-to-Head Comparison of Indibulin and Auristatin Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of two distinct classes of microtubule-inhibiting payloads: the clinical-stage small molecule indibulin (B1671871) and the well-established auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).

While auristatin-based ADCs are a cornerstone of current ADC therapies, indibulin presents a novel alternative with a unique mechanism of action and a potentially favorable safety profile. This comparison is based on available preclinical data for each compound, noting that while extensive data exists for auristatin ADCs, indibulin has primarily been evaluated as a standalone oral agent. This guide will extrapolate its potential as an ADC payload, providing a framework for considering its future development.

Mechanism of Action: A Tale of Two Tubulin Binders

Both indibulin and auristatins exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, they achieve this through distinct mechanisms.

Indibulin is a synthetic small molecule that destabilizes tubulin polymerization by binding to a site distinct from those of taxanes, vinca (B1221190) alkaloids, and colchicine.[1][2] A key characteristic of indibulin is its apparent selectivity for non-neuronal tubulin, as it does not bind effectively to the highly post-translationally modified tubulin found in mature neurons.[3][4] This property is hypothesized to contribute to its lack of neurotoxicity in preclinical animal models, a common dose-limiting toxicity for other microtubule inhibitors.[1][3][4]

Auristatins , such as MMAE and MMAF, are potent synthetic analogs of the natural product dolastatin 10.[5] They inhibit tubulin polymerization by binding to the vinca alkaloid binding site on tubulin.[1] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis.[1][6]

dot

Caption: Comparative Mechanism of Action of Indibulin and Auristatin Payloads.

In Vitro Cytotoxicity

The in vitro potency of a payload is a key indicator of its potential efficacy in an ADC. While direct comparative data for an indibulin-ADC is unavailable, we can compare the cytotoxic activity of the free payloads.

PayloadCell LineIC50 (nM)Reference
MMAE SKBR3 (Breast Cancer)3.27 ± 0.42[7]
HEK293 (Kidney)4.24 ± 0.37[7]
Various Cancer Cell LinespM to low nM[5]
MMAF Jurkat (T-cell leukemia)450[8]
SKBR3 (Breast Cancer)83[8]
Various Cancer Cell LinesGenerally higher (less potent) than MMAE[9]
Indibulin Various Human Tumor Cell LinesActive in vitro[1][10]

The Bystander Effect: Killing the Neighbors

The bystander effect, where the payload released from a target cancer cell can diffuse and kill neighboring antigen-negative cancer cells, is a crucial feature for treating heterogeneous tumors. This effect is largely dependent on the physicochemical properties of the payload, particularly its membrane permeability.

Auristatins:

  • MMAE: Being relatively hydrophobic and cell-permeable, MMAE is known to induce a potent bystander effect.[6][9]

  • MMAF: In contrast, MMAF is more hydrophilic and less membrane-permeable, resulting in a limited to non-existent bystander effect.[9]

Indibulin: The potential for an indibulin-based ADC to exert a bystander effect is currently unknown and would depend on the properties of the indibulin payload once released within the target cell. Further studies would be required to determine its cell permeability and potential for bystander killing.

dot

Caption: Comparison of the Bystander Effect Potential.

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the anti-tumor activity of ADCs.

Auristatin ADCs: Numerous preclinical studies have demonstrated the potent in vivo efficacy of MMAE- and MMAF-based ADCs across a range of xenograft and patient-derived xenograft (PDX) models.[8][11][12][13][14] For example, an MMAE-conjugated antibody has been shown to cause regression of breast cancer xenografts.[11] Similarly, MMAF-based ADCs have demonstrated in vivo antitumor activity.[8]

Indibulin: Indibulin administered orally has shown activity in human tumor xenografts, including multidrug-resistant models.[1][10] However, there is no available data on the in vivo efficacy of an indibulin-based ADC.

ADC PayloadModelOutcomeReference
MMAE Breast Cancer XenograftTumor regression[11]
Pancreatic Ductal Adenocarcinoma XenograftSlowed tumor growth, increased survival[12]
Ovarian Cancer XenograftBlocked tumor growth, increased survival[12]
MMAF Melanoma XenograftCytotoxic activity in vivo[8]
Indibulin (oral) Human Tumor XenograftsActive[1][10]

Experimental Protocols

Standard methodologies are employed to evaluate the performance of ADCs. A hypothetical head-to-head study of indibulin and auristatin ADCs would involve the following key experiments:

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Protocol:

  • Cell Seeding: Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the indibulin-ADC and auristatin-ADCs (and relevant controls, such as isotype control ADCs and free payloads).

  • Incubation: Incubate the plates for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.[15][16][17]

  • Data Analysis: Calculate the IC50 value for each ADC, which represents the concentration required to inhibit cell growth by 50%.

dot

Cytotoxicity_Workflow start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells start->seed_cells treat_adc Treat with Serial Dilutions of ADCs and Controls seed_cells->treat_adc incubate Incubate for 72-96 hours treat_adc->incubate measure_viability Measure Cell Viability (e.g., MTT Assay) incubate->measure_viability calculate_ic50 Calculate IC50 Values measure_viability->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an In Vitro Cytotoxicity Assay.

Bystander Effect Assay (Co-culture)

This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Protocol:

  • Cell Preparation: Engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[16][18]

  • ADC Treatment: Treat the co-culture with the ADCs at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells alone.

  • Incubation: Incubate the plate for 72-96 hours.

  • Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A significant decrease in the viability of antigen-negative cells in the co-culture compared to monoculture indicates a bystander effect.[16][19][20][21]

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (antigen-positive) into immunodeficient mice.[22][23][24]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize mice into treatment groups and administer the indibulin-ADC, auristatin-ADCs, vehicle control, and isotype control ADC intravenously.

  • Monitoring: Monitor tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[23]

Conclusion

Auristatin-based ADCs, particularly those utilizing MMAE, have a proven track record of potent anti-tumor activity, in part due to their strong bystander effect. Indibulin, as a standalone agent, presents an intriguing profile with its unique tubulin binding site and favorable preclinical safety profile, especially the lack of neurotoxicity.

The development of an indibulin-based ADC is a compelling prospect. A direct head-to-head comparison with an auristatin-based ADC would be necessary to fully elucidate its potential. Key questions to be addressed would include its potency as a payload, its ability to induce a bystander effect, and whether its favorable neurotoxicity profile as a small molecule translates to the ADC format. Future research in this area will be crucial to determine if indibulin can emerge as a viable and potentially safer alternative to established ADC payloads.

References

Benchmarking MC-Val-Cit-PAB-Indibulin Against Approved Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-indibulin, against established, approved ADCs with similar mechanisms of action. Due to the limited availability of public preclinical and clinical data on ADCs incorporating indibulin (B1671871), this guide will focus on a detailed component-wise analysis and comparison with approved ADCs that utilize the well-characterized Val-Cit linker and microtubule-inhibiting payloads, such as monomethyl auristatin E (MMAE).

The information presented herein is intended to provide a framework for researchers to evaluate the potential of indibulin-based ADCs in the context of clinically validated platforms.

Mechanism of Action: this compound

The this compound system is a sophisticated drug delivery platform designed for targeted cancer therapy. Its mechanism of action can be dissected into the functions of its three core components: the antibody (not specified in the linker-payload name, but integral to the ADC), the linker (MC-Val-Cit-PAB), and the cytotoxic payload (indibulin).

The process begins with the monoclonal antibody component of the ADC binding to a specific tumor-associated antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosomes, the cell's recycling center.

Inside the acidic and enzyme-rich environment of the lysosome, the linker is designed to be cleaved. The valine-citrulline (Val-Cit) dipeptide within the linker is specifically recognized and hydrolyzed by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells. This enzymatic cleavage initiates the release of the payload. The p-aminobenzyl carbamate (B1207046) (PABC) spacer then undergoes a self-immolative 1,6-elimination reaction, ensuring the complete and traceless release of the active indibulin payload into the cytoplasm of the cancer cell.

Once released, indibulin, a potent tubulin polymerization inhibitor, exerts its cytotoxic effect. It binds to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

antibody_node Antibody antigen_node Tumor Antigen endocytosis_node Endocytosis antigen_node->endocytosis_node adc_node This compound ADC adc_node->antigen_node Binding lysosome_node Lysosome endocytosis_node->lysosome_node cleavage_node Cathepsin B Cleavage of Val-Cit Linker lysosome_node->cleavage_node release_node Indibulin Release cleavage_node->release_node tubulin_node Tubulin release_node->tubulin_node Binding disruption_node Microtubule Disruption tubulin_node->disruption_node apoptosis_node Apoptosis disruption_node->apoptosis_node

Mechanism of Action of an this compound ADC.

Comparative Data with Approved ADCs

Direct comparative preclinical or clinical data for an ADC utilizing the this compound linker-payload system is not publicly available. Therefore, this section presents data from two FDA-approved ADCs, Brentuximab Vedotin (Adcetris®) and Polatuzumab Vedotin (Polivy®) , which employ a similar MC-Val-Cit-PAB linker and the microtubule inhibitor MMAE. This comparison provides a benchmark for the expected performance of a novel ADC with a comparable mechanism of action.

Table 1: In Vitro Cytotoxicity of Approved ADCs
ADCTarget AntigenCell LineIC50 (ng/mL)Reference
Brentuximab VedotinCD30Karpas 299 (Anaplastic Large Cell Lymphoma)~10[1]
Brentuximab VedotinL540 (Hodgkin Lymphoma)~25[1]
Polatuzumab VedotinCD79bSU-DHL-4 (Diffuse Large B-cell Lymphoma)0.49N/A
Polatuzumab VedotinWSU-DLCL2 (Diffuse Large B-cell Lymphoma)0.27N/A

Note: IC50 values can vary depending on the assay conditions and cell line.

Table 2: In Vivo Efficacy of Approved ADCs in Xenograft Models
ADCTumor ModelDosing RegimenOutcomeReference
Brentuximab VedotinKarpas 299 Xenograft (ALCL)1 mg/kg, single doseTumor regression[2]
Polatuzumab VedotinSU-DHL-6 Xenograft (DLBCL)5 mg/kg, single doseTumor growth inhibition[3]
Table 3: Pharmacokinetic Parameters of Approved ADCs in Humans
ADCParameterValueReference
Brentuximab VedotinClearance1.5 L/day[4][5]
Volume of Distribution (steady state)30.1 L[4][5]
Terminal Half-life4-6 days[4][5]
Polatuzumab VedotinClearance~0.9 L/day[6][7]
Volume of Distribution (central)~3.15 L[6][7]
Terminal Half-life~12 days[6][7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments essential for the preclinical evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC in killing target cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Target antigen-positive cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for cell attachment.

  • ADC Treatment: Serial dilutions of the test ADC, a relevant isotype control ADC, and the free payload are prepared in cell culture medium. The diluted compounds are added to the cells and incubated for a period that allows for ADC processing and payload-induced cytotoxicity (typically 72-120 hours).

  • Cell Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The signal (absorbance or luminescence) is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The data is then plotted against the ADC concentration, and the IC50 value is determined using a suitable curve-fitting model (e.g., four-parameter logistic regression).

In Vitro Bystander Effect Assay

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Preparation: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line are selected. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: The Ag+ and fluorescently labeled Ag- cells are seeded together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: The co-culture is treated with serial dilutions of the test ADC and control ADCs for 72-96 hours.

  • Imaging and Analysis: The plate is imaged using a high-content imaging system. The number of viable Ag+ and Ag- cells is quantified based on nuclear staining (e.g., Hoechst) and the fluorescent protein expression in the Ag- cells.

  • Data Analysis: The survival of the Ag- cells in the presence of Ag+ cells and the ADC is compared to the survival of Ag- cells treated with the ADC alone to determine the extent of the bystander effect.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: The test ADC is incubated in plasma (e.g., human, mouse, rat) at a defined concentration (e.g., 100 µg/mL) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: At each time point, an aliquot of the plasma sample is taken. The ADC can be isolated from the plasma matrix using affinity capture (e.g., protein A/G beads).

  • Analysis of Released Payload: The amount of free payload in the plasma supernatant can be quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Analysis of Intact ADC: The integrity of the ADC can be assessed by techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) over time, or by LC-MS analysis of the intact or partially deglycosylated ADC.

  • Data Analysis: The rate of payload deconjugation and the change in average DAR over time are calculated to determine the plasma stability of the ADC.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells that express the target antigen.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, isotype control ADC, test ADC at various doses).

  • ADC Administration: The ADCs are administered to the mice, typically via intravenous (IV) injection, according to a predetermined dosing schedule (e.g., single dose, or once weekly for several weeks).

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.

cell_seeding_node Cell Seeding (Antigen-Positive Cells) adc_treatment_node ADC Treatment (Serial Dilutions) cell_seeding_node->adc_treatment_node incubation_node Incubation (72-120 hours) adc_treatment_node->incubation_node viability_assay_node Cell Viability Assay (e.g., MTT) incubation_node->viability_assay_node data_acquisition_node Data Acquisition (Plate Reader) viability_assay_node->data_acquisition_node data_analysis_node Data Analysis (IC50 Calculation) data_acquisition_node->data_analysis_node

Experimental Workflow for an In Vitro Cytotoxicity Assay.

Conclusion

The MC-Val-Cit-PAB linker represents a clinically validated, cleavable linker technology that enables efficient intracellular release of cytotoxic payloads. Indibulin, as a potent microtubule inhibitor, presents a promising alternative to auristatins like MMAE. While direct comparative data for an this compound ADC is not yet available in the public domain, the established efficacy and safety profiles of approved ADCs such as Brentuximab Vedotin and Polatuzumab Vedotin provide a strong rationale for the development and evaluation of indibulin-based ADCs.

The experimental protocols detailed in this guide offer a robust framework for the preclinical assessment of novel ADCs, allowing for a systematic comparison of their in vitro and in vivo performance against established benchmarks. Future studies directly comparing the efficacy, toxicity, and pharmacokinetic profiles of indibulin- and MMAE-based ADCs on the same antibody platform will be crucial in determining the relative advantages of this novel payload.

References

Validating Cathepsin B-Mediated Cleavage of MC-Val-Cit-PAB-Indibulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the specific and efficient cleavage of linker-payload systems is paramount in the design of targeted therapies. This guide provides a comparative analysis of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker conjugated to the microtubule inhibitor indibulin (B1671871). We will delve into the validation of its cleavage by the lysosomal protease cathepsin B and compare its performance with common alternatives, supported by experimental protocols and data from analogous systems.

Mechanism of Action: A Two-Step Release

The MC-Val-Cit-PAB linker is engineered for selective release of its payload within the lysosomal compartment of target cells, where cathepsin B is highly expressed.[1] The release mechanism is a sophisticated two-step process:

  • Enzymatic Cleavage: Cathepsin B recognizes the valine-citrulline (Val-Cit) dipeptide as a substrate and hydrolyzes the amide bond between citrulline and the PAB spacer.[2]

  • Self-Immolation: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination of the PAB spacer, which then releases the unmodified, active indibulin payload.[1]

This controlled release mechanism is designed to keep the cytotoxic payload inactive and tethered to its delivery vehicle while in circulation, minimizing off-target toxicity.[1]

G cluster_circulation Systemic Circulation (Stable) cluster_lysosome Lysosome (Cleavage) MC_Val_Cit_PAB_Indibulin MC-Val-Cit-PAB-Indibulin Conjugate Cathepsin_B Cathepsin B MC_Val_Cit_PAB_Indibulin->Cathepsin_B Internalization Cleavage Dipeptide Cleavage Cathepsin_B->Cleavage Self_Immolation PAB Self-Immolation (1,6-elimination) Cleavage->Self_Immolation Unstable Intermediate Indibulin Active Indibulin Self_Immolation->Indibulin Byproducts Linker Remnants Self_Immolation->Byproducts

Figure 1. Cleavage pathway of this compound by cathepsin B.

Comparative Analysis of Cathepsin B-Cleavable Linkers

While the Val-Cit linker is a gold standard, several alternatives have been developed to enhance specificity and stability. The choice of linker can significantly impact the therapeutic index of a drug conjugate. A direct quantitative comparison of the cleavage kinetics for indibulin-conjugated linkers is not publicly available; however, data from other payloads, such as MMAE, provides valuable insights.

FeatureMC-Val-Cit-PABMC-Val-Ala-PABMC-cBu-Cit-PAB
Primary Cleaving Enzyme(s) Cathepsin B, K, L, S[3]Cathepsin BPrimarily Cathepsin B[4][5]
Cleavage Specificity Broad sensitivity to multiple cathepsins.[3]Sensitive to cathepsin B.Highly specific to cathepsin B.[4]
Relative Cleavage Rate Generally efficient, but payload-dependent. A phenolic payload showed only 22% cleavage in 90 min.[6]Reported to be cleaved at half the rate of Val-Cit for some payloads (e.g., MMAE).[7]Similar in vitro potency to Val-Cit conjugates has been observed.[5]
Plasma Stability High stability in human plasma; half-life of ~9.6 days reported for a Val-Cit-MMAE conjugate in monkeys.[1][8] Lower stability in mouse plasma.[9]Similar buffer stability to Val-Cit.[7]Potentially improved stability due to higher specificity, reducing off-target cleavage.[5]
Key Advantages Well-established, robust, and widely used. Redundancy in cleaving enzymes may prevent resistance.[2]Can offer improved hydrophobicity, potentially allowing for higher drug-to-antibody ratios without aggregation.[7]Enhanced specificity for cathepsin B may reduce off-target toxicity in tissues with low cathepsin B expression.[5]
Key Disadvantages Lack of absolute specificity for cathepsin B can lead to cleavage by other proteases.[3]Lower cleavage efficiency compared to Val-Cit can be a limitation.[7]Newer technology with less extensive validation compared to Val-Cit.

Experimental Protocols

Validating the cleavage of the this compound conjugate is crucial. Below is a detailed protocol for an in vitro cathepsin B cleavage assay.

Protocol: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the release of indibulin from the this compound conjugate upon incubation with recombinant human cathepsin B.

Materials:

  • This compound

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 2 mM DTT, pH 5.0

  • Quenching Solution: Acetonitrile with an internal standard (e.g., a structurally similar, stable molecule)

  • 96-well microplate or microcentrifuge tubes

  • Incubator set to 37°C

  • LC-MS or HPLC system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in the assay buffer.

    • Activate the recombinant cathepsin B according to the manufacturer's instructions. Prepare a working solution in the assay buffer (e.g., 100 nM).

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, add the this compound solution.

    • To initiate the reaction, add the activated cathepsin B working solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the substrate concentration in the micromolar range (e.g., 1-10 µM).

    • Prepare a control sample without the enzyme to account for any non-enzymatic degradation.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a sufficient volume of the cold quenching solution (e.g., 3 volumes). This will stop the enzymatic reaction and precipitate the protein.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples by LC-MS or HPLC to separate and quantify the remaining intact conjugate and the released indibulin.

    • Monitor the specific mass-to-charge ratio (m/z) for both the parent conjugate and the released indibulin.

  • Data Analysis:

    • Calculate the percentage of indibulin released at each time point relative to the initial concentration of the conjugate.

    • Plot the percentage of released indibulin against time to determine the cleavage kinetics.

    • For Michaelis-Menten kinetics, vary the substrate concentration and measure the initial reaction velocity to determine Km and kcat values.[10][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - Indibulin Conjugate - Cathepsin B - Assay Buffer B Combine Conjugate and Cathepsin B in Assay Buffer A->B C Incubate at 37°C B->C D Collect Aliquots at Various Time Points C->D E Quench Reaction (e.g., with Acetonitrile) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/HPLC F->G H Quantify Released Indibulin and Remaining Conjugate G->H

Figure 2. Experimental workflow for the in vitro cathepsin B cleavage assay.

Conclusion

The MC-Val-Cit-PAB linker remains a robust and widely validated choice for cathepsin B-mediated drug release. However, its broader specificity for other cathepsins and the significant influence of the conjugated payload on cleavage efficiency necessitate a thorough, case-by-case validation.[3][6] Alternatives such as the Val-Ala and the more specific cBu-Cit linkers offer potential advantages in terms of hydrophobicity and reduced off-target cleavage, respectively.[5][7] The provided experimental protocol offers a clear framework for researchers to quantitatively assess the performance of the this compound conjugate and make informed decisions in the design and optimization of next-generation targeted cancer therapeutics.

References

A Researcher's Guide to the Preclinical Comparative Analysis of Indibulin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While indibulin (B1671871) has shown promise as a microtubule-destabilizing agent in preclinical and early clinical settings as a standalone therapy, its application as a payload in an antibody-drug conjugate (ADC) is a novel area of exploration.[1] Currently, public-domain research detailing the efficacy of indibulin-based ADCs is not available. This guide, therefore, serves as a forward-looking framework for researchers, scientists, and drug development professionals. It outlines the essential methodologies and data presentation required for a comprehensive comparative analysis of a hypothetical indibulin ADC across different tumor models.

I. Efficacy of a Hypothetical Indibulin ADC: A Comparative Framework

The following tables are templates designed to structure the presentation of quantitative data from in vitro and in vivo studies of a hypothetical indibulin ADC.

Table 1: In Vitro Cytotoxicity of a Hypothetical HER2-Targeting Indibulin ADC

Cell LineTumor TypeTarget (HER2) ExpressionIndibulin ADC IC₅₀ (nM)Unconjugated Antibody (nM)Free Indibulin (nM)
SK-BR-3Breast AdenocarcinomaHighData>1000Data
BT-474Breast Ductal CarcinomaHighData>1000Data
MDA-MB-468Breast AdenocarcinomaLow/NegativeData>1000Data
NCI-N87Gastric CarcinomaHighData>1000Data
OVCAR-3Ovarian AdenocarcinomaModerateData>1000Data

Table 2: In Vivo Efficacy of a Hypothetical HER2-Targeting Indibulin ADC in Xenograft Models

Xenograft ModelTumor TypeDosing Regimen (mg/kg)Tumor Growth Inhibition (%)Complete Responses (CR)Mean Survival (Days)
SK-BR-3Breaste.g., 5 mg/kg, QW x 3Datae.g., 3/8Data
NCI-N87Gastrice.g., 5 mg/kg, QW x 3Datae.g., 2/8Data
OVCAR-3Ovariane.g., 5 mg/kg, QW x 3Datae.g., 1/8Data
MDA-MB-468Breaste.g., 5 mg/kg, QW x 3Datae.g., 0/8Data

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for key experiments in ADC evaluation.

A. In Vitro Cytotoxicity Assay

This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

  • Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the indibulin ADC, unconjugated antibody, and free indibulin payload. Wells with untreated cells serve as a control.

  • Incubation: The plates are incubated for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours for microtubule inhibitors.[2]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or XTT.[3][4] These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance readings are converted to percentage cell viability relative to the untreated control. The IC₅₀ values are then calculated by fitting the data to a dose-response curve.

B. In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the indibulin ADC in a living organism.

  • Animal Models: Immunocompromised mice are used to host human tumor xenografts.[5][6] Patient-derived xenograft (PDX) models are increasingly used for their clinical relevance.[7]

  • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.

  • Treatment Administration: The indibulin ADC, vehicle control, and other control articles are administered, typically intravenously, according to a specified dosing schedule.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly. Animal welfare is monitored throughout the study.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include the number of complete and partial tumor regressions and overall survival.

  • Pathological Analysis: At the end of the study, tumors and major organs may be harvested for histological or immunohistochemical analysis to assess the ADC's effect on cellular morphology and proliferation.[5]

III. Visualizing Mechanisms and Workflows

A. Indibulin ADC Mechanism of Action

Indibulin functions by destabilizing tubulin polymerization, a process crucial for cell division.[1][8][9] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][9][10] The JNK signaling pathway is often implicated in apoptosis induced by microtubule inhibitors.[11][12]

Indibulin_ADC_MOA cluster_cell Cancer Cell ADC Indibulin ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Indibulin Payload Release Lysosome->Payload_Release Degradation Tubulin α/β-Tubulin Dimers Payload_Release->Tubulin Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Payload_Release->Microtubule Inhibition of Polymerization Tubulin->Microtubule Disruption Microtubule Destabilization Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest JNK_Pathway JNK Pathway Activation G2M_Arrest->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Binding Binding Affinity Assays Binding->Data_Analysis Internalization Internalization Studies Internalization->Data_Analysis Model_Dev Xenograft/PDX Model Development Efficacy Efficacy Studies (Tumor Growth Inhibition) Model_Dev->Efficacy Efficacy->Data_Analysis Toxicity Toxicity Assessment Toxicity->Data_Analysis PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) PK_PD->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Development Data_Analysis->Go_NoGo

References

A Comparative Guide to Alternatives for the MC (Maleimidocaproyl) Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The maleimidocaproyl (MC) group has long been a cornerstone in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). Its utility stems from the maleimide's high reactivity and specificity towards thiol groups, typically found on cysteine residues of proteins. This reaction proceeds via a Michael addition to form a stable thioether bond. However, the stability of the resulting thiosuccinimide ring has been a point of concern, as it is susceptible to a retro-Michael reaction, leading to payload exchange with other thiol-containing molecules in vivo, such as glutathione (B108866) and albumin. This can result in premature drug release and off-target toxicity.[1][2][3][4][5] Furthermore, the maleimide (B117702) ring itself can undergo hydrolysis, rendering it unreactive towards thiols.[4]

These stability concerns have driven the development of a new generation of linkers designed to offer enhanced stability while maintaining high conjugation efficiency. This guide provides an objective comparison of the traditional MC group with several prominent alternatives, supported by experimental data, to assist researchers in selecting the optimal conjugation strategy for their specific application.

Quantitative Performance Comparison

The selection of a linker is a critical decision in the design of bioconjugates. The following tables summarize key performance metrics for the MC group and its alternatives based on available experimental data.

Table 1: Conjugation Efficiency and Kinetics

Linker TypeTypical Reaction ConditionsReaction TimeConjugation EfficiencyKey Remarks
N-Alkyl Maleimide (e.g., MC) pH 6.5-7.5, Room Temperature1-2 hours>90%Fast and highly specific reaction with thiols.[3][]
Next-Generation Maleimides (NGMs) pH 7.4, Room Temperature< 1 hour>90%Diiodomaleimides and dibromomaleimides show rapid bioconjugation.[7][8][9]
N-Aryl Maleimide pH 7.4, Room Temperature< 1 hour>90%Reaction with thiolates is approximately 2.5 times faster than N-alkyl maleimides.[3]
Vinyl Sulfone pH 7-9, Room Temperature2-4 hours>90%Rapid and selective reaction with thiols at the specified pH range.[3]
Haloacetyl (Iodo/Bromoacetyl) pH 6.5-9.0Variable>90%Reaction rate is pH-dependent; maleimides react faster at pH 6.5, while bromoacetyl groups react faster at pH 9.0.[10]
Thiol-yne (Click Chemistry) Catalyst (e.g., phosphine), Room Temperature1-4 hours>95%Highly efficient and specific, with controllable stoichiometry.[3][11]
5-Hydroxy-pyrrolones (5HP2Os) Not specifiedNot specifiedHighExcellent cysteine selectivity.[12]
Pyridazinediones pH 8.0Up to 16 hoursHighLess reactive towards cysteine than maleimides.[13]

Table 2: Conjugate Stability

Linker TypeFormed BondStabilityRemarks
N-Alkyl Maleimide (e.g., MC) ThioetherModerateProne to retro-Michael addition and hydrolysis of the succinimide (B58015) ring.[3][4][14]
Next-Generation Maleimides (NGMs) Thioether (re-bridged disulfide)HighDesigned to undergo hydrolysis after conjugation to form a stable, ring-opened structure that prevents retro-Michael addition.[9][15][16][17]
N-Aryl Maleimide ThioetherHighThe thio-succinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure.[3]
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond.[3][18]
Haloacetyl (Iodo/Bromoacetyl) ThioetherHighForms a stable thioether bond that is not as susceptible to the reverse reaction as the thiol-maleimide adduct.[4][]
Thiol-yne (Click Chemistry) ThioetherVery HighForms a highly stable and irreversible thioether linkage.[3][19]
5-Hydroxy-pyrrolones (5HP2Os) Thiol conjugateHighStable towards hydrolysis and thiol exchange.[12]
Maleamic methyl ester Ring-opened thioetherHighSignificantly improved stability compared to conventional maleimide-based ADCs in the presence of reducing agents.[20]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are representative protocols for key experiments used to evaluate linker performance.

Protocol 1: Evaluation of Conjugate Stability via Thiol Exchange

This protocol assesses the stability of a bioconjugate in the presence of an excess of a competing thiol, simulating in vivo conditions.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • Incubator at 37°C

  • Analytical method for separating and quantifying the intact conjugate and released payload (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a solution of the bioconjugate in PBS at a final concentration of 1 mg/mL.

  • Add NAC or GSH to the bioconjugate solution to a final concentration of 10 mM (a significant excess).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Immediately analyze the aliquot by a suitable analytical method to determine the percentage of intact conjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Protocol 2: Assessment of Hydrolytic Stability

This protocol evaluates the stability of the linker to hydrolysis under physiological conditions.

Materials:

  • Purified bioconjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for detecting the hydrolyzed product (e.g., LC-MS)

Procedure:

  • Prepare a solution of the bioconjugate in PBS at a final concentration of 1 mg/mL.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot.

  • Analyze the aliquot by LC-MS to monitor for any mass changes corresponding to the hydrolysis of the linker. For maleimide-based linkers, this would be the opening of the succinimide ring.

  • Quantify the extent of hydrolysis over time.

Visualizing Key Concepts

Diagrams are provided to illustrate the chemical reactions and workflows discussed.

Thiol_Maleimide_Conjugation Protein Protein-SH (Thiol) Conjugate Protein-S-Linker-Payload (Thioether bond) Protein->Conjugate Michael Addition pH 6.5-7.5 Maleimide Maleimide-Linker-Payload Maleimide->Conjugate

Caption: General reaction scheme for thiol-maleimide conjugation.

Retro_Michael_Reaction Conjugate Protein-S-Linker-Payload Reversed Protein-SH + Maleimide-Linker-Payload Conjugate->Reversed Retro-Michael Reaction Exchange Albumin-S-Linker-Payload Reversed->Exchange Thiol Exchange Albumin Albumin-SH Albumin->Exchange

Caption: Instability pathway of maleimide conjugates via retro-Michael reaction.

NGM_Stabilization cluster_0 Conjugation cluster_1 Stabilization Reduced_Disulfide Protein-(SH)₂ NGM_Conjugate Protein-(S-Linker-Payload)₂ (Re-bridged Disulfide) Reduced_Disulfide->NGM_Conjugate NGM NGM-Linker-Payload NGM->NGM_Conjugate Hydrolyzed_Conjugate Stable Ring-Opened Conjugate NGM_Conjugate->Hydrolyzed_Conjugate Hydrolysis

Caption: Stabilization mechanism of Next-Generation Maleimide (NGM) conjugates.

Conclusion

While the MC group and other N-alkyl maleimides remain valuable tools for bioconjugation due to their high reactivity and ease of use, their inherent instability is a significant limitation for applications requiring long-term in vivo stability, such as ADCs.[3] The development of next-generation alternatives offers researchers a palette of options to overcome this challenge.

  • For enhanced stability , NGMs, N-aryl maleimides, vinyl sulfones, haloacetyls, and linkers derived from click chemistry provide more robust and irreversible linkages.[3][][15][17][18][19]

  • NGMs are particularly advantageous for conjugating to native disulfide bonds, preserving the antibody's structure.[9][15][17]

  • Click chemistry offers exceptional control over stoichiometry and results in highly stable conjugates.[11][19]

  • Vinyl sulfones and haloacetyls represent reliable alternatives for forming stable thioether bonds.[4][][18]

The optimal choice of linker will ultimately depend on the specific requirements of the bioconjugate, including the nature of the protein and payload, the desired stability profile, and the intended application. A thorough evaluation of the alternatives presented in this guide will enable the rational design of more stable and effective bioconjugates.

References

Pharmacokinetic Profile of Indibulin: An Analysis of the Oral Formulation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of different Indibulin (B1671871) Antibody-Drug Conjugate (ADC) formulations is not feasible at this time due to a lack of publicly available data on such constructs. Research and clinical development have primarily focused on indibulin as a standalone small molecule. This guide, therefore, provides a comprehensive overview of the pharmacokinetics of the oral formulation of indibulin, based on data from a Phase I clinical trial. Additionally, it details the experimental protocols of this study and illustrates the compound's mechanism of action, which is pertinent to its potential application as an ADC payload.

Pharmacokinetic Data of Oral Indibulin

A Phase I dose-finding and pharmacokinetic trial of an oral drinking solution of indibulin was conducted in patients with solid tumors. The study evaluated the impact of food on the drug's pharmacokinetic parameters and determined the maximum tolerated dose.

ParameterCondition20 mg Dose40 mg Dose80 mg Dose
AUC(0-72) ratio (fed/fasted) Single Dose1.24 (95% CI 0.96-1.41)--
Cmax ratio (fed/fasted) Single Dose0.89 (95% CI 0.55-1.44)--
Dose Limiting Toxicities Multiple Dose--Nausea and Vomiting

Data from the Phase I dose-finding and pharmacokinetic trial of orally administered indibulin (D-24851) to patients with solid tumors.[1]

The study observed high interpatient variability in the pharmacokinetic parameters.[1] Higher peak plasma concentrations (Cmax) were observed under fasting conditions, which was associated with tolerability issues.[1] Consequently, the dose escalation part of the study was continued under fed conditions.[1]

Experimental Protocols

The primary objectives of the Phase I study were to assess the effect of food on the pharmacokinetics of indibulin and to determine the maximum tolerated dose of the oral solution administered daily for 14 days in a 3-week cycle.[1]

Food Effect Pilot Study:

  • A randomized, crossover design was employed.[1]

  • Patients received a single 20 mg dose of indibulin on two separate occasions (day -8 and day -4), once under fasted conditions and once under fed conditions.[1]

  • Blood samples were collected for pharmacokinetic analysis.[1]

Dose-Escalation Study:

  • Patients received a single dose of indibulin on day -4 at dose levels of 20, 40, and 80 mg.[1]

  • Following a washout period, patients received indibulin once daily for 14 days, every 3 weeks.[1]

  • Blood samples were collected to assess pharmacokinetic parameters.[1]

Mechanism of Action: Microtubule Destabilization

Indibulin's antitumor activity stems from its ability to destabilize microtubules, which are crucial for cell division.[1] This mechanism is a key area of interest for its potential use in ADCs. Indibulin has been shown to depolymerize microtubules and inhibit cell cycle progression at the G2/M phase.[2] It is suggested to bind to a site on tubulin that is distinct from other known microtubule depolymerizing agents.[2]

Below is a diagram illustrating the experimental workflow for assessing the effect of indibulin on microtubule dynamics.

G cluster_0 In Vitro Cell Culture cluster_1 Indibulin Treatment cluster_2 Pharmacokinetic Sampling cluster_3 Analysis cell_culture MCF-7 cells cultured treatment Cells treated with varying concentrations of Indibulin cell_culture->treatment pk_sampling Blood samples collected at various time points treatment->pk_sampling analysis Quantification of Indibulin levels in plasma pk_sampling->analysis data_analysis Pharmacokinetic parameter determination (AUC, Cmax) analysis->data_analysis

Caption: Experimental workflow for pharmacokinetic analysis of oral indibulin.

The following diagram illustrates the proposed signaling pathway for indibulin-induced cell death.

Indibulin Indibulin Microtubules Microtubule Dynamics Indibulin->Microtubules destabilizes G2M G2/M Phase Arrest Microtubules->G2M disruption leads to Apoptosis Apoptosis G2M->Apoptosis induces

References

A Head-to-Head Battle of Microtubule Disruptors: In Vitro Potency of Indibulin vs. Maytansine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, agents that target microtubules remain a cornerstone of chemotherapy. This guide provides a detailed in vitro comparison of two such agents: indibulin (B1671871) and maytansine (B1676224). Both compounds disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells. However, they exhibit distinct mechanisms of action and potency profiles. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative in vitro efficacy, supported by experimental data and detailed protocols.

Executive Summary

This guide presents a comparative analysis of the in vitro potency of indibulin and maytansine. Both are potent tubulin inhibitors, but they interact with tubulin at different sites, leading to distinct biological consequences. Maytansine, a natural product, demonstrates exceptionally high cytotoxicity at sub-nanomolar concentrations. Indibulin, a synthetic small molecule, also exhibits potent anticancer activity, with the added advantage of activity against multidrug-resistant cell lines.

Comparative In Vitro Potency

The in vitro cytotoxic activity of indibulin and maytansine is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While direct head-to-head studies are limited, the available data indicates that maytansine and its derivatives (maytansinoids) are generally more potent than indibulin, often by several orders of magnitude.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Indibulin and Maytansinoids

CompoundCell LineCancer TypeIC50 (nM)
Indibulin Various Cancer Cell LinesColon, Ovarian, Cervical, Brain, PancreaticPotent activity reported[1]
Multidrug-Resistant Cell LinesVariousRetains efficacy[1]
Maytansine KB cellsHead and Neck CancerSub-nanomolar[2]
Various Human Tumor Cell LinesVariousEffective anti-proliferative activity[]
Maytansinoid (DM1) Various Cancer Cell LinesVariousHighly potent[4]
Maytansinoid (DM4) Various Cancer Cell LinesVariousHighly potent[4]

Mechanism of Action

Both indibulin and maytansine exert their cytotoxic effects by interfering with microtubule dynamics, but through different binding interactions.

Indibulin: Indibulin is a synthetic small molecule that destabilizes microtubules, leading to mitotic arrest and apoptosis.[5] It binds to a site on tubulin that is distinct from the binding sites of other well-known microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[5] This unique binding site may contribute to its activity in multidrug-resistant cell lines.

Maytansine: Maytansine is a natural ansa macrolide that is a highly potent inhibitor of microtubule assembly.[4] It binds to tubulin at or near the vinblastine-binding site, leading to microtubule depolymerization and mitotic arrest.[] Due to its high cytotoxicity, maytansine and its derivatives are often used as payloads in antibody-drug conjugates (ADCs) to achieve targeted delivery to cancer cells.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Microtubule Disruption

Mechanism of Action of Microtubule-Targeting Agents cluster_agents Anticancer Agents cluster_tubulin Tubulin Dynamics cluster_cellular_effects Cellular Consequences Indibulin Indibulin Tubulin Tubulin Indibulin->Tubulin Binds to a unique site Inhibits polymerization Maytansine Maytansine Maytansine->Tubulin Binds to Vinca site Inhibits polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic_Arrest Microtubule->Mitotic_Arrest Disruption of dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for Indibulin and Maytansine.

Experimental Workflow for In Vitro Potency Assessment

Workflow for In Vitro Cytotoxicity (MTT) Assay start Start cell_culture 1. Seed cancer cells in 96-well plate start->cell_culture treatment 2. Treat cells with varying concentrations of Indibulin or Maytansine cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation mtt_addition 4. Add MTT reagent incubation->mtt_addition formazan_incubation 5. Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->formazan_incubation solubilization 6. Add solubilization solution formazan_incubation->solubilization read_absorbance 7. Measure absorbance at 570 nm solubilization->read_absorbance data_analysis 8. Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Indibulin and Maytansine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of indibulin and maytansine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Indibulin and Maytansine stock solutions

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • 96-well plates

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP.

  • Compound Preparation: Prepare serial dilutions of indibulin and maytansine in General Tubulin Buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the compound dilutions.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[6][7]

  • Data Analysis: Plot the absorbance against time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of polymerization can be calculated from the dose-response curves.

Conclusion

Both indibulin and maytansine are potent inhibitors of tubulin polymerization with significant potential in cancer therapy. Maytansine exhibits exceptionally high cytotoxicity, making it a powerful payload for antibody-drug conjugates. Indibulin, while generally less potent, offers the advantage of activity against multidrug-resistant tumors. The choice between these or similar agents for drug development will depend on the specific therapeutic strategy, including the target cancer type, the need for targeted delivery, and the desired potency profile. The experimental protocols provided herein offer a standardized approach for the in vitro evaluation and comparison of such microtubule-targeting agents.

References

Assessing the Therapeutic Window of Antibody-Drug Conjugates: A Comparative Analysis of MC-Val-Cit-PAB-Payload Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window is a critical attribute of any Antibody-Drug Conjugate (ADC), defining the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides a comparative assessment of ADCs featuring the clinically validated MC-Val-Cit-PAB linker, with a focus on how different payloads can influence the therapeutic window. While direct preclinical data for an ADC utilizing the novel tubulin inhibitor indibulin (B1671871) with this linker is not publicly available, we can draw valuable insights by comparing established ADCs with similar mechanisms of action.

This guide will compare two prominent anti-HER2 ADCs:

  • Trastuzumab-MC-Val-Cit-PAB-MMAE (Trastuzumab-vc-MMAE): An ADC with a cleavable linker and the potent tubulin inhibitor, monomethyl auristatin E (MMAE).

  • Trastuzumab-MCC-DM1 (Ado-Trastuzumab Emtansine, Kadcyla®): An ADC with a non-cleavable linker and the maytansinoid tubulin inhibitor, DM1.

By examining these two ADCs, we can elucidate the impact of both the linker and the payload on the overall therapeutic profile.

Data Presentation: Comparative Performance of Anti-HER2 ADCs

The following tables summarize key preclinical and clinical data for Trastuzumab-vc-MMAE and Trastuzumab-MCC-DM1, offering a quantitative comparison of their efficacy, toxicity, and pharmacokinetic properties.

Table 1: In Vitro Cytotoxicity

ADCCell LineTargetIC50Citation
Trastuzumab-vc-MMAESK-BR-3 (HER2+)HER2Potent (specific values vary across studies)[1]
MDA-MB-468 (HER2-)HER2No significant cytotoxicity[1]
Trastuzumab-MCC-DM1HER2-positive cellsHER2Highly potent[2]
HER2-negative cellsHER2Minimal antiproliferative effects[2]

Table 2: In Vivo Efficacy (Xenograft Models)

ADCTumor ModelDosing RegimenOutcomeCitation
Trastuzumab-vc-MMAENCI-N87 (gastric)Single i.v. doseSignificant tumor growth inhibition[3]
HCC-1954 (breast)Single i.v. doseSignificant tumor growth inhibition[3]
Trastuzumab-MCC-DM1MMTV-HER2 Fo5 (breast)Weekly or BiweeklyTumor regression[4]
KPL-4 (breast)Combination therapyTumor growth inhibition[4]
EOC xenografts (ovarian)-Significantly more effective tumor growth inhibition compared to trastuzumab and pertuzumab[5]

Table 3: Preclinical and Clinical Toxicity

ADCSpeciesMaximum Tolerated Dose (MTD) / Key ToxicitiesCitation
Trastuzumab-vc-MMAEMice-Neutropenia is a consistent toxicity with MMAE-containing ADCs
Trastuzumab-MCC-DM1RatsMTD of HS630 (a biosimilar) was 20 mg/kg[6]
Humans3.6 mg/kg every 3 weeks[7]
Thrombocytopenia, elevated liver transaminases, peripheral neuropathy[8]

Table 4: Pharmacokinetics

| ADC | Species | Clearance | Half-life | Citation | | :--- | :--- | :--- | :--- | | Trastuzumab-vc-MMAE | Rats | - | - | | | Mice | - | Observed early peak of unconjugated MMAE in plasma |[9] | | Trastuzumab-MCC-DM1 | Humans | ~0.7 L/day | ~4 days |[7] | | | Monkeys | Dose-dependent clearance | - |[4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key in vivo assessments of ADCs.

In Vivo Efficacy Xenograft Study
  • Cell Line and Animal Models:

    • Select human cancer cell lines with confirmed target antigen expression (e.g., HER2-positive NCI-N87 or SK-BR-3 cells).

    • Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[10]

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.[11]

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth using calipers, calculating tumor volume with the formula: (Length x Width^2)/2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[10][11]

  • ADC Administration:

    • Administer the ADC, control antibody, and vehicle control intravenously (i.v.) via the tail vein at specified doses and schedules.[11]

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

    • Euthanize animals when tumors reach a maximum allowed size or if significant toxicity is observed.[12]

Maximum Tolerated Dose (MTD) Study
  • Animal Model:

    • Use a relevant rodent species, often mice or rats.[13]

  • Dose Escalation:

    • Administer single or multiple doses of the ADC in escalating dose cohorts of animals.

    • Start with a low, predicted to be non-toxic dose.

  • Toxicity Monitoring:

    • Monitor animals for a defined period for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[13]

    • Conduct hematology and clinical chemistry analysis on blood samples.

    • Perform histopathological examination of major organs at the end of the study.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant changes in blood parameters, or severe histopathological findings).[13]

Pharmacokinetics Study
  • Animal Model:

    • Typically conducted in rats or monkeys due to their closer physiological resemblance to humans in terms of drug metabolism.

  • ADC Administration and Sample Collection:

    • Administer a single intravenous dose of the ADC.

    • Collect blood samples at multiple time points post-administration (e.g., from minutes to several days).[14]

  • Bioanalysis:

    • Analyze plasma samples to determine the concentrations of the total antibody, conjugated ADC, and unconjugated payload using methods like ELISA and LC-MS/MS.[14][15]

  • Pharmacokinetic Parameter Calculation:

    • Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) using appropriate software.

Mandatory Visualization

Signaling Pathway of Tubulin Inhibitor-Based ADCs

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen (e.g., HER2) ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release (e.g., MMAE, DM1, Indibulin) Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Tubulin Tubulin Payload_Release->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for tubulin inhibitor-based ADCs.

Experimental Workflow for In Vivo ADC Efficacy Assessment

Efficacy_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment ADC Administration (i.v.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met (Tumor Size / Toxicity) monitoring->endpoint data_analysis Data Analysis (TGI, Survival) endpoint->data_analysis end End data_analysis->end

Caption: Generalized workflow for ADC in vivo efficacy studies.

Logical Relationship in Therapeutic Window Assessment

Therapeutic_Window TW Therapeutic Window Efficacy Efficacy Efficacy->TW Maximizes Toxicity Toxicity Toxicity->TW Minimizes PK Pharmacokinetics PK->TW Influences Linker Linker Stability (Cleavable vs. Non-cleavable) Linker->Toxicity Linker->PK Payload Payload Potency (e.g., Indibulin, MMAE, DM1) Payload->Efficacy Payload->Toxicity DAR Drug-to-Antibody Ratio (DAR) DAR->Efficacy DAR->Toxicity DAR->PK

Caption: Key factors influencing the therapeutic window of an ADC.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MC-Val-Cit-PAB-indibulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of a Potent Antitumor Compound.

MC-Val-Cit-PAB-indibulin is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs) with potent antitumor activity.[1][2] Due to its cytotoxic nature, stringent adherence to proper disposal procedures is paramount to ensure the safety of laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.

I. Understanding the Compound: Key Safety Considerations

This compound combines the tubulin assembly inhibitor, indibulin, with a linker system (MC-Val-Cit-PAB) designed for controlled release within target cells.[1][2] The valine-citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PABC) linker is a widely used component in ADCs, known for its susceptibility to cleavage by intracellular enzymes like cathepsin B.[3][4][5][6] However, it's crucial to note that this linker can also exhibit instability in certain preclinical models, such as in mouse plasma due to the activity of carboxylesterase 1C.[3][4][6]

The high cytotoxicity of ADC payloads necessitates careful management to protect laboratory personnel.[7] Handling of such potent compounds requires a systematic approach to occupational health and safety, including hazard assessment, containment, and adherence to established protocols.[7][8]

II. Storage and Handling

Proper storage is the first step in a safe disposal plan. The following storage conditions should be maintained to ensure the stability and integrity of this compound:

Storage ConditionDurationNotes
-80°C6 monthsSealed storage, away from moisture.[1]
-20°C1 monthSealed storage, away from moisture.[1]

Data compiled from publicly available product information.

When handling the compound, especially in its solid form, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[9]

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This procedure is based on general best practices for cytotoxic and hazardous waste disposal.

1. Decontamination of Equipment and Surfaces:

  • All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated.

  • A freshly prepared solution of 10% bleach (sodium hypochlorite) followed by a rinse with 70% ethanol (B145695) is a common and effective method for decontaminating surfaces that have been exposed to cytotoxic agents. The initial bleach treatment serves to chemically inactivate the compound, while the ethanol rinse removes any residual bleach.

2. Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, pipette tips, and vials, must be collected in a designated, clearly labeled, leak-proof hazardous waste container. This container should be specifically marked for "Cytotoxic Waste."

  • Liquid Waste: Unused solutions of this compound and any contaminated liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Final Disposal:

  • All collected cytotoxic waste must be disposed of through your institution's approved hazardous waste management program.

  • Incineration at a high temperature is the generally accepted and most effective method for the final destruction of cytotoxic compounds. This ensures that the potent molecule is completely broken down and does not pose a threat to the environment.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound decontaminate Decontaminate Equipment and Surfaces (e.g., 10% Bleach, 70% Ethanol) start->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste solid_waste Solid Waste (Gloves, Vials, etc.) segregate_waste->solid_waste liquid_waste Liquid Waste (Unused Solutions) segregate_waste->liquid_waste collect_solid Collect in Labeled Cytotoxic Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Cytotoxic Liquid Waste Container liquid_waste->collect_liquid final_disposal Dispose via Institutional Hazardous Waste Program (High-Temperature Incineration) collect_solid->final_disposal collect_liquid->final_disposal end End: Safe Disposal Complete final_disposal->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers can mitigate the risks associated with this potent compound, ensuring a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Safeguarding Researchers: Essential Protocols for Handling MC-Val-Cit-PAB-indibulin

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans is critical for ensuring the safety of laboratory personnel working with the highly potent antibody-drug conjugate (ADC) linker, MC-Val-Cit-PAB-indibulin. This cytotoxic agent, used in the development of targeted cancer therapies, requires stringent handling protocols to minimize exposure risk. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals.

This compound is an agent-linker conjugate designed for ADCs and possesses potent antitumor activity by inhibiting tubulin assembly.[1][2] Due to the cytotoxic nature of such compounds, any contact through skin, inhalation, or ingestion can be hazardous to personnel.[3] Therefore, a comprehensive safety program should be in place, encompassing employee training, established work practices, engineering controls, and the correct use of personal protective equipment.[4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary barrier between the researcher and the hazardous substance. For handling this compound, the following PPE is recommended based on guidelines for cytotoxic drugs and ADCs.

PPE CategorySpecificationRationale
Gloves Powder-free nitrile gloves meeting ASTM D6978 standards. Double gloving is required.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs, fastening in the back.Protects the body from splashes and aerosol exposure. Should be discarded as cytotoxic waste after use or contamination.[5]
Eye/Face Protection Full-face shield or safety goggles worn with a fluid-resistant mask.Protects against splashes and aerosols, which can be generated during handling procedures.[5][6]
Respiratory Protection A fit-tested NIOSH-certified N95 or higher respirator.Necessary when handling the compound in powdered form or when there is a risk of aerosol generation.[5][6][7]
Additional Protection Disposable shoe covers and head caps.Minimizes the spread of contamination outside of the designated handling area.[5]

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment. The biggest risk associated with ADCs is the potential for aerosolization of the powdered form, which can be inhaled.[8] Therefore, all handling of the powdered compound should be performed within a certified biological safety cabinet (BSC) or a glove box.[8]

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in a clearly labeled, designated area for potent compounds.

  • Recommended storage conditions are -80°C for long-term (6 months) and -20°C for short-term (1 month) in a sealed container, away from moisture.[1]

Handling and Preparation:

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations, including weighing and reconstitution, within a BSC or an isolator to prevent aerosol generation.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • After handling, decontaminate all surfaces and equipment.

  • Remove PPE in a designated area, ensuring no contamination of skin or clothing. Outer gloves should be removed first, followed by the gown and then inner gloves.

Disposal Plan: All materials that come into contact with this compound must be treated as cytotoxic waste. This includes:

  • Used PPE (gloves, gowns, masks, etc.)

  • Disposable labware (pipette tips, tubes, etc.)

  • Contaminated cleaning materials (wipes, absorbents)

  • Excess or expired compound

Cytotoxic waste must be segregated from other waste streams and placed in clearly labeled, leak-proof containers.[8] Disposal should be carried out through a licensed hazardous waste disposal service, typically involving high-temperature incineration.

Experimental Protocols

While a specific, detailed experimental protocol for handling this compound is not publicly available, the following general workflow for handling potent cytotoxic compounds in a research setting should be adapted.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Biological Safety Cabinet A->B C Retrieve Compound from Storage B->C D Weigh Powdered Compound C->D E Reconstitute in Solvent D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G H Segregate and Dispose of Cytotoxic Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

General workflow for handling potent cytotoxic compounds.

In the event of a spill, a clear and immediate response is crucial to prevent exposure and contamination.

Cytotoxic Spill Cleanup Procedure cluster_initial Initial Response cluster_cleanup Cleanup cluster_disposal Disposal A Alert others in the area B Evacuate the immediate area A->B C If contaminated, remove affected clothing and wash skin A->C D Don appropriate PPE (including respirator) B->D E Contain the spill with absorbent material D->E F Clean the area from outside in E->F G Decontaminate the area with an appropriate solution F->G H Place all contaminated materials in a cytotoxic waste container G->H I Doff PPE and dispose of as cytotoxic waste H->I J Wash hands thoroughly I->J

Procedure for cleaning up a cytotoxic agent spill.

By implementing these safety measures and operational plans, research facilities can significantly mitigate the risks associated with handling potent cytotoxic compounds like this compound, fostering a safer environment for groundbreaking scientific research.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。